molecular formula C12H16O3 B13098567 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol

3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol

Numéro de catalogue: B13098567
Poids moléculaire: 208.25 g/mol
Clé InChI: SXUDLOLGVBDXRL-SNAWJCMRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C12H16O3

Poids moléculaire

208.25 g/mol

Nom IUPAC

(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C12H16O3/c1-3-15-11-7-6-10(5-4-8-13)9-12(11)14-2/h4-7,9,13H,3,8H2,1-2H3/b5-4+

Clé InChI

SXUDLOLGVBDXRL-SNAWJCMRSA-N

SMILES isomérique

CCOC1=C(C=C(C=C1)/C=C/CO)OC

SMILES canonique

CCOC1=C(C=C(C=C1)C=CCO)OC

Origine du produit

United States
Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the synthetic compound 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol. As a crucial intermediate in various synthetic pathways, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and drug development professionals. This document is structured to not only present the predicted spectroscopic data but also to provide the underlying scientific rationale for the spectral features, thereby offering a self-validating framework for experimental work.

Molecular Structure and Spectroscopic Overview

3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol, a derivative of coniferyl alcohol, possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of an aromatic ring, a conjugated double bond, a primary alcohol, and ether linkages will be clearly discernible in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide will deconstruct the expected spectra, correlating specific structural motifs with their anticipated spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, vinylic, allylic, and ethoxy protons. The chemical shifts (δ) are predicted based on the analysis of structurally similar compounds and the known effects of substituent groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
Ar-H (H-2')~6.95d~1.8This proton is ortho to the methoxy group and meta to the propenol side chain, leading to a slight upfield shift. The small coupling constant is characteristic of meta coupling.
Ar-H (H-5')~6.85d~8.2This proton is ortho to the ethoxy group and ortho to the propenol side chain. The larger coupling constant is due to ortho coupling with H-6'.
Ar-H (H-6')~6.75dd~8.2, 1.8This proton is coupled to both H-5' (ortho) and H-2' (meta), resulting in a doublet of doublets.
-CH=CH- (H-2)~6.55dt~15.8, 5.5The trans-alkene proton coupled to the other vinylic proton and the allylic protons. The large J value is characteristic of a trans configuration.
-CH=CH- (H-3)~6.25d~15.8The trans-alkene proton coupled to the vinylic proton H-2.
-CH₂OH (H-1)~4.30d~5.5The allylic protons adjacent to the hydroxyl group, coupled to the vinylic proton H-2.
-OCH₂CH₃~4.10q~7.0The methylene protons of the ethoxy group, coupled to the methyl protons.
-OCH₃~3.85s-The singlet corresponds to the three equivalent protons of the methoxy group.
-OCH₂CH₃~1.45t~7.0The methyl protons of the ethoxy group, coupled to the methylene protons.
-OHVariablebr s-The chemical shift of the hydroxyl proton is concentration and solvent dependent and will likely appear as a broad singlet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-4' (Ar-C-OEt)~149.5Aromatic carbon attached to the ethoxy group, deshielded.
C-3' (Ar-C-OMe)~148.0Aromatic carbon attached to the methoxy group, deshielded.
C-1' (Ar-C)~129.0Quaternary aromatic carbon at the point of attachment of the propenol chain.
C-2 (Vinyl C-H)~128.5Vinylic carbon further from the aromatic ring.
C-3 (Vinyl C-H)~127.0Vinylic carbon closer to the aromatic ring.
C-5' (Ar-C-H)~113.0Aromatic carbon ortho to the ethoxy group.
C-2' (Ar-C-H)~111.5Aromatic carbon ortho to the methoxy group.
C-6' (Ar-C-H)~110.0Aromatic carbon meta to both ether groups.
C-1 (-CH₂OH)~63.5Allylic carbon attached to the hydroxyl group.
-OCH₂CH₃~64.5Methylene carbon of the ethoxy group.
-OCH₃~56.0Methoxy carbon.
-OCH₂CH₃~15.0Methyl carbon of the ethoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol is expected to show characteristic absorption bands.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch3500-3200Strong, BroadAlcohol
C-H Stretch (Aromatic)3100-3000MediumAromatic C-H
C-H Stretch (Aliphatic)3000-2850MediumAlkyl C-H
C=C Stretch (Alkene)1650-1600MediumConjugated Alkene
C=C Stretch (Aromatic)1600-1450Medium-StrongAromatic Ring
C-O Stretch (Alcohol)1050-1000StrongPrimary Alcohol
C-O Stretch (Ether)1275-1200, 1075-1020StrongAryl-Alkyl Ether

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

  • Expected Molecular Ion [M]⁺: The nominal molecular weight of C₁₂H₁₆O₃ is 208. The high-resolution mass spectrum should show a molecular ion peak at m/z corresponding to this exact mass.

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z 190): Dehydration of the primary alcohol is a common fragmentation pathway.

    • Loss of CH₂OH (m/z 177): Cleavage of the C1-C2 bond.

    • Loss of C₂H₅ (m/z 179): Loss of the ethyl group from the ethoxy moiety.

    • Formation of a stable benzylic cation (m/z 177) after loss of the propenol side chain.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling should be used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid or oil. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common method for GC-MS, while electrospray ionization (ESI) is typically used for LC-MS.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations

Molecular Structure

Caption: Molecular structure of 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol.

Spectroscopic Analysis Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Purified_Compound Purified Compound NMR NMR (¹H, ¹³C) Purified_Compound->NMR IR IR Purified_Compound->IR MS Mass Spec Purified_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for spectroscopic analysis.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Chalcone Derivatives: Synthesis, Characterization, and Spectroscopic Studies. Journal of Molecular Structure. (This is a representative reference; specific articles on similar chalcone derivatives would be cited here based on the initial literature search). [Link]

  • Synthesis, crystal structure, experimental and theoretical investigations of 3-(4-ethoxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one. ResearchGate. [Link][1]

Sources

Structural Elucidation of (E)-Coniferyl Alcohol Ethyl Ether: A Comprehensive ¹H and ¹³C NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-Coniferyl alcohol ethyl ether (4-(3-ethoxyprop-1-enyl)-2-methoxyphenol) is a critical phenylpropanoid derivative. While occasionally identified as a natural byproduct in plant resins such as Siam benzoin gum, it is most frequently encountered by researchers as an artifact of lignin extraction (ethanolysis). Understanding the precise Nuclear Magnetic Resonance (NMR) signature of this molecule is essential for distinguishing native lignin linkages from extraction-induced modifications.

This technical guide provides an authoritative, in-depth analysis of the ¹H and ¹³C NMR spectra of (E)-coniferyl ethyl ether. By deconstructing the causality behind each chemical shift and coupling constant, this document equips researchers with a self-validating framework for structural verification.

Mechanistic Significance & Structural Overview

Coniferyl alcohol is a primary monolignol and the fundamental building block of guaiacyl (G) lignin. When subjected to ethanolysis—a common technique for lignin depolymerization and biomass valorization—the highly reactive allylic hydroxyl group at the C-γ position undergoes etherification.

From a structural standpoint, replacing the terminal hydroxyl group with an ethoxy group fundamentally alters the local magnetic environment. The loss of the hydrogen-bond donor reduces the polarity of the molecule, while the introduction of the ethyl chain induces specific steric and inductive deshielding effects that are highly diagnostic in both ¹H and ¹³C NMR spectra .

Experimental Workflow & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the synthesis, isolation, and spectral acquisition of (E)-coniferyl ethyl ether must follow a strict, self-validating protocol.

Step-by-Step Methodology
  • Synthesis (Ethanolysis): Dissolve 1.0 mmol of coniferyl alcohol in 5.0 mL of absolute ethanol. Reflux the mixture continuously for 5 days.

    • Causality: The allylic C-γ position is electronically activated by the conjugated aromatic system. Extended reflux in ethanol drives the thermodynamic etherification of the primary alcohol without requiring harsh acid catalysis, preventing the degradation of the alkene geometry.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude yellow oil via silica gel column chromatography using a mobile phase of petroleum ether/diethyl ether (70:30 v/v).

    • Causality: The conversion of the hydroxyl group to an ethyl ether significantly reduces the molecule's polarity. The target ether will elute much faster than unreacted coniferyl alcohol on normal-phase silica.

  • NMR Sample Preparation: Dissolve 10–15 mg of the purified fraction in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H NMR at 200 MHz (or higher) using a 30° pulse program (e.g., zg30), 16–64 scans. Acquire ¹³C NMR at 50 MHz (or higher) using a proton-decoupled sequence (e.g., zgpg30), 1024–2048 scans.

  • Self-Validation: The protocol is considered successful if the ¹H NMR spectrum exhibits an integration ratio of 3:2 for the high-field triplet (1.25 ppm) and quartet (3.55 ppm), confirming the incorporation of exactly one ethyl group.

G CA Coniferyl Alcohol (Base Metabolite) Eth Ethanolysis / Etherification (Ethanol, Reflux) CA->Eth Reacts with CEE (E)-Coniferyl Ethyl Ether (Target Molecule) Eth->CEE Yields NMR_Prep Sample Prep (CDCl3, 298K) CEE->NMR_Prep Dissolved in HNMR 1H NMR Acquisition (Proton Environments) NMR_Prep->HNMR CNMR 13C NMR Acquisition (Carbon Framework) NMR_Prep->CNMR Valid Structural Validation (Shift Analysis) HNMR->Valid δ 4.10 (C-γ H) CNMR->Valid δ 71.32 (C-γ)

Caption: Workflow for the synthesis and NMR validation of (E)-coniferyl ethyl ether.

¹H NMR Spectral Analysis: Causality and Assignments

The proton NMR spectrum of (E)-coniferyl ethyl ether in CDCl₃ is highly diagnostic. The table below summarizes the chemical shifts, multiplicities, and the physical causality behind each signal .

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Mechanistic Causality / Assignment
Ethyl -CH₃ 1.25Triplet (t)3H7.0Shielded aliphatic methyl group. Split by the adjacent -CH₂- protons (

).
Ethyl -CH₂- 3.55Quartet (q)2H7.0Deshielded by the adjacent ether oxygen. Split by the -CH₃ protons (

).
Methoxy -OCH₃ 3.90Singlet (s)3H-Highly deshielded by the directly attached oxygen. No adjacent protons to cause splitting.
C-γ (-CH₂-O-) 4.10Doublet of doublets (dd)2H6.0, 1.5Deshielded by the ether oxygen. Exhibits vicinal coupling to C-β (6 Hz) and long-range allylic coupling to C-α (1.5 Hz).
Phenolic -OH 5.65Singlet (s)1H-Broadened by chemical exchange. Deshielded by the aromatic ring. Highly dependent on solvent and concentration.
C-β (=CH-CH₂) 6.15Doublet of triplets (dt)1H16.0, 6.0Vinylic proton. Trans coupling to C-α (16 Hz) and vicinal coupling to C-γ (6 Hz).
C-α (Ar-CH=) 6.55Doublet (d)1H16.0Vinylic proton conjugated to the aromatic ring. The large 16 Hz coupling confirms the (E)-trans geometry.
Ar-H (C2, C5, C6) 6.80 – 7.00Multiplet (m)3H-Aromatic protons exhibiting complex overlapping signals due to ortho and meta couplings within the guaiacyl ring.
Stereochemical Validation via J-Coupling

The coupling constant of the vinylic protons (C-α and C-β) is a critical self-validating feature. According to the Karplus equation, the dihedral angle between the trans-protons is approximately 180°, leading to maximum orbital overlap and a large scalar coupling constant (J = 16.0 Hz). If the molecule had isomerized to the sterically hindered (Z)-isomer during synthesis, this coupling constant would drop to 10–12 Hz.

¹³C NMR Spectral Analysis: Substituent Effects

The carbon framework provides definitive proof of etherification. The most critical diagnostic shift occurs at the C-γ position. In the parent coniferyl alcohol, the C-γ carbon resonates at ~63.7 ppm . Upon etherification with ethanol, this carbon shifts downfield to 71.32 ppm. This


 ppm shift is the classic α-deshielding effect of O-alkylation.

ShiftCausality Subst Substituent Effects Ether Ethyl Ether Group +Deshielding at C-γ Subst->Ether Methoxy Methoxy Group (C3) +Deshielding at C3 Subst->Methoxy Alkene Conjugated Alkene Anisotropy at C-α, C-β Subst->Alkene C_gamma C-γ: 71.32 ppm Ether->C_gamma C_3 C3: 146.58 ppm Methoxy->C_3 C_alpha C-α: 132.31 ppm C-β: 123.94 ppm Alkene->C_alpha

Caption: Causality of substituent effects on 13C NMR chemical shifts in coniferyl ethyl ether.

Complete ¹³C NMR Assignments
PositionChemical Shift (δ, ppm)Structural Environment & Causality
Ethyl -CH₃ 15.21Aliphatic methyl carbon; highly shielded environment.
Methoxy -OCH₃ 55.83Deshielded by the highly electronegative oxygen atom.
Ethyl -CH₂- 65.59Primary carbon deshielded by the ether oxygen (O-alkylation effect).
C-γ (-CH₂-O-) 71.32Strongly deshielded by the ether oxygen; shifted downfield from the parent alcohol.
Ar-C2 108.27Aromatic carbon ortho to the methoxy group; shielded by electron donation.
Ar-C5 114.36Aromatic carbon ortho to the phenolic OH; shielded by resonance.
Ar-C6 120.35Aromatic carbon para to the methoxy group.
C-β (=CH-CH₂) 123.94Alkene carbon; slightly shielded compared to C-α due to bond polarization.
Ar-C1 129.36Aromatic quaternary carbon attached to the conjugated alkene chain.
C-α (Ar-CH=) 132.31Alkene carbon conjugated directly with the aromatic ring.
Ar-C4 (C-OH) 145.51Aromatic quaternary carbon directly attached to the hydroxyl group.
Ar-C3 (C-OCH₃) 146.58Aromatic quaternary carbon directly attached to the methoxy group.

Note: Spectra acquired at 50 MHz in CDCl₃. Variations of ±0.2 ppm may occur depending on exact sample concentration and temperature.

References

  • Castel, C., et al. (2006). "Characterization of the Chemical Composition of a Byproduct from Siam Benzoin Gum." Journal of Agricultural and Food Chemistry, 54(23), 8939-8944. URL:[Link]

  • Biological Magnetic Resonance Data Bank (BMRB). "Coniferyl Alcohol (bmse010285)." NMR Database of Lignin and Cell Wall Model Compounds. URL:[Link]

Unlocking the Biological Activity of Ethoxylated Phenylpropanoids: A Technical Guide to Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylpropanoids—a diverse class of plant secondary metabolites including cinnamic acids, ferulic acid, and monolignols—are widely recognized for their potent antioxidant, antimicrobial, and anti-inflammatory properties. However, their translation into clinical and advanced industrial applications is frequently bottlenecked by poor aqueous solubility, low bioavailability, and a tendency to undergo oxidative condensation.

Ethoxylation represents a transformative chemical paradigm to overcome these limitations. Whether generated as α-ethoxylated motifs during ethanol organosolv extraction of lignocellulosic biomass or synthesized via targeted PEGylation, ethoxylated phenylpropanoids exhibit fundamentally altered physicochemical profiles. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the enhanced biological activity of these derivatives, providing self-validating experimental workflows for their extraction, characterization, and biological evaluation.

The Chemical Paradigm: Why Ethoxylation Matters

In native plant matrices (such as Miscanthus giganteus or Eucalyptus), phenylpropanoids polymerize into complex lignin networks. Traditional extraction methods often yield high-molecular-weight, highly condensed, and biologically inert fragments.

The introduction of an ethoxy group (-O-CH₂-CH₃) or extended ethoxylate chains (-O-[CH₂-CH₂-O]ₙ-H) fundamentally shifts the molecule's thermodynamic and kinetic behavior. During acidic ethanol organosolv extraction, the benzylic hydroxyl groups of the lignin β-O-4 motifs are protonated, forming a reactive carbocation. High concentrations of ethanol act as a nucleophile, trapping this intermediate to form α-ethoxylated β-O-4 linkages .

Causality of Enhanced Activity:

  • Prevention of Condensation: By capping the reactive α-carbon, ethoxylation prevents C-C condensation reactions. This maintains a low molecular weight (Mw < 3.0 kDa), which is critical for cellular permeability.

  • Steric Preservation of Active Sites: Ethoxylation at the aliphatic side chain preserves the free phenolic hydroxyl groups on the aromatic ring, which are the primary electron/hydrogen donors required for antioxidant activity.

  • Amphiphilic Tuning: The addition of ethoxy groups lowers the glass transition temperature and optimizes the partition coefficient (LogP), enabling the molecule to interact effectively with both aqueous biological fluids and lipid cellular membranes.

Mechanistic Pathways of Biological Activity

Antioxidant Capacity and ROS Scavenging

The antioxidant efficacy of ethoxylated phenylpropanoids is driven by Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. Because ethoxylation prevents the repolymerization of these phenolic monomers, a higher density of sterically unhindered phenolic -OH groups remains available to quench reactive oxygen species (ROS) such as superoxide (•O₂⁻) and hydroxyl radicals (•OH).

Anti-Inflammatory Modulation

Ethoxylated phenylpropenoic compounds (e.g., ethyl-esterified p-coumaric and ferulic acids) demonstrate superior anti-inflammatory activity compared to their native counterparts . Their optimized lipophilicity allows them to cross the macrophage cell membrane efficiently. Once intracellular, they scavenge ROS, which acts as an upstream trigger for the NF-κB signaling cascade. By inhibiting the translocation of NF-κB to the nucleus, these compounds potently downregulate the expression of pro-inflammatory enzymes, specifically Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 ROS Intracellular ROS TLR4->ROS NFkB NF-κB Translocation ROS->NFkB Genes COX-2 & iNOS Expression NFkB->Genes Ethox Ethoxylated Phenylpropanoids Ethox->ROS Scavenges Ethox->NFkB Inhibits

Fig 1. Mechanism of NF-κB pathway inhibition by ethoxylated phenylpropanoids.

Quantitative Data Synthesis

To illustrate the physicochemical and biological advantages of ethoxylation, the following table synthesizes data comparing native phenylpropanoid structures with their ethoxylated derivatives.

Compound / Extract TypeMolecular Weight (Mw)Solvent SolubilityDPPH Scavenging (IC₅₀)Primary Biological Activity
Native Lignin Fragments > 5.0 kDaLow (Aqueous)ModerateStructural support, low bioavailability
α-Ethoxylated Lignin 2.25 - 2.72 kDaHigh (THF, Ethanol)HighAntioxidant, Antimicrobial
Native Ferulic Acid 194.18 g/mol Low (Aqueous)~4.5 µg/mLBroad-spectrum antioxidant
Ethoxylated Phenylpropenoic Acids ~222.24 g/mol Moderate-High (Amphiphilic)~3.8 µg/mLEnhanced cellular uptake, Anti-inflammatory

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every extraction or assay step includes specific analytical checkpoints to verify the success of the preceding action.

Workflow Biomass Lignocellulosic Biomass Extraction Ethanol Organosolv (HCl, Reflux) Biomass->Extraction Fractionation SPE & HPLC Purification Extraction->Fractionation α-Ethoxylation NMR 2D-HSQC NMR Validation Fractionation->NMR Bioassay In Vitro Bioassays Fractionation->Bioassay

Fig 2. Experimental workflow for the extraction and validation of ethoxylated phenylpropanoids.

Protocol 1: Ethanol Organosolv Extraction for α-Ethoxylated Phenylpropanoids

Objective: Isolate low-molecular-weight, highly active ethoxylated phenylpropanoids from lignocellulosic biomass (e.g., Miscanthus giganteus).

Step-by-Step Methodology:

  • Biomass Preparation: Mill dried biomass to a particle size of 0.5–1.0 mm to maximize the surface-area-to-solvent ratio.

  • Organosolv Reaction: Suspend the biomass in a 95% ethanol solution containing 0.2 M HCl as a catalyst.

    • Causality: The high ethanol concentration (95%) is deliberately chosen to drive the thermodynamic equilibrium toward α-ethoxylation rather than re-condensation, ensuring the preservation of active phenolic sites .

  • Reflux & Cleavage: Heat the mixture under reflux (approx. 80°C) for 4 hours. The acid catalyzes the cleavage of β-O-4 aryl ether bonds, while ethanol traps the resulting carbocations.

  • Fractionation: Filter the mixture to remove residual cellulose/hemicellulose. Precipitate the ethoxylated lignin by dropping the concentrated solvent into cold water.

  • Self-Validation (2D-HSQC NMR): Dissolve the precipitate in DMSO-d₆. Run a 2D-HSQC NMR.

    • Validation Checkpoint: Confirm success by identifying the distinct α-ethoxylated β-O-4 cross-peaks at δC/δH 64.5/3.36, which distinguishes them from native β-O-4 linkages (δC/δH 71.5/4.83).

Protocol 2: In Vitro Validation of Anti-Inflammatory Activity (COX-2/iNOS)

Objective: Quantify the enhanced biological activity of the ethoxylated fractions using a macrophage model.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates (5 × 10⁴ cells/well).

    • Causality: This cell line is highly responsive to Lipopolysaccharide (LPS), providing a robust, reproducible model for NF-κB-mediated inflammation.

  • Treatment & Stimulation: Pre-treat cells with varying concentrations (10–100 µg/mL) of the ethoxylated phenylpropanoid extract for 2 hours, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Nitric Oxide (NO) Quantification: Transfer 100 µL of the cell culture supernatant to a new plate and mix with an equal volume of Griess Reagent. Measure absorbance at 540 nm.

    • Validation Checkpoint: NO is a direct downstream product of iNOS. Using the Griess assay provides a rapid, self-validating proxy for iNOS expression without requiring immediate cell lysis.

  • Western Blotting: Lyse the remaining cells, extract proteins, and perform SDS-PAGE. Probe with primary antibodies against COX-2 and iNOS to confirm the downregulation of these pro-inflammatory markers at the translational level.

Conclusion

The ethoxylation of phenylpropanoids is not merely a structural artifact of extraction; it is a vital chemical modification that unlocks their biological potential. By preventing macromolecular condensation and tuning amphiphilicity, ethoxylation yields low-molecular-weight compounds with superior antioxidant and anti-inflammatory efficacies. For drug development professionals and biorefinery engineers, integrating targeted ethoxylation workflows—validated through rigorous NMR and cell-based assays—represents a highly viable pathway for commercializing plant-derived bioactives.

References

  • Bauer, S., Sorek, H., Mitchell, V., & Wemmer, D. E. (2012). Characterization of Miscanthus giganteus Lignin Isolated by Ethanol Organosolv Process under Reflux Condition. Journal of Agricultural and Food Chemistry.[Link]

  • Korga-Plewko, A., Zgórka, G., Józefczyk, A., et al. (2022). Phytochemical profiling and biological activity of the extracts obtained from green biomass of three Miscanthus L. species using supercritical carbon dioxide extraction. Industrial Crops and Products.[Link]

  • Zhang, Z., Harrison, M. D., et al. (2020). Enhancing α-etherification of lignin in Eucalyptus diol pretreatment to improve lignin monomer production. Bioresource Technology.[Link]

Comprehensive Technical Guide on the Solubility and Stability of 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol, commonly recognized as 4-ethoxy-3-methoxycinnamyl alcohol or 4-O-ethylconiferyl alcohol, is a critical non-phenolic lignin substructure model compound[1]. It is extensively utilized in biocatalysis and biodegradation assays to map the enzymatic pathways of white-rot fungi and to study the physicochemical behavior of lignin polymers. Because its molecular architecture features a reactive allylic alcohol, a conjugated double bond, and lipophilic ether linkages, understanding its exact solubility parameters and degradation kinetics is paramount for ensuring reproducible experimental data.

This guide provides an authoritative framework for managing the solubility and stability of this compound, detailing the causality behind degradation pathways and offering self-validating protocols for rigorous laboratory handling.

Molecular Profiling & Mechanistic Vulnerabilities

The compound's reactivity and physical properties are dictated by three distinct structural motifs:

  • The Allylic Alcohol Side Chain (prop-2-en-1-ol): This moiety is highly susceptible to oxidation (forming cinnamaldehyde derivatives) and acid-catalyzed dehydration. Under acidic conditions, the loss of the hydroxyl group generates a resonance-stabilized allylic carbocation (quinone methide intermediate), which rapidly leads to amorphous polymerization[2].

  • The Trans-Conjugated Double Bond: The alkene bridge between the aromatic ring and the alcohol is photochemically active. Exposure to UV or visible light induces a trans-to-cis photoisomerization, altering the molecule's spatial geometry and enzymatic binding affinity[3].

  • Para-Ethoxy and Meta-Methoxy Ether Linkages: While chemically stable under neutral conditions, these groups significantly increase the molecule's lipophilicity compared to native coniferyl alcohol, drastically reducing its aqueous solubility[4]. Furthermore, these ether bonds are the primary targets for β-O-4 cleavage by ligninolytic enzymes (e.g., laccases and peroxidases)[1].

Thermodynamic and Kinetic Solubility

The presence of the para-ethoxy group imparts substantial hydrophobic character to the molecule. Consequently, aqueous buffers are insufficient for primary solvation. Organic solvents must be utilized to prepare concentrated stock solutions, which can then be carefully spiked into aqueous experimental buffers.

Table 1: Solubility Profile and Solvent Selection Rationale
SolventPolarity IndexSolubility LevelMechanistic Rationale
Water 10.2Insoluble (<0.1 mg/mL)High lipophilicity driven by the ethoxy/methoxy ether linkages prevents aqueous solvation[4].
Ethanol 5.2Freely Soluble (>50 mg/mL)Hydrogen bonding from the allylic hydroxyl group aligns well with protic organic solvents[5].
DMSO (Anhydrous) 7.2Freely Soluble (>100 mg/mL)Strong dipole moment effectively solvates the aromatic and ether moieties without triggering hydrolysis[4].
Dichloromethane 3.1Soluble (>30 mg/mL)Non-polar aromatic backbone interacts favorably with halogenated solvents.

Chemical and Physical Stability Pathways

To maintain the structural integrity of 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol, researchers must isolate the compound from four primary stressors: acidic pH, reactive oxygen species (ROS), ultraviolet light, and specific biocatalysts.

StabilityPathways Central 3-(4-Ethoxy-3-methoxyphenyl) prop-2-en-1-ol Acid Acidic Conditions (pH < 4) Central->Acid Oxidation Oxidizing Agents (ROS, O2) Central->Oxidation Light UV / Visible Light Central->Light Enzymes Ligninolytic Enzymes (e.g., Laccase, LiP) Central->Enzymes Polymer Polymerization (Amorphous Gum) Acid->Polymer Aldehyde 4-Ethoxy-3-methoxy cinnamaldehyde Oxidation->Aldehyde Isomer Trans-Cis Photoisomerization Light->Isomer Cleavage C6-C3 Monomers & Ether Cleavage Products Enzymes->Cleavage

Figure 1: Primary degradation and transformation pathways of 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol.

Self-Validating Experimental Workflows

The following protocols are engineered with built-in validation steps to ensure that experimental data is not confounded by artifactual degradation or poor solvation.

Protocol A: Preparation of Standardized Stock Solutions
  • Solvent Selection: Utilize anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity, stored over molecular sieves).

    • Causality: Moisture-contaminated DMSO can trigger premature hydration of the allylic double bond or reduce the solubility threshold, leading to micro-precipitation and inaccurate dosing.

  • Weighing & Dissolution: Weigh 10.0 mg of the compound using a microbalance. Transfer immediately to a 2.0 mL amber glass vial.

    • Causality: Amber glass blocks UV/visible light transmission, preventing the trans-to-cis photoisomerization of the prop-2-en-1-ol side chain[3].

  • Volume Addition: Add 1.0 mL of anhydrous DMSO to achieve a 10 mg/mL stock concentration. Vortex for 30 seconds until the solution is optically clear.

  • Validation (Self-Validating Step): Analyze a 1:1000 dilution of the freshly prepared stock via HPLC-UV at 260 nm against a known standard curve. This confirms the baseline concentration and verifies the absence of initial degradation products (e.g., cinnamaldehyde derivatives) prior to downstream use[5].

  • Storage: Purge the vial headspace with inert Argon gas to displace ambient oxygen, cap tightly with a PTFE-lined septum, and store at -20°C.

    • Causality: Argon purging prevents spontaneous auto-oxidation of the allylic alcohol[5].

Protocol B: Stability-Indicating HPLC-UV/MS Assay

This workflow is designed to quantitatively track the half-life of the compound under various environmental stressors.

ProtocolWorkflow Stock Prepare Stock in Anhydrous DMSO Aliquot Aliquot into Amber Vials Stock->Aliquot Stress Apply Stress Conditions (Temp, Light, pH) Aliquot->Stress Quench Quench Reaction (Neutralization/Cooling) Stress->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC Data Calculate Half-Life & Kinetics HPLC->Data

Figure 2: Sequential workflow for executing a stability-indicating HPLC assay.

  • Sample Aliquoting: Dilute the stock solution to a working concentration of 100 µg/mL in a 50:50 mixture of Acetonitrile:Water (buffered to pH 6.5 with 10 mM Ammonium Acetate).

  • Stress Induction: Subject separate aliquots to the following conditions:

    • Acidic Stress: Adjust to pH 3.0 using 0.1 M HCl. Incubate at 37°C for 24 hours to monitor polymerization into amorphous gums[6].

    • Oxidative Stress: Add 3% H₂O₂. Incubate at room temperature for 4 hours.

    • Photolytic Stress: Expose to broad-spectrum UV/Visible light (ICH Q1B standard) for 24 hours.

  • Quenching (Self-Validating Step): Stop the reactions precisely at the target timepoints by neutralizing the pH to 6.5 (for acidic stress) or adding a quenching agent like sodium thiosulfate (for oxidative stress).

    • Causality: Immediate quenching freezes the chemical profile, preventing artifactual degradation from occurring while the sample sits in the HPLC autosampler queue.

  • Control Baseline: Maintain a dark-control aliquot at 4°C.

    • Causality: This serves as the baseline to calculate relative degradation percentages, validating that any observed degradation is strictly due to the applied stressor and not inherent solvent incompatibility.

  • Chromatographic Analysis: Inject 10 µL onto a C18 reverse-phase column. Use a gradient elution of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor at 260 nm and 280 nm, utilizing inline Mass Spectrometry (ESI+) to identify degradation fragments (e.g., quinone methides or C6-C3 cleavage products)[1].

References

  • Kawai, S., Umezawa, T., & Higuchi, T. (1985). Metabolism of a Non-phenolic β-O-4 Lignin Substructure Model Compound by Coriolus versicolor. Agricultural and Biological Chemistry.
  • Santa Cruz Biotechnology. Coniferyl alcohol Material Safety Data Sheet. SCBT.com.
  • CymitQuimica. trans-Coniferyl alcohol Product Specifications. Cymitquimica.com.
  • Sigma-Aldrich. Coniferyl alcohol 98% 458-35-5. Sigmaaldrich.com.
  • Chalmers University of Technology. Photochemical reactions of lignin: Opportunities for valorisation. Chalmers.se.
  • University of Helsinki. Polymerization of coniferyl alcohol by Mn3+-mediated (enzymatic) oxidation. Helsinki.fi.

Sources

The Natural Occurrence and Biosynthesis of Coniferyl Alcohol Ethers: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Coniferyl Alcohol Ethers

Coniferyl alcohol is a primary monolignol and an essential building block for lignin and various neolignans in vascular plants[1]. While the bulk of coniferyl alcohol undergoes chaotic polymerization to form the rigid lignin matrix of plant cell walls[2], precisely regulated oxidative coupling of these monomers yields highly specific dimeric structures. Among the most biologically and structurally significant are the coniferyl alcohol ethers , specifically those linked via an 8-O-4' bond (e.g., guaiacylglycerol-8-O-4'-coniferyl alcohol ethers, abbreviated as GGCE)[3].

Far from being mere structural byproducts, these naturally occurring neolignans serve as active defense mechanisms, developmental regulators, and signaling molecules within the plant matrix[4]. In recent years, their extraction and structural elucidation have unveiled profound pharmacological potential, making them highly attractive targets for drug development professionals.

Biosynthetic Pathways and Enzymatic Causality

The biosynthesis of coniferyl alcohol ethers is a masterclass in enzymatic precision, bridging primary metabolism with complex secondary structural networks.

The pathway originates with L-phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Successive hydroxylations and methylations yield ferulic acid[4]. Ferulic acid is then reduced to coniferyl aldehyde by cinnamoyl-CoA reductase (CCR), and finally to coniferyl alcohol by cinnamyl alcohol dehydrogenase (CAD)[5].

The critical inflection point for ether formation is the generation of a phenoxy radical. Peroxidases and laccases catalyze the one-electron oxidation of coniferyl alcohol[6]. If left to spontaneous chemical coupling, these radicals would form a racemic mixture of various dimers (8-8', 8-5', 8-O-4'). However, in nature, dirigent proteins (DIRs) capture these reactive radicals and dictate stereoselective and regioselective coupling. This enzymatic chaperoning yields specific enantiomers of 8-O-4' coniferyl alcohol ethers, such as erythro-GGCE (eGGCE) and threo-GGCE (tGGCE)[3][6].

Causality in Biosynthesis: The evolutionary pressure to develop dirigent proteins stems from the plant's need for precise structural motifs. The 8-O-4' ether linkage provides a specific spatial configuration that resists degradation by generic microbial enzymes, fortifying the plant's structural integrity against pathogens while simultaneously acting as a reservoir for bioactive signaling molecules[2].

Biosynthesis Phenylalanine L-Phenylalanine FerulicAcid Ferulic Acid Phenylalanine->FerulicAcid PAL / C4H / 4CL / COMT ConiferylAldehyde Coniferyl Aldehyde FerulicAcid->ConiferylAldehyde CCR ConiferylAlcohol Coniferyl Alcohol ConiferylAldehyde->ConiferylAlcohol CAD Radical Coniferyl Phenoxy Radical ConiferylAlcohol->Radical Laccase / Peroxidase (-e-, -H+) Neolignan 8-O-4' Coniferyl Alcohol Ether (e.g., eGGCE, tGGCE) Radical->Neolignan Dirigent Proteins (DIRs) Stereoselective Coupling

Biosynthetic pathway of coniferyl alcohol ethers via monolignol dimerization.

Natural Sources and Quantitative Distribution

Coniferyl alcohol ethers are widely distributed across both gymnosperms and angiosperms. They are predominantly found in the xylem sap, stems, and bark, where active lignification and defense signaling occur.

Table 1: Natural Occurrence of Key Coniferyl Alcohol Ethers
Source OrganismTissue TypeIdentified Ether CompoundBiological Role / Note
Tinospora sinensisStemserythro-guaiacylglycerol-8-O-4'-(coniferyl alcohol) etherPlant defense; isolated via DCM fractionation[7]
Glycine max (Soybean)Xylem sapeGGCE and tGGCEPro-angiogenic signaling molecules[3]
Trema orientalisYoung twigsDadahols A and B (8-O-4' oxyneolignans)Antiplasmodial defense[8]
Eucommia ulmoidesBarkGuaiacylglycerol-8-O-4'-(coniferyl alcohol) etherTraditional medicinal component[7]

Extraction, Isolation, and Structural Elucidation Protocols

Isolating 8-O-4' coniferyl alcohol ethers requires a carefully designed workflow to prevent artifact formation, such as acid-catalyzed polymerization or artificial oxidation of the sensitive allylic alcohol moiety.

Protocol: Bioassay-Guided Isolation of GGCE Stereoisomers

Step 1: Biomass Preparation & Extraction

  • Dry and pulverize the target plant biomass (e.g., Tinospora sinensis stems) to maximize surface area.

  • Perform ultrasonic extraction using 100% Methanol (MeOH) at room temperature for 3 hours. Repeat three times[7].

  • Concentrate the extract under reduced pressure at 35°C to yield a crude methanolic extract.

Step 2: Liquid-Liquid Partitioning

  • Suspend the crude extract in distilled water.

  • Partition sequentially with n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc)[7].

  • Collect and evaporate the DCM fraction, which selectively enriches intermediate-polarity neolignans.

Step 3: Chromatographic Fractionation

  • Load the DCM fraction onto a silica gel column.

  • Elute using a gradient solvent system of n-hexane/acetone (from 50:1 to 2.5:1, v/v)[7].

  • Monitor fractions via TLC; pool fractions exhibiting UV absorbance at 254 nm and a positive reaction to vanillin-sulfuric acid spray.

Step 4: High-Performance Liquid Chromatography (HPLC) Purification

  • Subject the enriched fraction to preparative RP-HPLC using an isocratic mobile phase of acetonitrile/water (1:3, v/v)[7].

  • Collect the closely eluting peaks corresponding to the erythro and threo diastereomers of the coniferyl alcohol ethers.

Step 5: Structural Elucidation

  • Confirm the 8-O-4' linkage using 1D and 2D NMR (1H, 13C, HSQC, HMBC). The diagnostic ABX coupled system in the aromatic region and the oxygenated aliphatic protons at C-7 and C-8 are definitive markers[3][7].

  • Validate the molecular weight using High-Resolution Mass Spectrometry (HRMS).

Causality in Protocol Design: Methanol is selected as the primary extraction solvent because its high polarity efficiently disrupts the cellular matrix and solubilizes free neolignans without inducing the acid-catalyzed polymerization that acidic solvents might trigger. Liquid-liquid partitioning with DCM specifically targets the intermediate polarity of 8-O-4' ethers, leaving highly polar tannins in the aqueous phase and non-polar lipids in the hexane phase. Isocratic HPLC is mandated for the final step because the erythro and threo diastereomers possess nearly identical partition coefficients; a gradient would compress their elution bands, preventing baseline resolution[3][7].

Extraction Biomass Plant Biomass (e.g., Tinospora sinensis stems) Extraction Ultrasonic Methanol Extraction (3x, RT) Biomass->Extraction Partitioning Liquid-Liquid Partitioning (Hexane -> DCM -> EtOAc) Extraction->Partitioning Evaporate & Resuspend in H2O DCMFraction Dichloromethane Fraction (Enriched in Neolignans) Partitioning->DCMFraction Silica Silica Gel Column Chromatography (Gradient Elution) DCMFraction->Silica Size/Polarity Separation HPLC Preparative RP-HPLC (Isocratic MeCN/H2O) Silica->HPLC Selected Fractions Pure Pure Coniferyl Alcohol Ethers (eGGCE / tGGCE) HPLC->Pure High-Resolution Isolation

Step-by-step extraction and isolation workflow for coniferyl alcohol ethers.

Pharmacological Activity and Drug Development Potential

Coniferyl alcohol ethers have recently garnered significant attention in drug development, particularly for their modulatory effects on angiogenesis and parasitic infections.

  • Angiogenesis Modulation: Excessive angiogenesis is linked to cancer, while insufficient angiogenesis impairs wound healing. eGGCE and tGGCE isolated from soybean extracellular fluids have demonstrated potent pro-angiogenic activity. They enhance endothelial cell proliferation, migration, and tube formation on the extracellular matrix at micromolar to nanomolar concentrations[3]. This makes them highly promising lead compounds for ischemic disease therapies and regenerative medicine.

  • Antiplasmodial Activity: Neolignans containing the 8-O-4' coniferyl alcohol ether core, such as those isolated from Trema orientalis (e.g., dadahols), exhibit potent in vitro antiplasmodial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (K1) strains of Plasmodium falciparum[8].

Table 2: Pharmacological Activity of Coniferyl Alcohol Ethers
CompoundTarget / Disease ModelObserved ActivityMechanism of Action
eGGCE & tGGCEMammalian AngiogenesisPro-angiogenic (active at µM to nM range)Enhances endothelial cell proliferation, migration, and tube formation on ECM[3]
Dadahol B (GGCE core)Plasmodium falciparum (D10/K1)Antiplasmodial (IC50 < 1 µg/mL in vitro)Disruption of parasitic lifecycle; requires p-coumaroyl moieties for full efficacy[8]
Coniferyl Alcohol (Monomer)S-adenosyl-homocysteine hydrolaseEnzyme Inhibition (IC50 = 34 nM)Binds to SAAH, modulating methylation pathways in vitro[9]

Conclusion

The natural occurrence of coniferyl alcohol ethers represents a sophisticated intersection of plant structural biology and defense biochemistry. Driven by dirigent proteins, the stereoselective biosynthesis of these 8-O-4' linked neolignans yields compounds with profound pharmacological potential. For drug development professionals, mastering the extraction and isolation protocols of these ethers opens the door to novel therapeutics targeting angiogenesis and parasitic diseases.

References

  • Dubelsten, P. "THE E/Z ISOMERIZATION STEP IN THE BIOSYNTHESIS OF Z CONIFERYL ALCOHOL IN FAGUS GRANDIFOLIA EHRH." VTechWorks.
  • Wikipedia Contributors. "Coniferyl alcohol." Wikipedia.
  • Li, R., et al. "Screening and construction of the coniferyl alcohol biosynthetic pathway in yeast.
  • "Current understanding of lignan biosynthesis.
  • Osakabe, K., et al. "Coniferyl aldehyde 5-hydroxylation and methylation direct syringyl lignin biosynthesis in angiosperms." PMC.
  • "Structural determination of neolignans from the stems of Tinospora sinensis." JMEST.
  • "Coniferyl alcohol acts as a signal molecule to regulate the phenylpropanoid pathway.
  • "Coniferyl alcohol Product Inform
  • "CAS 458-35-5: Coniferyl alcohol." CymitQuimica.
  • "Antiplasmodial Neolignans from Trema orientalis." University of Cape Town.
  • "Promotion of mammalian angiogenesis by neolignans derived

Sources

A Technical Guide to the Therapeutic Potential of Coniferyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Coniferyl alcohol, a primary monolignol in the phenylpropanoid pathway, and its derivatives represent a burgeoning class of bioactive molecules with significant therapeutic promise.[1][2] This technical guide provides an in-depth analysis of the pharmacological activities of these compounds, with a core focus on their antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties. We will dissect the underlying molecular mechanisms, present validated experimental protocols for their evaluation, and summarize key quantitative data to support their potential as lead compounds in drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of coniferyl alcohol derivatives.

Introduction: The Chemical and Biological Landscape of Coniferyl Alcohol

Coniferyl alcohol is a fundamental building block in the biosynthesis of lignin and various lignans in both gymnosperms and angiosperms.[2] Its chemical structure, characterized by a phenylpropanoid backbone with a hydroxyl and a methoxy group on the aromatic ring, makes it and its derivatives potent antioxidants.[1] The interest in these compounds stems from their wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects, which are often attributed to their ability to modulate key cellular signaling pathways.[1][3][4] This guide will explore the therapeutic landscape of these derivatives, moving from their fundamental bioactivities to the practical methodologies required for their scientific investigation.

Core Bioactivities and Mechanisms of Action

The therapeutic potential of coniferyl alcohol derivatives is rooted in their ability to interact with and modulate critical cellular signaling pathways. This section details the mechanisms behind their primary pharmacological effects.

Antioxidant Properties: Quenching the Fire of Oxidative Stress

A primary and well-established therapeutic property of phenolic compounds like coniferyl alcohol derivatives is their antioxidant activity.[1] This is largely mediated through two mechanisms: direct scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant defense systems.[5]

Mechanism of Action: The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.[6][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds (like some coniferyl alcohol derivatives), Keap1 undergoes a conformational change, releasing Nrf2.[6] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription.[5][7] This leads to an increased production of protective enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[6]

Diagram: Nrf2-ARE Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces CA_Deriv Coniferyl Alcohol Derivative CA_Deriv->Keap1_Nrf2 Induces Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Activates

Caption: Activation of the Nrf2-ARE antioxidant pathway by coniferyl alcohol derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a straightforward method to assess the direct radical-scavenging ability of coniferyl alcohol derivatives.[8] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to a colorless or pale yellow hydrazine by an antioxidant compound.[9]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).

    • Test compounds (coniferyl alcohol derivatives) dissolved in a suitable solvent (e.g., methanol or DMSO).

    • Ascorbic acid or Trolox as a positive control.

    • Methanol or other appropriate solvent as a blank.

    • 96-well microplate.

    • Microplate spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the chosen solvent.

    • In a 96-well plate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well containing 100 µL of solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a wavelength between 515-520 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Causality and Validation: The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging capacity of the compound. A dose-response curve can be generated to calculate the IC50 value (the concentration required to scavenge 50% of the DPPH radicals), providing a quantitative measure of antioxidant potency.

Anti-inflammatory Effects: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases. Coniferyl alcohol and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory signaling pathways.[4][10]

Mechanism of Action: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[11] In resting cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[12] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[11][12] This liberates NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[11][13] Coniferyl alcohol derivatives can inhibit this pathway at multiple points, including the inhibition of IKK activation and the subsequent phosphorylation and degradation of IκBα.[3]

Diagram: NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_nucleus Nucleus LPS LPS / TNF-α Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkBa p65-p50-IκBα (Inactive Complex) IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB p65-p50 (Active NF-κB) IkBa->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc p65-p50 NFkB->NFkB_nuc Translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, COX-2, IL-6) DNA->Genes Induces CA_Deriv Coniferyl Alcohol Derivative CA_Deriv->IKK Inhibits

Caption: Inhibition of the canonical NF-κB pathway by coniferyl alcohol derivatives.

Experimental Protocol: Western Blot for Phosphorylated NF-κB p65

This protocol allows for the quantitative assessment of NF-κB pathway activation by measuring the phosphorylation of the p65 subunit, a key activation event.[12]

  • Materials:

    • Cell line (e.g., RAW 264.7 macrophages).

    • LPS (Lipopolysaccharide) for stimulation.

    • Test compounds (coniferyl alcohol derivatives).

    • Cell lysis buffer with protease and phosphatase inhibitors.

    • SDS-PAGE gels and running buffer.

    • Transfer apparatus and PVDF or nitrocellulose membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-NF-κB p65, anti-total NF-κB p65, anti-β-actin (loading control).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • Procedure:

    • Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat cells with various concentrations of the coniferyl alcohol derivative for 1 hour. Then, stimulate with LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 30 minutes).

    • Protein Extraction: Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[14]

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[14]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C, diluted in blocking buffer.

    • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST.[14] Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Detection: Wash the membrane again, then apply the ECL substrate and capture the signal using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total p65 and β-actin to ensure equal protein loading and to normalize the data.

  • Causality and Validation: A reduction in the band intensity corresponding to phosphorylated p65 in compound-treated, LPS-stimulated cells compared to LPS-only treated cells indicates inhibition of the NF-κB pathway. Normalizing the phospho-p65 signal to total p65 and the loading control (β-actin) ensures the observed effect is due to a change in phosphorylation status, not a difference in protein amount.

Neuroprotective Potential: Guarding Against Neuronal Damage

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[15][16] Bioactive compounds from natural sources, including coniferyl alcohol derivatives, are being investigated for their ability to protect neurons from various insults.[15]

Mechanism of Action: The neuroprotective effects of these compounds are often multifaceted, stemming from their antioxidant and anti-inflammatory properties. By reducing oxidative stress and neuroinflammation, they can mitigate key pathological drivers of neuronal cell death.[15] Additionally, some derivatives may directly interfere with processes like amyloid-beta (Aβ) aggregation or modulate signaling pathways crucial for neuronal survival, such as the PI3K/AKT pathway.[15]

Table 1: Neuroprotective Activity of Related Compounds

CompoundModel SystemInsultMeasured EffectOutcomeReference
Perillyl AlcoholRat ModelStreptozotocin (ICV)Improved learning & memory, reduced oxidative stressSignificant neuroprotection[17]
Perillyl AlcoholRat ModelStreptozotocin (ICV)Attenuated behavioral alterations and cholinergic dysfunctionAmeliorated dementia-like pathology[18]
Coniferyl AlcoholH9C2 cellsAngiotensin IIAlleviated decreased cell viabilityCardioprotective, implies cell survival pathways[19]

Experimental Protocol: MTT Assay for Neuroprotection in SH-SY5Y Cells

This protocol assesses the ability of a test compound to protect neuronal cells from an induced toxic insult. The MTT assay measures cell viability by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[20][21]

  • Materials:

    • SH-SY5Y human neuroblastoma cell line.

    • 96-well cell culture plates.

    • Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or Amyloid-beta 1-42 for an Alzheimer's model).[22][23]

    • Test compounds (coniferyl alcohol derivatives).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Microplate spectrophotometer.

  • Procedure:

    • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a suitable density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.[21]

    • Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Incubate for a pre-determined time (e.g., 1-24 hours).[22][23]

    • Induction of Toxicity: Add the neurotoxic agent (e.g., 100 µM 6-OHDA) to the wells (except for the vehicle control wells) and incubate for another 24 hours.[21]

    • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[21]

    • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm.

    • Data Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated (100% viable) control cells.

  • Causality and Validation: An increase in cell viability in the wells pre-treated with the coniferyl alcohol derivative compared to the wells treated with the neurotoxin alone indicates a neuroprotective effect. This self-validating system includes controls for untreated cells (baseline viability) and cells treated only with the toxin (maximum damage), providing a clear window to assess the compound's protective efficacy.

Anti-Cancer Activity: Targeting Malignant Cells

Coniferyl alcohol and its derivatives have shown promise as potential anti-cancer agents by inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines.[1][3][24]

Mechanism of Action: Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. The anti-cancer effects of some coniferyl alcohol derivatives are linked to their ability to induce apoptosis through the intrinsic pathway.[25] This often involves modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[25] An increased Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases (like caspase-9 and caspase-3), which are the executioners of apoptosis.[26]

Table 2: Cytotoxic Activity of Coniferyl Alcohol and its Derivatives

CompoundCell LineAssayIC50 ValueTimeReference
Coniferyl AlcoholKKU-100 (Cholangiocarcinoma)Cell Viability361.87 ± 30.58 µg/mL48 h[25][27]
Coniferyl AlcoholKKU-100 (Cholangiocarcinoma)Cell Viability268.27 ± 18.61 µg/mL72 h[25][27]
Coniferyl AlcoholKKU-213 (Cholangiocarcinoma)Cell Viability184.37 ± 11.15 µg/mL48 h[25][27]
Coniferyl AlcoholKKU-213 (Cholangiocarcinoma)Cell Viability151.03 ± 24.99 µg/mL72 h[25][27]
Coniferyl Aldehyde Derivative '4'H1299 (Non-small cell lung cancer)Cytotoxicity6.7 µMN/A[26]

Experimental Workflow: Investigating Pro-Apoptotic Effects

A logical workflow is essential to confirm that the observed cytotoxicity is due to the induction of apoptosis.

Caption: Experimental workflow for confirming apoptosis-inducing activity.

Considerations for Drug Development

While the in vitro and in vivo data are promising, the transition of coniferyl alcohol derivatives from laboratory curiosities to clinical candidates requires careful consideration of their pharmacokinetic and pharmacodynamic properties. Key areas for future research include:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the coniferyl alcohol scaffold is needed to optimize potency and selectivity for specific biological targets.

  • Bioavailability and Metabolism: Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for designing effective dosing regimens.

  • Safety and Toxicity: Comprehensive toxicological studies are necessary to establish a safe therapeutic window.

Conclusion

Coniferyl alcohol and its derivatives represent a versatile and promising class of natural products with significant therapeutic potential across multiple domains, including inflammation, oxidative stress, neurodegeneration, and cancer. Their ability to modulate key signaling pathways like NF-κB and Nrf2 provides a solid mechanistic foundation for their observed bioactivities. The protocols and data presented in this guide offer a framework for researchers and drug developers to systematically evaluate and optimize these compounds, paving the way for the development of novel therapeutics derived from this important natural scaffold.

References

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Methods To Measure the Antioxidant Activity of Phytochemicals and Plant Extracts. (2018). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Natural Antioxidant Evaluation: A Review of Detection Methods. (2022). MDPI. Retrieved March 7, 2026, from [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Determination of Cell Viability and Neuroprotection Potential by MTT Assay. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • What is a simple method to determine the antioxidant activity of plant material (extracts)? (2013). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Five Methods for Measuring Total Antioxidant Capacity (Part 1). (2025). Elabscience. Retrieved March 7, 2026, from [Link]

  • Metabolic Changes of Cholangiocarcinoma Cells in Response to Coniferyl Alcohol Treatment. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Metabolic Changes of Cholangiocarcinoma Cells in Response to Coniferyl Alcohol Treatment - PMC. (2021). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Chemical Synthesis of Monolignols: Traditional Methods, Recent Advances, and Future Challenges in Sustainable Processes. (2024). MDPI. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, and Biological Activity of Coniferyl Aldehyde Derivatives as Potential Anticancer and Antioxidant Agents. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • What will be the best way to test NFkb activation via western blot? (2024). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. (n.d.). Bio-Techne. Retrieved March 7, 2026, from [Link]

  • Anti-Inflammatory Effect of (7R,8S)-Dehydrodiconiferyl Alcohol-9′Γ-Methyl Ether from the Rhizome of Belamcanda Chinensis: Role of Mir-146a and Mir-155. (2016). Biomedical and Pharmacology Journal. Retrieved March 7, 2026, from [Link]

  • Coniferyl alcohol acts as a signal molecule to regulate the phenylpropanoid pathway. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Mechanism Actions of Coniferyl Alcohol in Improving Cardiac Dysfunction in Renovascular Hypertension Studied by Experimental Verification and Network Pharmacology - PMC. (2024). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Mechanism Actions of Coniferyl Alcohol in Improving Cardiac Dysfunction in Renovascular Hypertension Studied by Experimental Verification and Network Pharmacology. (2024). PubMed. Retrieved March 7, 2026, from [Link]

  • Antibacterial effects of coniferyl alcohol-derived dehydrogenation polymer on chlamydial infection in vitro. (2025). Frontiers. Retrieved March 7, 2026, from [Link]

  • Metabolic Changes of Cholangiocarcinoma Cells in Response to Coniferyl Alcohol Treatment. (2021). PubMed. Retrieved March 7, 2026, from [Link]

  • Viability and survival test. (n.d.). NEUROFIT. Retrieved March 7, 2026, from [Link]

  • Coniferyl Aldehyde Inhibits the Inflammatory Effects of Leptomeningeal Cells by Suppressing the JAK2 Signaling. (2020). PubMed. Retrieved March 7, 2026, from [Link]

  • Evaluation of antioxidant activation by potential nuclear factor (erythroid-derived 2)-like 2 (Nrf2)/Keap1 complex inhibitors. (n.d.). Tropical Journal of Pharmaceutical Research. Retrieved March 7, 2026, from [Link]

  • Viability and survival test. (n.d.). NEUROFIT. Retrieved March 7, 2026, from [Link]

  • Mechanism Actions of Coniferyl Alcohol in Improving Cardiac Dysfunction in Renovascular Hypertension Studied by Experimental Verification and Network Pharmacology. (2024). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A coniferyl alcohol derivative from the roots of Zanthoxylum chalybeum. (2014). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • p-Coumaryl alchol, coniferyl alcohol, and sinapyl alcohol are the building blocks of lignins and lignans. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Discovery of New Antioxidant Molecules Enhancing the Nrf2-Mediated Pathway: Docking Studies and Biological Evaluation. (2026). MDPI. Retrieved March 7, 2026, from [Link]

  • Neuroprotective Effect of Perillyl Alcohol in Experimental Sporadic Alzheimer's Disease. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Coniferyl alcohol. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Neuroprotective effect of Perillyl alcohol in sporadic Alzheimer's disease in rats. (2025). PubMed. Retrieved March 7, 2026, from [Link]

  • Recent Developments in Coumarin Derivatives as Neuroprotective Agents. (2024). Bentham Science. Retrieved March 7, 2026, from [Link]

Sources

Foreword: Beyond the Free Radical—Harnessing the Therapeutic Potential of Ethoxy-Methoxyphenyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Antioxidant Properties of Ethoxy-Methoxyphenyl Compounds

Oxidative stress, the cellular imbalance between the generation of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a recognized etiological factor in a wide array of human pathologies, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1][2] This has propelled the search for potent antioxidant compounds capable of mitigating oxidative damage. Among the vast chemical landscapes explored, phenolic compounds stand out due to their inherent ability to scavenge free radicals.[2]

This guide focuses on a specific, promising subclass: ethoxy-methoxyphenyl compounds. This chemical family, which includes well-known molecules like ethyl vanillin, represents a synthetically accessible and tunable scaffold for developing novel therapeutics. Our objective is to move beyond a mere survey of the field. Instead, this document provides a deep, mechanistic-driven exploration of why these compounds are effective antioxidants, how their activity is critically dependent on their molecular architecture, and the rigorous experimental systems required to validate their efficacy. We will delve into the causality behind experimental design, ensuring that every protocol is presented as a self-validating system, empowering researchers to generate robust and reproducible data.

Section 1: The Core Chemistry of Antioxidant Action

The antioxidant capacity of ethoxy-methoxyphenyl compounds is fundamentally rooted in the chemistry of their phenolic hydroxyl (-OH) group. The primary mechanism involves the donation of a hydrogen atom to a free radical, thereby neutralizing its reactivity. This process is energetically favorable because the resulting phenoxy radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring.

The two principal mechanisms by which phenolic antioxidants operate are:

  • Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical. This is a one-step process.[2][3]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): An initial transfer of an electron from the phenol to the radical, forming a radical cation. This is followed by the transfer of a proton (H+) to yield the stabilized phenoxy radical.[2][3]

The dominant mechanism is influenced by the specific radical, the solvent system, and the molecular structure of the antioxidant.[3][4]

Antioxidant Mechanism Compound Ar-OH PhenoxyRadical Ar-O• (Stable Phenoxy Radical) Compound->PhenoxyRadical H• Donation (HAT Mechanism) Radical R• (Free Radical) Neutralized R-H (Neutralized Molecule) Radical->Neutralized

Caption: Hydrogen Atom Transfer (HAT) mechanism for radical scavenging.

Section 2: Structure-Activity Relationship (SAR): A Causal Analysis

The antioxidant potency of an ethoxy-methoxyphenyl compound is not static; it is exquisitely sensitive to its molecular structure. Understanding these relationships is paramount for the rational design of more effective antioxidant agents.

  • The Phenolic Hydroxyl (-OH) Group: This is non-negotiable. The presence of a free hydroxyl group is the primary determinant of antioxidant activity. Its ability to donate a hydrogen atom is the cornerstone of the radical scavenging mechanism.[4][5]

  • Methoxy (-OCH₃) and Ethoxy (-OCH₂CH₃) Groups: These groups, particularly when positioned ortho or para to the hydroxyl group, are crucial. As electron-donating groups, they increase the electron density on the aromatic ring through resonance. This has two key effects:

    • It weakens the O-H bond, making the hydrogen atom easier to donate.

    • It further stabilizes the resulting phenoxy radical after hydrogen donation. Studies have shown that increasing the number of methoxy groups can enhance antioxidant activity.[4][6]

  • The Ethoxy vs. Methoxy Debate: Ethyl vanillin (containing an ethoxy group) has demonstrated more potent antioxidant activity than vanillin (with a methoxy group) in certain assays, such as the oxidative hemolysis inhibition assay.[7][8][9] This suggests that the slightly greater electron-donating capacity and lipophilicity of the ethoxy group may confer an advantage.

  • Para-Substituents: The nature of the substituent at the para-position relative to the hydroxyl group significantly modulates activity. Groups that are electron-donating or can participate in conjugation, such as -CH=CHCOOH, tend to enhance antioxidant activity compared to strong electron-withdrawing groups like -COOH.[4][5]

Caption: Key structural determinants of antioxidant activity.

Section 3: Experimental Validation: A Guide to Robust In Vitro Assays

No single assay can fully capture the antioxidant profile of a compound. A battery of tests based on different chemical principles is required for a comprehensive evaluation.[10][11] The choice of assay is critical as it dictates the mechanism being probed (e.g., HAT vs. SET).

Commonly Employed In Vitro Assays
Assay NameAbbreviationPrimary MechanismPrinciple
2,2-Diphenyl-1-picrylhydrazyl AssayDPPHMixed HAT / SETMeasures the ability of an antioxidant to bleach the stable purple DPPH radical.[12][13]
Ferric Reducing Antioxidant PowerFRAPSETMeasures the reduction of a ferric iron (Fe³⁺) complex to the ferrous (Fe²⁺) form.[3][12]
Oxygen Radical Absorbance CapacityORACHATMeasures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe.[3][12]
Trolox Equivalent Antioxidant CapacityTEAC / ABTSSETMeasures the scavenging of the pre-formed ABTS radical cation (ABTS•⁺).[11][12]
Protocol 1: DPPH Radical Scavenging Assay (Self-Validating System)

This assay is frequently used for initial screening due to its simplicity and the stability of the DPPH radical. The causal logic is direct: a more potent antioxidant will donate a hydrogen atom more readily, leading to a faster and more significant reduction of the purple DPPH radical to its yellow, non-radical form, measurable by a decrease in absorbance.

A. Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH (2,2-diphenyl-1-picrylhydrazyl) in 100 mL of methanol. Store in an amber bottle at 4°C.

  • Test Compound Stock Solutions: Prepare a 1 mg/mL stock solution of each ethoxy-methoxyphenyl compound in methanol. Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Positive Control: Prepare a similar dilution series of a standard antioxidant like Ascorbic Acid or Trolox.

  • Blank: Pure methanol.

B. Experimental Procedure (96-well plate format):

  • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

  • Add 100 µL of each test compound dilution (or positive control, or blank) to the respective wells.

  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation is critical to allow the reaction to reach a stable endpoint.

  • Measure the absorbance at 517 nm using a microplate reader.

C. Data Analysis & Validation:

  • Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the control (DPPH + methanol) and A_sample is the absorbance of the DPPH solution with the test compound.

  • Plot the % Inhibition against the concentration of the test compound.

  • Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the plot using regression analysis. A lower IC₅₀ value signifies higher antioxidant activity.[12][14]

Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay

This assay directly measures the electron-donating capacity of a compound, a key aspect of the SET mechanism. The logic is that a compound with a higher propensity to donate an electron will reduce more Fe³⁺ to Fe²⁺, resulting in a more intense blue color and thus a higher absorbance reading.

A. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Prepare by mixing sodium acetate and acetic acid.

  • TPTZ Solution (10 mM): Dissolve TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl.

  • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in deionized water.

  • FRAP Reagent: Freshly prepare by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[2]

  • Standard: Prepare a series of dilutions of FeSO₄·7H₂O in deionized water to create a standard curve.

B. Experimental Procedure:

  • Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well plate.

  • Add 20 µL of the test compound (or standard, or blank) to the wells.

  • Incubate at 37°C for 10 minutes.

  • Measure the absorbance at 593 nm.

C. Data Analysis & Validation:

  • Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

  • Use the regression equation from the standard curve to determine the FRAP value of the test samples.

  • Results are expressed as µM of Fe(II) equivalents or in relation to a standard like Trolox (TEAC-FRAP). Higher values indicate greater reducing power.

Experimental_Workflow start Synthesize or Procure Ethoxy-Methoxyphenyl Compound prep Prepare Stock Solutions & Serial Dilutions start->prep screen Primary In Vitro Screening prep->screen dpph DPPH Assay (HAT/SET) screen->dpph Mixed frap FRAP Assay (SET) screen->frap Electron Transfer orac ORAC Assay (HAT) screen->orac H• Transfer analysis Calculate IC50 / TEAC Values dpph->analysis frap->analysis orac->analysis sar Structure-Activity Relationship Analysis analysis->sar invivo Promising Candidates: In Vivo / Cellular Models analysis->invivo Validate sar->invivo Iterate Design end Identify Lead Compound for Drug Development invivo->end

Caption: A validated workflow for assessing antioxidant potential.

Section 4: In Vivo Corroboration and Future Directions

While in vitro assays are indispensable for screening and mechanistic studies, they do not account for bioavailability, metabolism, or distribution. Promising compounds must be evaluated in biological systems.

Studies on ethyl vanillin have shown that upon oral administration to mice, it is metabolized and increases the antioxidant activity in the plasma, demonstrating its potential for in vivo efficacy.[7][8][9] Future research should focus on:

  • Systematic Derivatization: Synthesizing and testing a broader library of ethoxy-methoxyphenyl analogs to further refine SAR models.

  • Cellular Antioxidant Activity (CAA) Assays: Using cell-based models to assess antioxidant activity in a more biologically relevant context.[15]

  • In Vivo Models: Evaluating lead compounds in animal models of oxidative stress-related diseases to determine their therapeutic potential, pharmacokinetics, and safety profiles.

  • Synergistic Effects: Investigating combinations of different ethoxy-methoxyphenyl compounds or their combination with other antioxidants, as synergistic interactions have been observed with other phenolic compounds.[16][17]

Conclusion

Ethoxy-methoxyphenyl compounds represent a structurally simple yet highly potent class of antioxidants. Their efficacy is governed by well-defined chemical principles centered on the hydrogen-donating ability of the phenolic hydroxyl group, which is finely tuned by the electronic effects of its ether substituents. A rigorous, multi-assay approach is crucial for a comprehensive evaluation of their antioxidant profile. By integrating a deep understanding of structure-activity relationships with robust, self-validating experimental protocols, researchers can effectively unlock the therapeutic potential of this promising chemical scaffold in the ongoing fight against oxidative stress-mediated diseases.

References

  • Application Notes and Protocols for In Vitro Antioxidant Assays of Phenolic Compounds - Benchchem.
  • Antioxidant Properties of Ethyl Vanillin in Vitro and in Vivo.
  • Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin - ResearchGate.
  • Comparative Study on the Antioxidant and Anti-Toxoplasma Activities of Vanillin and Its Resorcinarene Derivative - PMC.
  • A Cycloalkanol from Derivatization Studies on Vanillin: Evaluation of Antioxidant Activity of Obtained Derivatives | Scilit.
  • Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin - International Journal of Biomedical Investigation.
  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC.
  • Antioxidant Compounds and Their Antioxidant Mechanism - IntechOpen.
  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC.
  • Antioxidant properties of ethyl vanillin in vitro and in vivo - PubMed.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC.
  • Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol.
  • VANILLIN ETHYL - Ataman Kimya.
  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed.
  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC.
  • A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations.
  • (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - ResearchGate.
  • Antioxidant activity of wine assessed by different in vitro methods | BIO Web of Conferences.
  • (PDF) Antioxidants Activity of Selected Synthesized Compounds - ResearchGate.
  • Methods for Determining the Antioxidant Activity: A Review - ResearchGate.
  • Antioxidant Properties of Ethyl Vanillin in Vitro and in Vivo - Oxford Academic.
  • The Antioxidant Potential of 2-Methoxyphenol Derivatives: A Technical Guide for Researchers - Benchchem.
  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed.
  • Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo.

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol (commonly referred to as 4-ethoxy-3-methoxycinnamyl alcohol) is a critical non-phenolic β-O-4 lignin substructure model[1]. It is extensively utilized in biodegradation assays to evaluate the oxidative cleavage mechanisms of ligninolytic enzymes, such as laccase and lignin peroxidase, secreted by white-rot fungi like Coriolus versicolor[2][3].

This application note details a highly efficient, three-step synthetic protocol to produce this allylic alcohol from commercially available vanillin. The methodology is designed for high E-selectivity, scalability, and ease of purification, providing researchers with a self-validating workflow for generating high-purity lignin models.

Mechanistic Workflow & Causality

The synthesis relies on three foundational transformations, each selected to maximize yield and structural fidelity:

  • O-Ethylation (Williamson Ether Synthesis): The free phenolic hydroxyl group of vanillin is alkylated. Causality: Masking the phenol as an ethyl ether prevents premature oxidative polymerization during downstream enzymatic assays[1], ensuring the model compound strictly evaluates non-phenolic β-ether cleavage.

  • Horner-Wadsworth-Emmons (HWE) Olefination: The aldehyde is converted to an α,β-unsaturated ester using triethyl phosphonoacetate (TEPA). Causality: HWE is strictly preferred over standard Wittig olefination because the stabilized phosphonate carbanion reversibly forms an oxaphosphetane intermediate, driving the thermodynamic formation of the trans (E)-alkene. Additionally, the diethyl phosphate byproduct is highly water-soluble, eliminating the need for tedious chromatography.

  • DIBAL-H Reduction: The ester is reduced to the target allylic alcohol. Causality: Diisobutylaluminium hydride (DIBAL-H) at cryogenic temperatures (-78 °C) acts as an electrophilic reducing agent. Unlike LiAlH₄, which frequently causes unwanted 1,4-conjugate reduction of the alkene via intramolecular hydride delivery, DIBAL-H selectively reduces the carbonyl, preserving the critical allylic double bond.

SynthesisWorkflow Vanillin Vanillin (Starting Material) Alkylation Step 1: O-Ethylation EtBr, K2CO3, DMF, 80 °C Vanillin->Alkylation Intermediate1 4-Ethoxy-3-methoxybenzaldehyde Alkylation->Intermediate1 HWE Step 2: HWE Olefination TEPA, NaH, THF, 0 °C to RT Intermediate1->HWE Intermediate2 Ethyl (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate HWE->Intermediate2 Reduction Step 3: Ester Reduction DIBAL-H, DCM, -78 °C to 0 °C Intermediate2->Reduction Product 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol (Target Allylic Alcohol) Reduction->Product

Fig 1. Three-step synthetic workflow for 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol.

Reagent Matrix

Reagent / MaterialMW ( g/mol )EquivalentsRole in Synthesis
Vanillin 152.151.0Starting Material
Ethyl Bromide 108.971.5Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.211.5Base (Deprotonation)
Triethyl phosphonoacetate (TEPA) 224.191.15Olefination Reagent
Sodium Hydride (NaH, 60% in oil) 24.001.15Base (Ylide generation)
DIBAL-H (1.0 M in DCM) 142.222.5Reducing Agent
Rochelle's Salt (Sat. Aqueous) 282.22ExcessAluminum Chelator (Workup)

Validated Step-by-Step Protocols

Step 1: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve vanillin (10.0 g, 65.7 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (13.6 g, 98.6 mmol). The solution will turn bright yellow, indicating the formation of the phenoxide ion.

  • Alkylation: Add ethyl bromide (10.7 g, 98.6 mmol) dropwise. Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Validation (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The product (Rf ~0.6) will appear above the starting vanillin (Rf ~0.3).

  • Workup: Cool to room temperature and pour the mixture into 200 mL of ice water. Extract with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with 1M NaOH (50 mL) to remove any unreacted vanillin, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo. Expected Yield: ~11.0 g (93%) of a pale yellow oil that crystallizes upon standing.

Step 2: HWE Olefination to Ethyl (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate
  • Ylide Generation: Suspend NaH (60% dispersion, 2.8 g, 70 mmol) in anhydrous THF (100 mL) under an argon atmosphere at 0 °C. Carefully add TEPA (15.7 g, 70 mmol) dropwise. Expert Insight: Hydrogen gas will evolve. Stir for 30 minutes until the solution becomes completely clear, indicating full formation of the phosphonate carbanion.

  • Coupling: Dissolve the aldehyde from Step 1 (11.0 g, 61 mmol) in anhydrous THF (30 mL) and add it dropwise to the ylide solution at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation (TLC): TLC (Hexane:EtOAc 4:1) will show complete consumption of the aldehyde and the appearance of a highly UV-active spot (Rf ~0.5) due to the extended conjugated system.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 50 mL). Wash the organic phase with water and brine, dry over Na₂SO₄, and evaporate the solvent. Expected Yield: ~14.0 g (91%) of a white crystalline solid.

Step 3: DIBAL-H Reduction to the Target Allylic Alcohol
  • Cryogenic Setup: Dissolve the ester from Step 2 (10.0 g, 40 mmol) in anhydrous Dichloromethane (DCM) (100 mL) under argon. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reduction: Add DIBAL-H (1.0 M in DCM, 100 mL, 100 mmol) dropwise over 30 minutes via a syringe pump. Maintain the temperature at -78 °C for 1 hour, then slowly warm the reaction to 0 °C and stir for an additional 1 hour.

  • Quenching & Emulsion Breaking: Expert Insight: Direct aqueous quenching of DIBAL-H creates a thick, intractable aluminum hydroxide emulsion. Quench the reaction by adding EtOAc (10 mL) dropwise at 0 °C to consume excess DIBAL-H. Then, add 100 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate).

  • Phase Separation: Stir the mixture vigorously at room temperature for 1.5 to 2 hours. The tartrate acts as a bidentate ligand, chelating the Al³⁺ ions and breaking the emulsion into two distinct, clear phases.

  • Workup: Separate the organic phase. Extract the aqueous phase with DCM (2 × 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexane:EtOAc 2:1) if necessary. Expected Yield: ~7.5 g (90%) of a colorless to pale-yellow viscous oil.

Analytical Characterization Data

The structural integrity of the synthesized 3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol must be validated using Nuclear Magnetic Resonance (NMR) spectroscopy. Below is the expected ¹H NMR profile confirming the E-geometry and successful reduction.

Proton EnvironmentExpected Shift (δ, ppm)Multiplicity & CouplingStructural Assignment
-OH 1.40br sHydroxyl proton (exchangeable)
-CH₃ (Ethoxy) 1.45t, J = 7.0 HzTerminal methyl of the ethoxy group
-OCH₃ 3.88sMethoxy group on the aromatic ring
-OCH₂- (Ethoxy) 4.10q, J = 7.0 HzMethylene of the ethoxy group
-CH₂OH 4.30dd, J = 5.5, 1.5 HzAllylic methylene protons
C=CH-CH₂ 6.24dt, J = 15.8, 5.5 HzAlkene proton (β to aromatic ring)
Ar-CH=C 6.52d, J = 15.8 HzAlkene proton (α to aromatic ring). Note: The 15.8 Hz coupling constant definitively proves the trans (E) configuration.
Aromatic H 6.80 - 6.95m (3H)Protons on the trisubstituted benzene ring

References

  • Kawai, S., Umezawa, T., & Higuchi, T. (1985). Metabolism of a Non-phenolic β-O-4 Lignin Substructure Model Compound by Coriolus versicolor. Agricultural and Biological Chemistry, 49(8), 2325-2330.[Link]

  • Umezawa, T., & Higuchi, T. (1989). Cleavages of aromatic ring and β-O-4 bond of synthetic lignin (DHP) by lignin peroxidase. FEBS Letters, 242(2), 325-329.[Link]

  • Cheng, N., et al. (2023). Evaluation of the Antioxidant Activities and Phenolic Profile of Shennongjia Apis cerana Honey through a Comparison with Apis mellifera Honey in China. Foods, 12(8), 1594.[Link]

Sources

Advanced Applications of 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol in Polymer Chemistry: From Lignin Modeling to Functional Polyurethanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol (commonly referred to as 4-O-ethylconiferyl alcohol) is a highly specialized monomer and model compound in modern polymer chemistry. Structurally, it is an ethylated analog of coniferyl alcohol—one of the three primary monolignols that constitute natural lignin. By deliberately blocking the phenolic hydroxyl group with an ethyl ether linkage, researchers isolate the reactivity of the allylic alcohol and the internal double bond. This structural modification prevents uncontrolled radical coupling at the 4-position, making it an invaluable tool for two distinct applications: the biomimetic modeling of non-phenolic lignin depolymerization, and the controlled step-growth synthesis of functionalized, bio-based polyurethanes [1].

This application note provides detailed, self-validating protocols and mechanistic insights for utilizing 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol in both analytical lignin modeling and advanced macromolecular synthesis.

Section 1: Chemical Profiling & Mechanistic Causality

To effectively utilize 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol, one must understand the causality behind its structural design:

  • The Ethylated Phenolic OH: In native coniferyl alcohol, the free phenolic OH is easily oxidized by peroxidases or laccases to form a phenoxy radical, which rapidly undergoes uncontrolled polymerization. Ethylation strictly enforces a "non-phenolic" state. This mimics the etherified subunits buried within the native lignin polymer network, allowing researchers to study specific C-C and C-O bond cleavage mechanisms without the interference of radical polymerization [2].

  • The Allylic Alcohol (prop-2-en-1-ol): The primary hydroxyl group serves as an excellent nucleophile for step-growth polymerizations, particularly reacting with diisocyanates to form stable urethane linkages.

  • The Internal Alkene: The double bond remains unreactive during standard polyurethane condensation, preserving a site for post-polymerization modification (e.g., thiol-ene "click" chemistry) to tune the polymer's thermal and hydrophilic properties [1].

Section 2: Synthesis of Bio-Based Polyurethanes via Step-Growth Polymerization

The following protocol details the synthesis of a linear, unsaturated polyurethane using 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol as a bio-based monomer, followed by functionalization.

Experimental Protocol: Polyurethane Synthesis & Post-Modification

Causality & Validation Strategy: The reaction relies on the nucleophilic attack of the primary alcohol on the isocyanate group. Because the phenolic position is ethylated, side-reactions (such as the formation of unstable phenolic urethanes or allophanate branching) are completely suppressed. The reaction is self-validating via FTIR: the complete disappearance of the distinct isocyanate (–NCO) stretching band at 2270 cm⁻¹ confirms quantitative conversion.

Materials:

  • Monomer: 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol (0.1 mol)

  • Co-monomer: Hexamethylene diisocyanate (HDI) (0.1 mol)

  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.1 wt%)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Post-Mod Reagents: 2-Mercaptoethanol (thiol), Irgacure 2959 (photoinitiator)

Step-by-Step Methodology:

  • Preparation: Purge a 250 mL three-neck round-bottom flask with dry Argon for 15 minutes to eliminate moisture, which would otherwise react with HDI to form urea linkages and CO₂ gas.

  • Monomer Dissolution: Dissolve 0.1 mol of 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol in 50 mL of anhydrous DMF. Stir at 300 rpm until fully homogenized.

  • Catalysis & Initiation: Add 0.1 wt% DBTDL to the solution. Heat the mixture to 65°C using an oil bath.

  • Polymerization: Add 0.1 mol of HDI dropwise over 30 minutes using a syringe pump. The slow addition prevents thermal runaway and ensures a controlled molecular weight distribution.

  • Validation: Maintain the reaction at 65°C for 4 hours. Take a 0.5 mL aliquot hourly for FTIR analysis. Terminate the reaction when the –NCO peak at 2270 cm⁻¹ is no longer detectable.

  • Precipitation: Cool the mixture to room temperature and precipitate the polymer dropwise into 500 mL of ice-cold diethyl ether. Filter and dry under vacuum at 40°C for 24 hours.

  • Thiol-Ene Click Modification (Optional): Dissolve 5 g of the resulting unsaturated polyurethane in THF. Add a 1.5x molar excess of 2-mercaptoethanol and 2 wt% Irgacure 2959. Irradiate under 365 nm UV light for 30 minutes to functionalize the pendant double bonds, yielding a hydrophilic polyurethane network.

PU_Synthesis Monomer 3-(4-Ethoxy-3-methoxyphenyl) prop-2-en-1-ol PU_Backbone Unsaturated Polyurethane Backbone Monomer->PU_Backbone Step-Growth Polymerization Diisocyanate Diisocyanate (e.g., MDI / HDI) Diisocyanate->PU_Backbone Functional_PU Functionalized Polyurethane PU_Backbone->Functional_PU UV / Photoinitiator Thiol-Ene Click Thiol Thiol Compound (e.g., PEG-thiol) Thiol->Functional_PU

Workflow for the step-growth synthesis and post-polymerization modification of the bio-based PU.

Section 3: Non-Phenolic Lignin Depolymerization Modeling

Understanding how to break down lignin into high-value aromatic chemicals is a cornerstone of sustainable chemistry [3]. Because native lignin is highly recalcitrant, researchers use 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol to model the oxidative cleavage of non-phenolic ether linkages.

Experimental Protocol: Catalytic Oxidative Cleavage Assay

Causality & Validation Strategy: Laccase enzymes typically cannot oxidize non-phenolic lignin units due to their low redox potential. By introducing 1-Hydroxybenzotriazole (1-HBT) as a redox mediator, the system generates a highly reactive N-oxyl radical capable of abstracting a hydrogen atom from the allylic position of our ethylated model compound [4]. This triggers a cascade leading to C=C bond cleavage. The self-validating nature of this assay relies on GC-MS: the stoichiometric appearance of 4-ethoxy-3-methoxybenzaldehyde directly correlates to the successful cleavage of the prop-2-en-1-ol tail.

Materials:

  • Substrate: 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol (10 mM)

  • Enzyme: Laccase from Trametes versicolor (50 U/mL)

  • Mediator: 1-Hydroxybenzotriazole (1-HBT) (20 mM)

  • Buffer: Sodium acetate buffer (0.1 M, pH 4.5)

Step-by-Step Methodology:

  • System Setup: In a 50 mL Erlenmeyer flask, dissolve the substrate in 2 mL of acetone (to aid solubility), then add 18 mL of the sodium acetate buffer.

  • Mediator Addition: Add 1-HBT to the solution and stir at 150 rpm at 30°C for 10 minutes to equilibrate.

  • Enzymatic Oxidation: Initiate the reaction by adding the laccase. Seal the flask with a breathable membrane to allow ambient oxygen (the terminal electron acceptor) to permeate the system.

  • Incubation: Incubate the mixture in a rotary shaker at 30°C for 24 hours.

  • Extraction & Quenching: Terminate the reaction by adding 1 M HCl to drop the pH to 2.0. Extract the aqueous phase three times with 20 mL of ethyl acetate.

  • Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and analyze via GC-MS. Quantify the primary cleavage product (4-ethoxy-3-methoxybenzaldehyde) against an internal standard (e.g., decane).

Lignin_Cleavage Substrate Non-Phenolic Model (4-O-Ethylconiferyl alcohol) Intermediate N-oxyl Radical Mediated Allylic Oxidation Substrate->Intermediate Oxidation Catalyst Catalyst System (Laccase + 1-HBT) Catalyst->Intermediate Mediates e- transfer Product1 Aromatic Aldehydes (4-Ethoxy-3-methoxybenzaldehyde) Intermediate->Product1 C-C Cleavage Product2 Aliphatic Fragments (Glycolaldehyde derivatives) Intermediate->Product2

Mechanistic pathway of non-phenolic lignin model cleavage via laccase-mediator systems.

Section 4: Quantitative Data Summary

The table below summarizes the typical experimental outcomes when utilizing 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol across the two primary applications described in this guide.

Application DomainPrimary Reagents / CatalystsTarget Functional GroupTypical Yield / ConversionAnalytical Validation Method
Polyurethane Synthesis HDI, DBTDL (0.1 wt%)Primary Hydroxyl (–OH)> 95% Monomer ConversionFTIR (Disappearance of 2270 cm⁻¹ NCO band)
Thiol-Ene Modification 2-Mercaptoethanol, UVInternal Alkene (C=C)85 - 90% Functionalization¹H-NMR (Disappearance of vinylic protons at ~6.2 ppm)
Lignin Cleavage Model Laccase, 1-HBT, O₂Allylic C-H / Alkene60 - 75% Cleavage YieldGC-MS (m/z quantification of aromatic aldehydes)
Electrocatalytic Cleavage Ru/C, H₂, 80°C [5]Aryl-Ether / Alkene> 80% HydrogenolysisHPLC / GC-FID

References

  • Lignin-Based Polyurethanes: Opportunities for Bio-Based Foams, Elastomers, Coatings and Adhesives. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Aromatic ring cleavage of a non-phenolic LO-4 lignin model dimer by laccase of Trametes versicolor. CORE. Available at: [Link]

  • Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral future. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Cleavage via Selective Catalytic Oxidation of Lignin or Lignin Model Compounds into Functional Chemicals. MDPI. Available at: [Link]

  • Electrocatalytic Cleavage of Lignin Model Dimers Using Ruthenium Supported on Activated Carbon Cloth. Office of Scientific and Technical Information (OSTI). Available at: [Link]

Application Note: High-Yield Synthesis of Coniferyl Alcohol Derivatives via Wittig Olefination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Coniferyl alcohol and its derivatives are canonical monolignols that serve as foundational building blocks for lignans, neolignans, and complex phenylpropanoids. In drug development, these compounds are highly valued for their potent antioxidant, antifungal, and cytotoxic profiles [1].

Synthesizing these derivatives requires the precise construction of an


-unsaturated system from a benzaldehyde precursor (e.g., vanillin). While Knoevenagel condensations are common, they often require harsh basic conditions that can degrade sensitive phenolic intermediates. The Wittig olefination  utilizing a stabilized ylide provides an elegant alternative. It operates under strict thermodynamic control, offering unparalleled stereocontrol to yield the natural E-isomer almost exclusively (>95/1 E/Z ratio). Recent advancements have further optimized this pathway using microwave-assisted protocols, drastically reducing reaction times while maximizing yields [2].

Mechanistic Causality & Experimental Design

As a self-validating synthetic system, this two-phase protocol is designed to provide immediate visual and analytical feedback to the bench scientist.

  • Phase 1: Thermodynamic Control via Microwave Irradiation. The reaction between vanillin and a stabilized ylide (e.g., methyl (triphenylphosphoranylidene)acetate) is driven by the formation of an anti-oxaphosphetane intermediate. By replacing traditional reflux heating with microwave irradiation (150 °C in toluene), the dielectric heating instantly overcomes the activation energy barrier. This rapid kinetic push prevents the thermal degradation of the phenolic hydroxyl group, pushing the yield from ~82% to >95% [1], [2].

  • Phase 2: Chemoselective 1,2-Reduction. Reducing the resulting ferulate ester to an allylic alcohol requires extreme chemoselectivity to avoid over-reducing the conjugated alkene. Diisobutylaluminum hydride (DIBAL-H) is deployed at cryogenic temperatures (-78 °C). Crucial Insight: Because the starting material contains an unprotected phenolic hydroxyl group, the first equivalent of DIBAL-H is immediately consumed in an acid-base reaction (evolving

    
     gas). Therefore, >3.0 equivalents of DIBAL-H must be used to ensure the ester is fully reduced via a stable tetrahedral aluminum acetal intermediate, which only collapses to the target alcohol upon aqueous quenching.
    

Experimental Workflow Visualization

G Vanillin Vanillin (Aldehyde) Reaction1 Microwave-Assisted Wittig (150 °C, Toluene) Vanillin->Reaction1 Ylide Stabilized Wittig Ylide Ylide->Reaction1 Ester Ferulate Ester Intermediate (E-isomer >95%) Reaction1->Ester Reaction2 1,2-Reduction (DIBAL-H, -78 °C) Ester->Reaction2 Product Coniferyl Alcohol Derivative Reaction2->Product

Workflow for the microwave-assisted Wittig synthesis of coniferyl alcohol.

Quantitative Method Comparison

The table below summarizes the kinetic and yield advantages of transitioning from a conventional thermal Wittig reaction to a microwave-assisted protocol[1], [2].

ParameterConventional Thermal WittigMicrowave-Assisted Wittig
Reagents Vanillin, Stabilized Ylide, TolueneVanillin, Stabilized Ylide, Toluene
Temperature 110 °C (Reflux)150 °C (Microwave)
Reaction Time 12 - 24 hours20 minutes
Intermediate Yield ~82%98%
Stereoselectivity (E/Z) > 90/10> 95/1

Step-by-Step Protocols

Protocol A: Microwave-Assisted Wittig Olefination

This step synthesizes the


-unsaturated ester intermediate.
  • Reaction Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve vanillin (1.0 mmol, 1.0 equiv) and methyl (triphenylphosphoranylidene)acetate (1.2 mmol, 1.2 equiv) in 2.0 mL of anhydrous toluene.

  • Atmospheric Control: Flush the vial with Argon for 5 minutes. Causality: Displacing oxygen is critical to prevent the oxidative dimerization of the phenolic starting material at high temperatures. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the mixture to 150 °C for exactly 20 minutes under continuous stirring.

  • System Validation (TLC): Cool the vial to room temperature. Perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The complete disappearance of the vanillin spot (which stains dark brown with

    
    ) and the appearance of a new, lower-polarity UV-active spot validates 100% conversion.
    
  • Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure methyl ferulate.

Protocol B: Chemoselective DIBAL-H Reduction

This step reduces the ester to the final coniferyl alcohol derivative.

  • Preparation: Transfer the purified methyl ferulate (1.0 mmol, 1.0 equiv) to a flame-dried Schlenk flask. Dissolve in 5.0 mL of anhydrous dichloromethane (DCM).

  • Cryogenic Control: Submerge the flask in a dry ice/acetone bath to reach and maintain -78 °C. Causality: Strict temperature control prevents the hydride from attacking the conjugated alkene, ensuring 1,2-reduction selectivity.

  • Hydride Addition: Dropwise add DIBAL-H (1.0 M in hexanes, 3.5 mmol, 3.5 equiv) over 15 minutes via a syringe pump. Causality: 1.0 equivalent is immediately consumed by the acidic phenolic proton (validated by observable

    
     gas bubbling). The remaining 2.5 equivalents drive the reduction of the ester to the tetrahedral aluminum acetal intermediate.
    
  • Reaction Monitoring: Stir at -78 °C for 1 hour. Validate via TLC; the ester spot must completely convert to a higher-polarity spot (the allylic alcohol).

  • Self-Validating Quench: Quench the reaction at -78 °C by adding anhydrous methanol (1 mL) dropwise. Validation: Vigorous hydrogen gas evolution confirms the destruction of active, excess DIBAL-H.

  • Emulsion Resolution: Add 5 mL of a saturated aqueous solution of Rochelle salt (potassium sodium tartrate). Remove the cooling bath and stir vigorously at room temperature for 1-2 hours. Causality: Rochelle salt chelates the aluminum byproducts, breaking the stubborn emulsion and yielding two sharply separated liquid phases.

  • Workup: Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the pure coniferyl alcohol derivative.
    

References

  • Title: Chemical Synthesis of Monolignols: Traditional Methods, Recent Advances, and Future Challenges in Sustainable Processes Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Microwave-Assisted Synthesis of Phenylpropanoids and Coumarins: Total Synthesis of Osthol Source: European Journal of Organic Chemistry (Wiley Online Library) URL: [Link]

Application Note: A Multi-technique Approach for the Comprehensive Characterization of Coniferyl Alcohol Ethyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Coniferyl alcohol ethyl ether is a valuable model compound in lignin chemistry and a potential building block in the synthesis of novel bioactive molecules. As with any specialized chemical entity, a robust and unambiguous characterization is paramount for its use in further research and development. This application note provides a detailed guide to the analytical techniques essential for the structural elucidation and purity assessment of coniferyl alcohol ethyl ether. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide is designed to be a comprehensive resource, offering not just protocols, but also the scientific rationale behind the experimental choices and data interpretation.

Introduction: The Significance of Coniferyl Alcohol Ethyl Ether

Lignin, a complex aromatic biopolymer, is a major component of plant biomass and a potential source of valuable aromatic chemicals.[1] Coniferyl alcohol is a primary building block of lignin, and its derivatives, such as coniferyl alcohol ethyl ether, serve as crucial model compounds for studying the intricate structure and reactivity of lignin.[1] By understanding the properties of these simpler, well-defined molecules, we can develop more efficient methods for lignin depolymerization and valorization. Furthermore, the structural motifs present in coniferyl alcohol and its ethers are found in a variety of naturally occurring and synthetic compounds with interesting biological activities, making their accurate characterization a critical step in drug discovery and natural product synthesis.

This application note will provide a comprehensive overview of the analytical workflows for the complete characterization of coniferyl alcohol ethyl ether, ensuring the scientific integrity of downstream applications.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity within the molecule.

Theoretical Framework

The structure of coniferyl alcohol ethyl ether, with its aromatic, vinylic, and aliphatic protons and carbons, gives rise to a rich and informative NMR spectrum. The ethyl ether group at the γ-position of the propenyl side chain is a key distinguishing feature compared to its precursor, coniferyl alcohol. This substitution leads to predictable changes in the chemical shifts of the neighboring protons and carbons.

Sample Preparation Protocol
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆) are common choices for compounds of this polarity.

  • Concentration: Dissolve 5-10 mg of the purified coniferyl alcohol ethyl ether in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also use the residual solvent peak for referencing.[2]

  • Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool into a clean NMR tube.

Data Acquisition

A suite of NMR experiments should be performed for a complete structural assignment:

  • ¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.

  • 2D NMR (COSY, HSQC): These experiments reveal the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[3]

Expected Spectral Data and Interpretation

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for coniferyl alcohol ethyl ether, based on known data for coniferyl alcohol and the expected effects of ethylation.

Atom(s) Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key Correlations (COSY & HSQC)
Aromatic-H 6.8 - 7.1110 - 130
Vinyl-H (α, β) 6.1 - 6.6125 - 135COSY: α-H to β-H; HSQC: α-H to α-C, β-H to β-C
γ-CH₂-O ~3.5~70COSY: γ-CH₂ to β-H; HSQC: γ-CH₂ to γ-C
-O-CH₂-CH₃ ~3.5 (quartet)~66COSY: -O-CH₂- to -CH₃; HSQC: -O-CH₂- to its carbon
-O-CH₂-CH₃ ~1.2 (triplet)~15COSY: -CH₃ to -O-CH₂-; HSQC: -CH₃ to its carbon
-OCH₃ ~3.9 (singlet)~56HSQC: -OCH₃ to its carbon
Phenolic -OH Variable (broad singlet)-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The key indicator of successful ethylation is the presence of a quartet around 3.5 ppm and a triplet around 1.2 ppm, corresponding to the ethyl group, and the disappearance of the allylic alcohol proton signal that would be present in coniferyl alcohol.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.

Rationale for Technique Selection

For a relatively small and volatile molecule like coniferyl alcohol ethyl ether, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice. The gas chromatograph separates the sample from any impurities before it enters the mass spectrometer. Electron Ionization (EI) is a common ionization method for GC-MS that produces a characteristic and reproducible fragmentation pattern.

GC-MS Protocol
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

Data Interpretation
  • Molecular Ion Peak (M⁺): The molecular weight of coniferyl alcohol ethyl ether is 208.25 g/mol .[4] The mass spectrum should show a molecular ion peak at m/z = 208.

  • Fragmentation Pattern: The fragmentation pattern will be indicative of the structure. Expect to see fragments corresponding to the loss of the ethyl group (-29), the ethoxy group (-45), and other characteristic cleavages of the propenyl side chain and aromatic ring.

The NIST WebBook provides a reference for the gas chromatography of coniferyl ethyl ether, which can be used to confirm the retention time under similar GC conditions.[4]

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The Vibrational Signature of Coniferyl Alcohol Ethyl Ether

The FTIR spectrum of coniferyl alcohol ethyl ether will be characterized by the vibrations of its key functional groups: the phenolic -OH, the C-O-C ether linkages, the aromatic ring, and the C=C double bond. A key diagnostic feature will be the absence of a broad O-H stretching band from an allylic alcohol, which would be present in its precursor, coniferyl alcohol.[5]

Experimental Protocol (Attenuated Total Reflectance - ATR)

ATR-FTIR is a simple and common method that requires minimal sample preparation.[6]

  • Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Expected FTIR Data
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
~3400O-H stretch (phenolic)Broad, medium
3000-2850C-H stretch (aliphatic and aromatic)Medium to strong
~1650C=C stretch (vinylic)Medium
~1600, ~1510C=C stretch (aromatic)Strong
~1270, ~1030C-O stretch (ether and phenol)Strong
~965C-H bend (trans-vinylic)Strong

The presence of strong C-O stretching bands and the phenolic O-H band, coupled with the absence of a distinct allylic O-H band, confirms the structure of coniferyl alcohol ethyl ether.

Analysis of the Chromophore by UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

Theoretical Basis

The chromophore of coniferyl alcohol ethyl ether is the substituted aromatic ring conjugated with the propenyl side chain. This extended π-system absorbs UV light, resulting in a characteristic spectrum. The position of the maximum absorbance (λ_max) is sensitive to the solvent and the pH of the solution.[7]

Protocol for UV-Vis Analysis
  • Solvent: Use a UV-transparent solvent, such as ethanol or methanol.

  • Concentration: Prepare a dilute solution of the sample (typically in the micromolar range) to ensure the absorbance is within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

  • Measurement:

    • Record a baseline spectrum with the pure solvent.

    • Record the spectrum of the sample solution over a range of approximately 200 to 400 nm.

    • To observe the effect of the phenolic hydroxyl group, a spectrum can also be recorded in a basic solution (e.g., by adding a small amount of NaOH), which should result in a bathochromic (red) shift of the λ_max.[7]

Expected UV-Vis Data

Based on data for coniferyl alcohol, the UV-Vis spectrum of coniferyl alcohol ethyl ether in a neutral solvent is expected to show a λ_max around 266 nm.

Workflow and Data Integration

A comprehensive characterization of coniferyl alcohol ethyl ether involves the integration of data from all the aforementioned techniques. The following diagram illustrates a logical workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation & Final Report Synthesis Synthesis of Coniferyl Alcohol Ethyl Ether Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS FTIR FTIR Spectroscopy (ATR) Purification->FTIR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structural Elucidation (Connectivity, Functional Groups) NMR->Structure_Elucidation Purity_Assessment Purity Assessment (Absence of Impurities) NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment FTIR->Structure_Elucidation UV_Vis->Structure_Elucidation Final_Report Comprehensive Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Integrated workflow for the characterization of coniferyl alcohol ethyl ether.

Conclusion

The analytical techniques detailed in this application note provide a robust framework for the comprehensive characterization of coniferyl alcohol ethyl ether. By combining the structural insights from NMR, the molecular weight and fragmentation data from MS, the functional group information from FTIR, and the chromophore analysis from UV-Vis, researchers can be confident in the identity and purity of their material. This multi-technique approach ensures the reliability and reproducibility of subsequent scientific investigations.

References

  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • National Institute of Standards and Technology. (n.d.). coniferyl ethyl ether. NIST Chemistry WebBook. Retrieved from [Link]

  • [This reference is not available.]
  • Achyuthan, K. E., et al. (2010). Spectroscopic Analyses of the Biofuels-Critical Phytochemical Coniferyl Alcohol and Its Enzyme-Catalyzed Oxidation Products. PMC. Retrieved from [Link]

  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • Taylor & Francis. (n.d.). Coniferyl alcohol – Knowledge and References. Retrieved from [Link]

  • Yadav, R., et al. (2022). Combining Fourier-transform infrared spectroscopy and multivariate analysis for chemotyping of cell wall composition in Mungbean (Vigna radiata (L.) Wizcek). PMC. Retrieved from [Link]

Sources

high-performance liquid chromatography (HPLC) method for phenylpropanoids

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Phenylpropanoids

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed methodology for the separation and quantification of phenylpropanoids using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Phenylpropanoids, a diverse class of plant secondary metabolites derived from phenylalanine and tyrosine, are of significant interest in the pharmaceutical, nutraceutical, and cosmetic industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] This document offers a foundational protocol, discusses critical parameters for method development and optimization, and provides a framework for robust method validation and troubleshooting. It is intended for researchers, scientists, and quality control professionals engaged in the analysis of these compounds in various matrices, from raw plant materials to finished products.

Introduction: The Significance of Phenylpropanoid Analysis

The phenylpropanoid pathway is a major biosynthetic route in plants, giving rise to thousands of distinct compounds, including flavonoids, lignans, stilbenes, and phenolic acids.[2][3] Simple phenolic acids like ferulic acid, caffeic acid, and p-coumaric acid, as well as more complex glycosides like verbascoside and salidroside, are cornerstones of this chemical class.[4][5][6] Their structural diversity presents a significant analytical challenge, as many compounds share similar chemical properties, making their complete separation difficult.[5]

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the qualitative and quantitative analysis of phenylpropanoids.[7] Its high resolution, sensitivity, and reproducibility make it ideal for analyzing complex mixtures found in natural product extracts. This guide focuses on RP-HPLC, which separates compounds based on their hydrophobicity, a principle well-suited to the polarity range of most phenylpropanoids.

Principle of the Method: Reversed-Phase Chromatography

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl, C18), while the mobile phase is polar. Phenylpropanoids are introduced into the system and partition between the two phases. Less polar compounds interact more strongly with the nonpolar C18 stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier.

The separation is finely controlled by manipulating the composition of the mobile phase, typically a mixture of an aqueous solvent (often acidified) and an organic solvent like acetonitrile or methanol.[5] A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to effectively resolve a wide range of phenylpropanoids with varying polarities within a single analytical run.[4][8]

Experimental Workflow and Protocols

The successful analysis of phenylpropanoids by HPLC is a multi-step process that demands careful attention to detail from sample collection to data interpretation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Sample Collection & Homogenization s2 Solvent Extraction (e.g., Methanol, Ethanol) s1->s2 s3 Filtration (0.45 µm or 0.22 µm) s2->s3 h1 Instrument Setup (Column, Mobile Phase, Gradient) s3->h1 Inject into HPLC h2 System Equilibration h1->h2 h3 Sample Injection h2->h3 h4 Data Acquisition (Chromatogram) h3->h4 d1 Peak Identification (Retention Time vs. Standards) h4->d1 d2 Peak Integration & Quantification (Calibration Curve) d1->d2 d3 Method Validation & Reporting d2->d3

Fig 1. General experimental workflow for HPLC analysis of phenylpropanoids.
Protocol: Sample Preparation from Plant Material

The primary goal of sample preparation is to efficiently extract the target analytes while removing interfering matrix components that could compromise the analysis or damage the HPLC system.[9]

Materials:

  • Dried plant material (e.g., leaves, stems, roots)

  • Grinder or mortar and pestle

  • HPLC-grade methanol or ethanol

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)

  • Volumetric flasks and pipettes

Procedure:

  • Homogenization: Grind the dried plant material to a fine, homogenous powder (e.g., 40-60 mesh). This increases the surface area for efficient extraction.

  • Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a flask. Add 25 mL of 80% methanol. Methanol is a common and effective solvent for extracting a broad range of phenolic compounds.[4]

  • Sonication: Place the flask in an ultrasonic bath for 30 minutes at room temperature. Sonication facilitates cell wall disruption and enhances extraction efficiency.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Collection & Re-extraction: Carefully decant the supernatant into a clean volumetric flask. To ensure exhaustive extraction, repeat the process (steps 2-4) on the remaining plant pellet at least once more, combining the supernatants.

  • Final Volume: Adjust the final volume of the combined extracts to 50 mL with the extraction solvent.

  • Filtration: Prior to injection, filter the extract through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove fine particulates that can block the column frit, leading to high backpressure.[10][11]

Protocol: HPLC Instrumentation and Conditions

The following provides a robust starting point for method development. Optimization is often necessary depending on the specific phenylpropanoids of interest and the sample matrix.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This is a versatile, widely used column for this application.[5][12]

Chromatographic Conditions:

ParameterRecommended SettingRationale & Causality
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid (pH ~2.5-3.0)Acidifying the mobile phase suppresses the ionization of phenolic hydroxyl and carboxylic acid groups, leading to better peak shape and retention on the reversed-phase column.[5][12]
Mobile Phase B Acetonitrile or HPLC-grade MethanolAcetonitrile generally provides better resolution and lower backpressure, while methanol is a suitable, less expensive alternative.[4][12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.[12][13]
Injection Volume 10 µLA typical injection volume that avoids column overloading while providing sufficient analyte for detection.
Detection Diode Array Detector (DAD) scanning 210-400 nm.Phenylpropanoids typically have strong UV absorbance. A DAD allows for monitoring at multiple wavelengths simultaneously (e.g., ~280 nm for simple phenolics, ~320-330 nm for cinnamic acids and their derivatives) and provides UV spectra for peak purity assessment and preliminary identification.[4][5]
Gradient Elution 0-5 min, 10% B; 5-35 min, 10-60% B; 35-40 min, 60-90% B; 40-45 min, Wash (90% B); 45-50 min, Re-equilibration (10% B)A gradient is essential for separating compounds with a wide range of polarities, from polar glycosides to less polar aglycones, in a reasonable time.[8]
Protocol: Standard Preparation and Method Validation

A method is only trustworthy if it is validated. Validation ensures the analytical procedure is accurate, precise, and reliable for its intended purpose.[6][14]

Procedure:

  • Standard Stock Solutions: Prepare individual stock solutions of reference phenylpropanoids (e.g., gallic acid, caffeic acid, ferulic acid, verbascoside) at 1 mg/mL in methanol.

  • Calibration Curve: Create a series of working standards by serially diluting the stock solutions to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Linearity: Inject each concentration in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.995.

  • Accuracy: Determine accuracy via a spike-recovery study. Add known amounts of standards to a sample matrix at three different concentration levels. The recovery should typically be within 98-103%.[4]

  • Precision: Assess repeatability (intra-day precision) by injecting one sample or standard six times on the same day. Evaluate intermediate precision (inter-day) by repeating the analysis on different days. The Relative Standard Deviation (RSD) should be less than 2-3%.[6]

  • Limits of Detection (LOD) and Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically S/N = 3 for LOD and S/N = 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[6]

Troubleshooting Common HPLC Issues

Even with a robust method, problems can arise. A logical approach to troubleshooting is essential to minimize downtime.

G start Problem Observed p1 High Backpressure Blockage in system start->p1 p2 Baseline Noise/Drift Air bubbles Contaminated mobile phase Detector lamp failing start->p2 p3 Peak Tailing/Broadening Column degradation Mobile phase pH incorrect Sample overload start->p3 p4 Retention Time Shift Inconsistent mobile phase Column not equilibrated Pump flow issue/leak start->p4 s1 Solutions - Check/replace in-line filter - Filter samples (0.22 µm) - Backflush column - Check for tubing blockage p1:f0->s1 s2 Solutions - Degas mobile phase - Purge pump - Prepare fresh mobile phase - Check lamp energy p2->s2 s3 s3 p3->s3 s4 Solutions - Prepare fresh mobile phase - Ensure adequate equilibration time - Check for leaks - Check pump seals p4->s4

Fig 2. A logical guide to troubleshooting common HPLC problems.
ProblemPotential Cause(s)Recommended Solution(s)
High System Pressure Blockage in the column frit, guard column, or in-line filter.[11]Filter all samples and mobile phases. Replace the in-line filter. If pressure remains high, disconnect the column and flush the system. Backflush the column with a strong solvent.[10]
Baseline Noise or Drift Air bubbles in the pump or detector; contaminated mobile phase; failing detector lamp.[11][15]Degas the mobile phase thoroughly using sonication or an in-line degasser. Purge the pump. Prepare fresh mobile phase. Check detector lamp energy and lifetime.[10]
Peak Tailing Secondary interactions between analyte and active sites on the silica packing; column void; incorrect mobile phase pH.[15]Ensure mobile phase pH is sufficiently low (<3) to keep phenolic acids protonated. Use a high-purity silica column. If tailing persists, the column may be degraded and require replacement.
Shifting Retention Times Inconsistent mobile phase preparation; insufficient column equilibration time; temperature fluctuations; pump malfunction or leak.[15]Prepare mobile phase accurately and consistently. Ensure the column is equilibrated for at least 10-15 column volumes before injection. Use a column oven. Check for leaks in the system and verify pump flow rate.[15]
Poor Resolution Incorrect mobile phase composition; column degradation; sample overload.[10]Optimize the mobile phase composition or gradient profile. Replace the column if performance has declined. Dilute the sample to avoid overloading.[10]

References

  • Gao, S., et al. (2017). Content Determination of Phenylpropanoids and Enhancing Exercise Ability of Effective Fractions in Pedicularis densispica. Pharmacognosy Magazine, 13(Suppl 1), S79–S84. Retrieved from [Link]

  • Mizzi, L., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, 58(1), 53-61. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2015). HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). Records of Natural Products, 9(3), 334-344. Retrieved from [Link]

  • Li, L., et al. (2011). Quantitative determination of 10 phenylpropanoid and lignan compounds in Lancea tibetica by high-performance liquid chromatography with UV detection. Planta Medica, 77(14), 1642-1648. Retrieved from [Link]

  • Mizzi, L., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, 58(1), 53-61. Retrieved from [Link]

  • Pandey, R., et al. (2015). Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography coupled to Tandem Mass Spectrometry. OSTI.GOV. Retrieved from [Link]

  • Olkowski, A. A., et al. (2003). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences, 12(53), 53-57. Retrieved from [Link]

  • Spagnol, C. M., et al. (2019). Validation parameters for HPLC determination of phenolic acids, flavonoids and sesquiterpene lactones in Arnica TM tincture. ResearchGate. Retrieved from [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Ali, A., et al. (2018). Separation of Phenylpropanoids and Evaluation of Their Antioxidant Activity. In Plant Secondary Metabolites. Humana Press, New York, NY. Retrieved from [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Journal of Medical Research and Pharmaceutical Sciences. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). The HPLC conditions for phenylpropanoid analysis. Retrieved from [Link]

  • Păcularu-Nicoară, E., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Horticulturae, 8(1), 73. Retrieved from [Link]

  • Al-Kurdi, Z., et al. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Semantic Scholar. Retrieved from [Link]

Sources

Large-Scale Synthesis of Substituted Cinnamyl Alcohols: Chemoselective Reduction Strategies and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted cinnamyl alcohols (e.g., coniferyl, sinapyl, and p-coumaryl alcohols) are indispensable building blocks in lignin biosynthesis modeling, pharmaceutical development, and fragrance manufacturing. Scaling up their synthesis presents a fundamental chemoselectivity challenge: efficiently reducing the carbonyl group (1,2-reduction) without saturating the conjugated alkene (1,4-reduction). This application note provides field-proven, self-validating protocols for large-scale synthesis, contrasting traditional batch hydride reductions with state-of-the-art continuous flow catalytic transfer hydrogenation.

Strategic Overview & Mechanistic Causality

The synthesis of substituted cinnamyl alcohols demands strict control over reaction thermodynamics and kinetics. The conjugated nature of cinnamaldehyde derivatives makes the alkene highly susceptible to unwanted reduction.

Batch Hydride Reduction: While Sodium Borohydride (NaBH₄) in protic solvents is a standard, mild approach for 1,2-reduction , scaling this method often suffers from exothermic runaway and hazardous hydrogen gas evolution. Alternatively, Diisobutylaluminum hydride (DIBAL-H) reduction of cinnamate esters provides exceptional chemoselectivity. The bulky aluminum complex tightly coordinates to the carbonyl oxygen, sterically hindering alkene attack and driving exclusive 1,2-reduction to the allylic alcohol .

Continuous Flow Hydrogenation: Heterogeneous catalysis (e.g., Pt/SiO₂ or Pt/Fe₃O₄) in continuous flow reactors mitigates the mass transfer limitations of batch reactors. By utilizing a wall-coated microreactor, the high surface-area-to-volume ratio ensures rapid hydrogen diffusion. Precise residence time control suppresses the formation of acetals and over-reduced hydrocinnamaldehyde, pushing 1,2-selectivity above 90% .

Pathway CAL Substituted Cinnamaldehyde COL Cinnamyl Alcohol (Target: 1,2-Reduction) CAL->COL Chemoselective Catalyst (Pt/SiO2) or NaBH4 HCAL Hydrocinnamaldehyde (Impurity: 1,4-Reduction) CAL->HCAL Non-selective Hydrogenation HCOL Hydrocinnamyl Alcohol (Over-reduction) COL->HCOL Over-reduction HCAL->HCOL Further Reduction

Chemoselective reduction pathways of cinnamaldehyde vs. competitive over-reduction.

Quantitative Method Comparison

To assist in route selection, the following table summarizes the operational parameters and scalability metrics of the three primary synthetic strategies.

ParameterBatch (DIBAL-H on Esters)Batch (NaBH₄ on Aldehydes)Flow (Pt/SiO₂ on Aldehydes)
Reagent / Catalyst DIBAL-H (2.2 eq)NaBH₄ (1.5 eq)Pt/SiO₂ (Heterogeneous)
Operating Temperature -78 °C to 0 °C0 °C to 25 °C150 °C
1,2-Selectivity > 95%~ 85 - 90%> 90%
Scalability Risk High (Cryogenic limits)High (Gas evolution/Exotherm)Low (Continuous steady-state)
Workup Complexity High (Aluminum emulsions)Moderate (Aqueous quench)Low (In-line separation)

Protocol A: Batch Scale-Up via DIBAL-H Reduction of Cinnamates

This protocol is adapted from the benchmark methodology for synthesizing lignin monomers (coniferyl and sinapyl alcohols) .

Experimental Workflow
  • System Preparation: Flame-dry a 2 L multi-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet.

  • Substrate Dissolution: Dissolve 50 mmol of the substituted ethyl cinnamate in 400 mL of anhydrous toluene.

    • Causality: Toluene is a non-coordinating solvent that maintains the stability of the DIBAL-H complex at cryogenic temperatures, preventing premature disproportionation.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Reagent Addition: Charge the dropping funnel with 110 mmol (2.2 eq) of DIBAL-H (1.0 M in toluene). Add dropwise over 90 minutes.

    • Causality: The first equivalent reduces the ester to an aldehyde intermediate; the second equivalent reduces the aldehyde to the target alcohol. The 0.2 eq excess compensates for trace moisture. Slow addition prevents localized heating that could trigger 1,4-reduction.

  • Reaction Maturation: Stir for 2 hours at -78 °C.

    • Self-Validation Checkpoint: Extract a 0.5 mL aliquot, quench with methanol, and analyze via TLC (Hexanes:EtOAc 7:3). The target alcohol will present as a significantly more polar spot (lower

      
      ) than the starting ester.
      
  • Quenching & Workup: Carefully quench the reaction at -78 °C by the dropwise addition of 20 mL of ethyl acetate, followed by 50 mL of methanol. Remove the cooling bath.

  • Emulsion Resolution (Critical Step): Once the mixture reaches 0 °C, add 400 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for 2 hours.

    • Causality & Validation: DIBAL-H workups notoriously form intractable, gelatinous aluminum hydroxide emulsions. Rochelle's salt chelates the aluminum ions. The visual transition from a thick white gel to two distinct, clear liquid phases validates the complete breakdown of the aluminum complex.

  • Isolation: Separate the organic layer, extract the aqueous layer with EtOAc (3 × 150 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude substituted cinnamyl alcohol.

Protocol B: Continuous Flow Hydrogenation of Cinnamaldehydes

Adapted from recent advancements in flow chemistry utilizing Pt-based catalysts, this route is ideal for industrial scale-up due to its safety and high throughput .

Experimental Workflow
  • Reactor Priming: Install a Pt/SiO₂ wall-coated tubular microreactor (e.g., 2 m length, 0.5 mm ID) into the flow system. Flush the system with anhydrous isopropanol (IPA) at 0.5 mL/min for 30 minutes.

    • Causality: IPA acts as both the solvent and a supplementary hydrogen donor, stabilizing the transition states on the catalyst surface.

  • Parameter Initialization: Set the reactor heater to 150 °C and pressurize the system with H₂ gas to 5 bar using a back-pressure regulator (BPR).

    • Causality: Elevated temperatures in a microreactor accelerate reaction kinetics without the risk of thermal runaway, thanks to the superior heat dissipation capabilities of the microfluidic setup.

  • Steady-State Operation: Pump a 0.1 M solution of substituted cinnamaldehyde in IPA into the gas-liquid micromixer alongside the H₂ stream. Adjust the HPLC pump and mass flow controller to achieve a residence time of exactly 10.5 minutes.

  • Product Collection & Validation: Discard the first 20 minutes of output (system equilibration). Collect the steady-state effluent.

    • Self-Validation Checkpoint: Utilize in-line GC-FID monitoring. The complete disappearance of the cinnamaldehyde peak and the dominance of the cinnamyl alcohol peak (>90% area) validates steady-state conversion. If hydrocinnamaldehyde (HCAL) exceeds 5%, increase the flow rate to reduce residence time and prevent over-reduction.

FlowReactor Feed Feed Reservoir (CAL in Solvent) Mixer Gas-Liquid Micromixer Feed->Mixer HPLC Pump H2 H2 Gas Supply H2->Mixer Mass Flow Controller Reactor Pt/SiO2 Coated Tube Reactor Mixer->Reactor Biphasic Flow BPR Back Pressure Regulator Reactor->BPR Reactant Stream Product Product Collection (COL) BPR->Product Depressurization

Continuous flow reactor schematic for the scale-up synthesis of cinnamyl alcohols.

Analytical Validation Checkpoints

Regardless of the synthetic route chosen, the final substituted cinnamyl alcohol must be validated against the following spectroscopic benchmarks:

  • Infrared (IR) Spectroscopy: Confirm the appearance of a broad O-H stretch (~3300 cm⁻¹) and the complete disappearance of the conjugated aldehyde/ester C=O stretch (~1680-1710 cm⁻¹).

  • ¹H NMR (CDCl₃, 400 MHz): The diagnostic allylic protons (CH₂-OH) should appear as a doublet of doublets around

    
     4.30 ppm. The preservation of the alkene is confirmed by the presence of two vinylic protons (typically a doublet and a doublet of triplets) between 
    
    
    
    6.20 and 6.60 ppm with a large coupling constant (
    
    
    Hz), confirming the trans (E) geometry.

References

  • Quideau, S., & Ralph, J. (1992). Facile Large-Scale Synthesis of Coniferyl, Sinapyl, and p-Coumaryl Alcohol. Journal of Agricultural and Food Chemistry, 40(7), 1108-1110.[Link]

  • Zhang, Y., Chen, C., Gong, W., & Zhao, H. (2017). One-pot redox synthesis of Pt/Fe₃O₄ catalyst for efficiently chemoselective hydrogenation of cinnamaldehyde. RSC Advances, 7(35), 21827-21834.[Link]

  • Li, Q., Hou, J., Li, Y., & Ai, S. (2018). Highly Selective Continuous Flow Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol in a Pt/SiO₂ Coated Tube Reactor. MDPI Catalysts, 8(2), 62.[Link]

Application Note: Developing Robust Assays for the Biological Activity of Coniferyl Alcohol Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Coniferyl alcohol is a fundamental monolignol building block in plant biology. Its synthetic and natural analogues—ranging from simple esters like coniferyl ferulate[1] and O-geranylconiferyl alcohol[2] to complex heterocoupled lignans[3]—have emerged as highly valuable scaffolds in drug development. The pharmacological interest in these analogues is primarily driven by their robust antioxidant, anti-inflammatory, and neuroprotective properties[4].

To successfully develop and validate the biological activity of these compounds, researchers must design a tiered, self-validating assay cascade. The biological efficacy of coniferyl alcohol analogues is largely governed by the o-methoxyphenol motif, which acts as a potent electron and hydrogen donor to scavenge reactive oxygen species (ROS)[5]. Beyond direct chemical scavenging, these analogues modulate intracellular signaling by disrupting the Keap1-Nrf2 complex to upregulate antioxidant enzymes (e.g., HO-1) while simultaneously inhibiting the canonical NF-κB inflammatory pathway[6][7].

Signaling Pathway Visualization

Pathway CA Coniferyl Alcohol Analogues ROS Reactive Oxygen Species (ROS) CA->ROS Scavenges Keap1 Keap1-Nrf2 Complex CA->Keap1 Disrupts NFkB_inactive NF-κB-IκB Complex CA->NFkB_inactive Stabilizes ROS->NFkB_inactive Activates Nrf2 Active Nrf2 (Nucleus) Keap1->Nrf2 Releases HO1 Antioxidant Genes (HO-1, NQO1) Nrf2->HO1 Upregulates NFkB_active Active NF-κB (Nucleus) Nrf2->NFkB_active Inhibits NFkB_inactive->NFkB_active Phosphorylation Cytokines Pro-inflammatory Cytokines NFkB_active->Cytokines Transcribes

Coniferyl alcohol analogues modulate Nrf2/HO-1 and NF-κB pathways to exert biological activity.

Strategic Assay Design: The Self-Validating System

A common pitfall in natural product drug discovery is the misinterpretation of assay artifacts. To ensure scientific integrity, the experimental workflow must follow a logical causality:

  • Chemical Reactivity (Tier 1): Establish the intrinsic radical-scavenging capacity in a cell-free environment.

  • Biological Translation (Tier 2): Confirm that the compound penetrates cell membranes and engages the target transcriptional pathways (e.g., NF-κB).

  • Orthogonal Validation (Tier 3): Prove that the observed biological effect (e.g., reduced inflammation) is a true pharmacological response and not a false positive caused by compound cytotoxicity.

Tier 1 Protocol: Cell-Free Antioxidant Capacity (DPPH Assay)

Principle & Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is selected as the primary screening tool because it directly measures the hydrogen-donating ability of the o-methoxyphenol group found in coniferyl alcohol analogues[5]. By using a cell-free system, we isolate the compound's intrinsic chemical reactivity from complex cellular variables.

Self-Validating System: The assay must include a vehicle control (to establish baseline radical absorbance) and a positive control like ascorbic acid or Trolox (to validate reagent integrity and provide a comparative benchmark)[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the coniferyl alcohol analogue in methanol or DMSO to create a stock solution. Prepare a 0.1 mM DPPH solution in methanol. (Note: DPPH is light-sensitive; prepare in amber tubes).

  • Reaction Assembly: In a 96-well microplate, add 100 µL of the analogue (at various serial dilutions) to 100 µL of the DPPH solution[2].

  • Incubation: Seal the plate and incubate in the dark at room temperature for 30 minutes to allow the hydrogen-transfer reaction to reach equilibrium.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging =[(A_control - A_sample) / A_control] × 100 Plot the % scavenging against the log of the compound concentration to determine the IC₅₀ value.

Tier 2 Protocol: Cell-Based Anti-Inflammatory Assay (NF-κB Luciferase Reporter)

Principle & Causality: While chemical antioxidant capacity is useful, biological efficacy requires cellular penetration and target engagement. Coniferyl alcohol analogues inhibit NF-κB activation. A luciferase reporter assay offers high sensitivity and provides direct evidence of target engagement at the genomic level[7].

Self-Validating System: Transfection efficiency varies widely between wells. To prevent false data, cells are co-transfected with a constitutively active Renilla luciferase vector. Normalizing the primary Firefly luciferase signal to the Renilla signal ensures that any drop in luminescence is due to true NF-κB inhibition, not poor transfection or uneven cell seeding[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells) in a 96-well plate at 1 × 10⁴ cells/well. Incubate for 24 hours.

  • Co-Transfection: Transfect the cells with an NF-κB-responsive Firefly luciferase reporter plasmid and a control Renilla luciferase plasmid using a liposomal transfection reagent.

  • Pre-treatment: After 24 hours, pre-treat the cells with non-toxic concentrations of the coniferyl alcohol analogue for 2 hours.

  • Stimulation: Induce NF-κB activation by adding TNF-α (20 ng/mL) or LPS (1 µg/mL) to the wells. Include a vehicle control and a known NF-κB inhibitor as a positive control[2].

  • Lysis & Measurement: After 6-8 hours of stimulation, lyse the cells. Measure Firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Calculate the relative light units (RLU) by dividing Firefly activity by Renilla activity. Determine the percentage inhibition relative to the stimulated vehicle control.

Tier 3 Protocol: Orthogonal Validation (MTT Cell Viability Assay)

Principle & Causality: A dead cell cannot transcribe NF-κB. If a coniferyl alcohol analogue is highly cytotoxic, it will artificially appear as a potent anti-inflammatory agent in Tier 2. The MTT assay provides orthogonal validation by confirming that the concentrations used in the functional assays do not compromise mitochondrial metabolism and cell viability[2].

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells in a 96-well plate identically to the Tier 2 assay. Treat with the same concentration gradient of the analogue for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow viable cells to reduce the yellow tetrazolium salt into purple formazan crystals[2].

  • Solubilization: Carefully aspirate the culture medium. Add 150 µL of DMSO to each well and agitate the plate to dissolve the formazan crystals[2].

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Express viability as a percentage of the untreated vehicle control. Only concentrations maintaining >90% viability should be considered valid for anti-inflammatory claims.

Quantitative Data Presentation

To benchmark newly synthesized analogues, Table 1 summarizes representative biological activity metrics for established coniferyl alcohol derivatives.

Table 1: Representative Biological Activity Metrics for Coniferyl Alcohol Analogues

Compound ClassSpecific AnaloguePrimary AssayObserved Activity / MetricReference
Polymeric PigmentPolyconiferyl alcohol (PCA)DPPH Scavenging82% reduction at 0.5 mg/mL[5]
Ester DerivativeConiferyl ferulateNO Production (LPS)Dose-dependent inhibition[1]
Terpenoid DerivativeO-geranylconiferyl alcoholNF-κB LuciferaseDose-dependent inhibition[2]
Dimeric LignanPinoresinol / SDGNrf2 ActivationUpregulation of HO-1[4]

References

  • Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications Source: PubMed Central (NIH) URL:[Link]

  • Black Sesame Pigment: DPPH Assay-Guided Purification, Antioxidant/Antinitrosating Properties, and Identification of a Degradative Structural Marker Source: ResearchGate URL:[Link]

  • Lignans in Disorders Related to Oxidative Stress/Inflammation Source: Encyclopedia.pub URL:[Link]

  • The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects Source: MDPI URL:[Link]

Sources

Advanced Sensomics and Receptor Pharmacology: Bridging Flavor & Fragrance with Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The historical boundaries between the flavor and fragrance (F&F) industries and pharmaceutical development have dissolved. Today, the formulation of highly palatable pediatric suspensions, the mitigation of bitter active pharmaceutical ingredients (APIs), and the discovery of novel olfactory agonists rely on the exact same molecular pharmacology and analytical chemistry frameworks[1].

As a Senior Application Scientist, I approach flavor and fragrance not as an organoleptic art, but as a quantifiable science of receptor-ligand interactions and volatile partition thermodynamics. This application note provides a comprehensive guide to the two foundational pillars of modern sensomics: In Vitro Receptor High-Throughput Screening (HTS) and Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O) .

Part 1: Mechanistic Grounding of Sensomics

Human perception of flavor and odor is mediated primarily by G-protein-coupled receptors (GPCRs)—specifically, Taste Receptors Type 2 (TAS2Rs) for bitterness and Olfactory Receptors (ORs) for volatile aromatics[2]. In pharmaceutical formulation, the goal is often to identify "bitter blockers" (TAS2R antagonists) or potent masking flavors (OR agonists) that outcompete the API for receptor binding[3][4].

To screen these compounds efficiently, we must reconstruct the sensory pathway in vitro. Because native ORs and TAS2Rs often fail to traffic to the cell membrane in immortalized cell lines, we engineer heterologous systems (like HEK293T cells) with chaperone proteins (e.g., RTP1S) and a promiscuous G-protein (Gα15)[4][5].

Causality Check: Why use Gα15? Native olfactory and taste receptors couple to specialized G-proteins (Gαolf or Gustducin) which are absent in standard cell lines. Co-expressing Gα15 forces any activated GPCR to couple to the Phospholipase C (PLC) pathway. This redirects the biological signal to mobilize intracellular calcium (


), which we can easily quantify using fluorescent dyes[4].

GPCR_Signaling Ligand Flavor/Fragrance Molecule Receptor GPCR (OR / TAS2R) Ligand->Receptor Binds GProtein Gα15 Promiscuous Protein Receptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium Opens ER Channels Fluor Fluorescent Signal (Fluo-4 AM) Calcium->Fluor Binds Dye

GPCR-mediated calcium signaling pathway for flavor and fragrance receptor screening.

Part 2: Application Note 1 - High-Throughput Screening of Odorant/Taste Receptors

Protocol 1: In Vitro Calcium Imaging Assay for Ligand Screening

This protocol details the execution of a 384-well fluorometric imaging plate reader (FLIPR) assay to identify novel flavor modulators or fragrance compounds.

Step 1: Cell Culture & Reverse Transfection

  • Action: Seed HEK293T cells into a 384-well poly-D-lysine coated plate at

    
     cells/well. Co-transfect with plasmids encoding the target receptor (e.g., TAS2R38 or OR5A2), RTP1S (chaperone), and Gα15.
    
  • Causality: Poly-D-lysine ensures robust cell adherence during subsequent automated washing steps. The RTP1S chaperone is non-negotiable; without it, ORs will remain trapped in the endoplasmic reticulum and undergo proteasomal degradation[5].

Step 2: Fluorophore Loading

  • Action: Incubate cells with

    
     Fluo-4 AM in assay buffer (HBSS + 20 mM HEPES) for 45 minutes at 37°C. Wash three times to remove extracellular dye.
    
  • Causality: We use the Acetoxymethyl (AM) ester derivative of Fluo-4 because it is uncharged and easily permeates the lipid bilayer. Once inside, endogenous intracellular esterases cleave the AM group, trapping the active, calcium-sensitive fluorophore inside the cell.

Step 3: Compound Application & Kinetic Reading

  • Action: Transfer the plate to a FLIPR instrument. Dispense the F&F library compounds (diluted in assay buffer, 0.1% DMSO final) while simultaneously recording fluorescence (Ex: 488 nm, Em: 525 nm) at 1-second intervals for 3 minutes.

Step 4: System Suitability & Self-Validation (Critical)

  • Positive Control: Isoproterenol (

    
    ) must be applied to a subset of wells to activate endogenous 
    
    
    
    -adrenergic receptors. If this fails, the Gα15/calcium signaling machinery is compromised.
  • Negative Control: Mock-transfected cells (lacking the target OR/TAS2R) must be exposed to the F&F compounds. This rules out false positives caused by compounds that auto-fluoresce or trigger receptor-independent calcium release (e.g., ionophores).

Data Presentation: Receptor-Ligand Mapping
Target ReceptorPhysiological RoleValidated Agonist (Flavor/Fragrance)Validated Antagonist (Blocker)Application
TAS2R38 Bitter Taste PerceptionPhenylthiocarbamide (PTC)GIV3727Taste-masking for pediatric antibiotics[6].
OR5A2 Musk Odor PerceptionGalaxolide (Synthetic Musk)Undisclosed proprietaryPerfumery and fabric care formulations[2].
mOR-EG Eugenol PerceptionEugenol (Clove odor)Methyl isoeugenol (MIEG)Competitive antagonism modeling[4].

Part 3: Application Note 2 - Volatile Profiling via GC-MS/O

While in vitro assays prove if a compound binds a receptor, we must also understand how complex F&F mixtures behave in the real world. Standard Gas Chromatography-Mass Spectrometry (GC-MS) identifies all volatile organic compounds (VOCs) in a sample, but it cannot tell us which ones actually possess an odor[7].

By splitting the GC column effluent between a Mass Spectrometer and an Olfactory Detector Port (ODP), GC-MS/O directly correlates chemical identification with human sensory perception[8].

GCMSO_Workflow SamplePrep HS-SPME Sample Prep GC Gas Chromatography (Separation) SamplePrep->GC Injection Splitter Effluent Splitter (1:1 Ratio) GC->Splitter Elution MS Mass Spectrometry (Chemical ID) Splitter->MS Flow A ODP Olfactory Detector Port (Sensory ID) Splitter->ODP Flow B Data Sensomics Data Integration MS->Data Spectra ODP->Data Odor Descriptors

GC-MS/O analytical workflow integrating chemical ID with sensory evaluation.
Protocol 2: GC-MS/O Sample Preparation and Analysis

Step 1: Headspace Solid-Phase Microextraction (HS-SPME)

  • Action: Place 5g of the formulated product (e.g., a flavored pharmaceutical suspension) into a 20 mL headspace vial. Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.

  • Causality: Why HS-SPME instead of liquid extraction? Liquid solvents introduce massive solvent peaks that mask highly volatile F&F compounds. Furthermore, HS-SPME relies on thermodynamic partition coefficients, perfectly mimicking how volatiles release into the human nasal cavity during consumption[9].

Step 2: Chromatographic Separation & Splitting

  • Action: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Route the effluent through a polar capillary column (e.g., DB-WAX). At the end of the column, use a deactivated fused silica Y-splitter to divide the flow 1:1 between the MS and the ODP.

  • Causality: The transfer line to the ODP must be heated (typically 200°C) and supplied with humidified make-up gas. If the line is unheated, high-boiling point aromatics will condense before reaching the assessor's nose. Humidified air prevents the assessor's nasal mucosa from drying out during the 30-45 minute run[8].

Step 3: Olfactometric Detection (AEDA)

  • Action: A trained human assessor sits at the ODP and records the start time, end time, and sensory descriptor of every odor perceived. To quantify potency, perform Aroma Extract Dilution Analysis (AEDA) by injecting serial dilutions of the sample until the odor is no longer detectable (determining the Flavor Dilution factor, FD)[10].

Step 4: System Suitability & Self-Validation

  • Retention Index Calibration: Before running samples, inject a standard mixture of C7-C30 n-alkanes. This allows the conversion of raw retention times into Linear Retention Indices (LRI), which are independent of flow rate and column length, ensuring the MS identification matches literature databases.

  • Assessor Panel Validation: A single assessor is statistically insufficient. A self-validating GC-MS/O protocol requires a panel of at least three trained assessors; only peaks detected by

    
     assessors are considered true aroma-active compounds[9].
    
Data Presentation: GC-MS/O Sensomics Data for Masking Agents
Compound NameLRI (DB-WAX)MS Match FactorOdor Descriptor (ODP)Flavor Dilution (FD) Factor
Furfural 145094%Sweet, Caramel, Roasted512
Linalool 155598%Floral, Citrus, Sweet1024
Guaiacol 186092%Smoky, Phenolic, Medicinal256
Furaneol 204096%Strawberry, Burnt Sugar2048

Note: High FD factors indicate that the compound remains perceptible even at extreme dilutions, making them highly efficient excipients for masking harsh, bitter APIs in pharmaceutical formulations[10].

References

  • Fabiana Banov. "The Art of Flavoring: How to Mask the Taste of Different Medicines". PCCA Blog.[Link]

  • "Evolving Approaches to Taste Masking". Pharmaceutical Technology. [Link]

  • Abdul Mannan et al. "Advances in the Taste Masking Technologies of Pharmaceutical Dosage Form". International Journal of Pharmacy and Pharmaceutical Research.[Link]

  • "Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds". National Institutes of Health (PMC).[Link]

  • "GC-O-MS technique and its applications in food flavor analysis". Food Research International (ResearchGate).[Link]

  • "Human Olfactory Receptor Sensor for Odor Reconstitution". MDPI.[Link]

  • "HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu". MDPI.[Link]

  • "Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active". AIDIC.[Link]

  • "Olfactory receptor antagonism between odorants". The EMBO Journal.[Link]

  • "WO2019110630A1 - Olfactory receptor involved in the perception of musk fragrance and the use thereof".

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Synthetic Coniferyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of synthetic coniferyl alcohol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established protocols and field-proven insights.

Introduction to Purification Challenges

Coniferyl alcohol and its derivatives are key building blocks in the synthesis of various bioactive molecules and polymers. However, their purification is often hampered by their inherent instability and the presence of closely related impurities.[1] Common challenges include:

  • Product Instability: Coniferyl alcohol is sensitive to light, oxygen, moisture, and high temperatures, which can lead to degradation and polymerization.[1]

  • Polymerization: In the presence of acid or oxidative conditions, coniferyl alcohol can readily polymerize, forming complex mixtures that are difficult to separate.[2][3]

  • Side-Product Formation: Synthesis routes can generate various side-products, including the corresponding aldehyde, cis/trans isomers, and other structurally similar compounds.[1][4]

  • Similar Physicochemical Properties: The target derivative and its impurities often share similar polarities and molecular weights, making chromatographic separation challenging.

This guide will address these issues in a practical question-and-answer format, providing you with the knowledge to optimize your purification workflows.

Frequently Asked Questions (FAQs)

FAQ 1: My purified coniferyl alcohol derivative appears to be degrading upon storage. What are the optimal storage conditions?

Answer:

Coniferyl alcohol and its derivatives are susceptible to degradation.[1] To ensure long-term stability, consider the following:

  • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Inert Atmosphere: Oxygen can promote oxidation and polymerization.[1] Store the purified compound under an inert atmosphere, such as argon or nitrogen.

  • Low Temperature: Store at low temperatures, preferably at -20°C or below, to minimize thermal degradation.

  • Anhydrous Conditions: Moisture can facilitate degradation.[1] Ensure the compound is thoroughly dried before storage and consider storing it in a desiccator.

FAQ 2: I am observing significant tailing of my phenolic compounds during silica gel column chromatography. How can I improve the peak shape?

Answer:

Tailing is a common issue when purifying phenolic compounds on silica gel due to the interaction of the acidic phenolic hydroxyl group with the silanol groups on the stationary phase. Here are some strategies to mitigate this:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as formic acid or acetic acid, to the eluent can suppress the ionization of the phenolic hydroxyl group, reducing its interaction with the silica surface and leading to sharper peaks.[5] A typical concentration is 0.1-1% (v/v).

  • Use a Different Stationary Phase: Consider using an alternative stationary phase that is less acidic, such as alumina (basic or neutral) or a bonded-phase silica like diol or C18 (for reversed-phase chromatography). Polyamide chromatography is also a highly effective method for separating phenolic substances.[5]

  • Treat the Silica Gel: Before packing the column, you can treat the silica gel with gaseous CO2 to reduce the activity of the silanol groups.[5]

Troubleshooting Guide

Problem 1: Low yield after purification by column chromatography due to suspected polymerization on the column.

Causality: The acidic nature of standard silica gel can catalyze the polymerization of coniferyl alcohol and its derivatives, especially if the residence time on the column is long.[2][3]

Solution Workflow:

  • Neutralize the Stationary Phase:

    • Method: Before packing, slurry the silica gel in the initial mobile phase and add a small amount of a weak base, like triethylamine (0.1-0.5% v/v), to neutralize the acidic sites.

    • Rationale: This minimizes acid-catalyzed polymerization on the column.

  • Optimize the Mobile Phase for Faster Elution:

    • Method: Develop a mobile phase system using Thin Layer Chromatography (TLC) that provides a retention factor (Rf) for your target compound between 0.3 and 0.5. This ensures a reasonable elution time without being too fast to compromise separation.

    • Rationale: Reducing the time the compound spends on the column minimizes the opportunity for on-column reactions.

  • Consider Alternative Chromatographic Techniques:

    • Method: Employ less acidic stationary phases like Sephadex LH-20, which separates based on a combination of molecular sieving and adsorption in non-aqueous solvents.[6] Ethanol has been shown to be an effective mobile phase for separating phenolic compounds on Sephadex LH-20.[6]

    • Rationale: Sephadex LH-20 is a more inert matrix and is well-suited for the purification of phenolic compounds.[6]

Workflow Diagram:

G compound Crude Product (Derivative + Impurity) hplc High-Resolution HPLC (e.g., RP-HPLC) compound->hplc Direct Separation deriv Chemical Derivatization compound->deriv Enhance Polarity Difference cryst Crystallization compound->cryst For High Initial Purity pure_hplc Pure Derivative hplc->pure_hplc pure_deriv Pure Derivative hplc->pure_deriv Deprotection deriv->hplc Separate Derivatives pure_cryst Pure Derivative cryst->pure_cryst

Sources

preventing oxidative polymerization of 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated troubleshooting and methodology hub for 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol (4-ethoxy-3-methoxycinnamyl alcohol). As a non-phenolic lignin model compound, this molecule is widely used in drug development, biomass valorization, and enzymatic degradation assays.

Despite the ethoxy-protection at the para-position—which prevents standard phenoxy radical formation—researchers frequently encounter unexpected oxidative polymerization and degradation. This guide synthesizes chemical causality with field-proven protocols to help you stabilize your workflows.

I. Mechanistic Troubleshooting FAQs

Q1: I protected the para-hydroxyl group with an ethoxy ether. Why is my sample still polymerizing during my enzymatic degradation assays? Causality: While ethoxylation successfully blocks the formation of phenoxy radicals (the primary route for laccase-mediated lignin polymerization), it does not protect the molecule from Single-Electron Transfer (SET) oxidation. Enzymes like Lignin Peroxidase (LiP) or strong chemical oxidants possess a high redox potential (>1.4 V). Because the ethoxy and methoxy groups are strongly electron-donating, the aromatic ring remains highly electron-rich. High-potential oxidants can abstract an electron directly from the π-system, forming a highly reactive aryl radical cation [1]. This intermediate rapidly undergoes C-C or C-O coupling, leading to polymerization despite the ether block. Solution: If you are studying non-SET enzymes, ensure your assay is free of trace high-potential mediators (like ABTS or HBT) which can shuttle electrons and induce SET [2]. If using LiP, lower the enzyme concentration and use a radical scavenger to trap intermediates before they polymerize.

Q2: My purified standard turned yellow and viscous after a month in the refrigerator. What happened? Causality: The allylic alcohol side chain is highly susceptible to auto-oxidation. Molecular oxygen (a diradical) attacks the weak allylic C-H bond, forming hydroperoxides. These peroxides act as thermal and photochemical initiators, decomposing into radicals that drive chain-growth polymerization across the alkene double bond. This process also yields degradation byproducts such as 4-ethoxy-3-methoxycinnamaldehyde and epoxides [3]. Solution: The activation energy for cinnamyl alcohol auto-oxidation is remarkably low, allowing it to proceed even at 4°C [3]. You must eliminate oxygen and radical initiators entirely (see Protocol A).

Q3: I lose 40% of my yield during silica gel chromatography. Is it degrading on the column? Causality: Yes. Silica gel is inherently acidic (pH ~4.5-5.5). Under mildly acidic conditions, the allylic hydroxyl group is protonated and leaves as water, generating a resonance-stabilized allylic carbocation . This potent electrophile attacks the electron-rich aromatic rings of adjacent molecules via Friedel-Crafts alkylation, creating insoluble, non-oxidative oligomers directly on the column. Solution: Switch to neutralized silica, basic alumina, or add 1% triethylamine (TEA) to your eluent to suppress carbocation formation.

II. Quantitative Data & Compatibility Matrices

Table 1: Storage & Stability Matrix

Data reflects the half-life of the monomeric compound before >5% polymerization/degradation is detected via LC-MS.

Storage ConditionAtmosphereAdditivesExpected Half-LifePrimary Degradation Pathway
Ambient (25°C), LightAirNone< 3 DaysAuto-oxidation (Radical chain)
Refrigerated (4°C), DarkAirNone~ 3 WeeksAuto-oxidation (Peroxide driven)
Frozen (-20°C), DarkArgonNone6-8 MonthsSlow auto-oxidation
Frozen (-20°C), Dark Argon 0.01% BHT > 2 Years Stabilized
Table 2: Solvent & Reagent Compatibility
Solvent/ReagentCompatibilityMechanistic Rationale
Chloroform (CDCl3)Poor Trace HCl generates allylic carbocations. Use basic alumina-filtered CDCl3.
THF / Diethyl EtherModerate Prone to forming peroxides which initiate auto-oxidation. Must be freshly distilled.
Ethyl Acetate / HexaneExcellent Chemically inert to the allylic system. Ideal for chromatography.
Laccase + ABTSPoor ABTS radical cations bypass the ethoxy block via SET, causing polymerization [2].

III. Validated Experimental Protocols

Protocol A: Purification and Long-Term Storage (Self-Validating)

Objective: Eliminate auto-oxidation and acid-catalyzed oligomerization during isolation.

  • Solvent Preparation: Pass all chromatography solvents (e.g., Hexane/EtOAc) through a plug of basic alumina to remove trace acids.

  • Column Neutralization: Pre-treat standard silica gel by slurrying it in eluent containing 1% Triethylamine (TEA). Flush the packed column with 3 column volumes of 0.1% TEA eluent before loading the sample.

  • Concentration: Evaporate solvents under reduced pressure at a water bath temperature not exceeding 30°C .

  • Validation Check: Re-dissolve a 1 mg aliquot in methanol and spot on KI-starch paper. A lack of blue/black color validates the absence of hydroperoxides.

  • Inhibition & Storage: Add Butylated hydroxytoluene (BHT) to a final concentration of 0.01% (w/w) to the purified oil/solid. Flush the amber storage vial with Argon gas for 60 seconds, seal with a PTFE-lined cap, and store at -20°C.

Protocol B: Quenching SET Reactions in Enzymatic Assays

Objective: Prevent aryl radical cation coupling during peroxidase/laccase kinetics.

  • Assay Design: Conduct the enzymatic assay in a pH 6.0 sodium phosphate buffer. Avoid lower pH buffers (e.g., citrate pH 4.0) which accelerate carbocation formation.

  • Reaction Initiation: Add the enzyme (e.g., LiP) last.

  • Kinetic Monitoring: Monitor the reaction via UV-Vis at 310 nm (the λmax of the intact cinnamyl double bond). A rapid baseline shift indicates polymerization.

  • Self-Validating Quench: Stop the reaction precisely at the target timepoint by adding a 10-fold molar excess of sodium azide (NaN3) or ascorbic acid. Ascorbic acid immediately reduces any formed aryl radical cations back to the neutral monomer, preventing downstream coupling.

  • Extraction: Extract immediately with peroxide-free ethyl acetate to isolate the monomeric products from the aqueous enzyme mixture.

IV. Pathway Visualization

G Start 3-(4-Ethoxy-3-methoxyphenyl) prop-2-en-1-ol Path1 Auto-Oxidation (O2, Light, Heat) Start->Path1 Radical Chain Path2 Single-Electron Transfer (LiP, Strong Oxidants) Start->Path2 Enzymatic/Chemical Path3 Acid-Catalyzed (Silica, H+) Start->Path3 Carbocation Res1 Peroxides, Epoxides & Oligomers Path1->Res1 Res2 Aryl Radical Cations -> C-C/C-O Coupling Path2->Res2 Res3 Allylic Carbocations -> Friedel-Crafts Polymers Path3->Res3 Prev1 Store under Ar, add BHT, Keep at -20°C Res1->Prev1 Prev2 Use weaker mediators, Control redox potential Res2->Prev2 Prev3 Neutralize solvents, Use basic alumina Res3->Prev3

Fig 1: Degradation pathways and targeted preventative strategies.

V. References

  • Title: A Highly Diastereoselective Oxidant Contributes to Ligninolysis by the White Rot Basidiomycete Ceriporiopsis subvermispora Source: Applied and Environmental Microbiology (2004) URL: [Link]

  • Title: On the Mechanism of Oxidation of Non-Phenolic Lignin Model Compounds by the Laccase-ABTS Couple Source: Holzforschung (1992) URL: [Link]

  • Title: Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds Source: RSC Advances (2021) URL: [Link]

Technical Support Center: Resolving Cis/Trans Isomers of Coniferyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Resolving the geometric isomers of coniferyl alcohol and its derivatives (such as ferulic acid, monolignols, and complex flavonolignans like silybins) is a critical bottleneck in lignin biosynthesis research and natural product drug development.

Because these isomers share identical molecular weights and nearly identical polarities, standard analytical workflows often fail to differentiate them, leading to compromised data. This guide provides field-proven, self-validating methodologies to separate, identify, and troubleshoot cis (Z) and trans (E) coniferyl derivatives.

Core Analytical Workflow

ExpWorkflow A Sample Extraction (Plant Tissue/Synthesis) B Actinic Shielding (Darkness, <4°C) A->B C RP-HPLC Separation (C18, Gradient Elution) B->C D Fraction Collection (Peak 1 & Peak 2) C->D E 1H-NMR Analysis (J-Coupling Calculation) D->E

Step-by-step experimental workflow for the isolation and validation of monolignol isomers.

Knowledge Base & FAQs

Q1: Why is my pure trans-coniferyl alcohol standard developing a secondary peak over time? A: You are observing photoisomerization. In monolignols, the trans (E)-configuration is thermodynamically favored due to lower steric hindrance between the aromatic ring and the terminal alcohol group[1]. However, exposure to ambient UV light provides the exact energy required to trigger a


 transition. This temporarily breaks the 

-bond, allowing free rotation around the

-bond before it reforms, converting the E isomer into the corresponding Z (cis) derivative[1]. Causality-Driven Fix: All handling of coniferyl alcohol derivatives must be performed using actinic shielding (amber glassware) and under low-light conditions to prevent this spontaneous conversion.

Q2: What is the optimal HPLC stationary phase for baseline resolution of these isomers? A: For simple monolignols and hydroxycinnamic acids, a standard Reverse-Phase C18 column is sufficient. Under gradient elution, the cis isomer typically exhibits a slightly altered dipole moment and interacts differently with the hydrophobic stationary phase, often eluting after the trans isomer on C18 columns[2]. However, if you are working with complex coniferyl-derived flavonolignans (e.g., silybins or dehydrosilybins), standard C18 may fail. In these cases, causality dictates shifting from hydrophobic partitioning to chiral recognition; using a chiral stationary phase (such as a Lux Cellulose-4 column) or a monolithic column is required to achieve baseline separation[3].

Q3: How can I definitively assign the cis and trans peaks collected from my HPLC? A: The absolute gold standard for geometric isomer assignment is


H-NMR spectroscopy, specifically by analyzing the scalar coupling constants (

) of the alkene protons. According to the Karplus equation, the dihedral angle between vicinal protons dictates the coupling magnitude. The trans isomer (dihedral angle ~180°) will display a uniquely large coupling constant. For example, the alkene protons of trans-coniferyl alcohol in CDCl

present as doublets of triplets at ~6.22 ppm and ~6.53 ppm with a massive coupling constant of

Hz[4]. In contrast, the cis isomer (dihedral angle ~0°) will display a significantly smaller coupling constant (typically 10.0–12.0 Hz).
Troubleshooting Logic

LogicTree Q1 Unexpected split peaks during HPLC analysis? A1 Check Sample Handling (Light Exposure?) Q1->A1 Yes Q2 Does peak ratio change under UV irradiation? A1->Q2 A2 Confirmed Photoisomerization (E -> Z conversion) Q2->A2 Yes A3 Investigate Column or Mobile Phase Q2->A3 No

Decision tree for troubleshooting peak splitting caused by cis/trans isomerization.

Quantitative Isomer Data Summary

Use the following table to benchmark your analytical results against established physicochemical properties.

Analytical ParameterTrans (E) Coniferyl DerivativeCis (Z) Coniferyl DerivativeCausality / Rationale
Thermodynamic Stability High (Favored)Low (Sterically hindered)Trans minimizes steric clash across the C=C double bond[1].

H-NMR Alkene

-Coupling
~15.8 Hz ~10.0 - 12.0 Hz Karplus equation: 180° dihedral angle yields larger scalar coupling than 0°[4].
RP-HPLC Elution Order (C18) Typically FirstTypically SecondCis isomers often exhibit altered dipole moments, extending retention[2].
Primary Formation Trigger Native biosynthesisPhotoirradiation (UV) / in vivo tracesUV light provides energy for

transition, temporarily breaking the double bond[1].
Self-Validating Experimental Protocol: HPLC-NMR Isomer Resolution

To ensure scientific integrity, do not run unknown biological samples until your chromatographic system has been validated. This protocol utilizes a built-in self-validation step via controlled photoisomerization.

Phase 1: System Self-Validation (Generating the Positive Control)

  • Prepare Standard: Dissolve 1 mg of pure trans-coniferyl alcohol in 1 mL of HPLC-grade methanol.

  • Controlled Irradiation: Place 500 µL of the standard in a clear quartz vial and expose it to a 365 nm UV lamp for 30 minutes. Keep the remaining 500 µL in an amber vial in the dark (Negative Control). Rationale: Irradiation forces the generation of a cis-trans mixture, providing a guaranteed positive control for your column's resolving power[2].

  • Chromatographic Verification: Inject both the irradiated and dark samples into your HPLC.

    • Pass Criteria: The irradiated sample must show two distinct, baseline-resolved peaks, whereas the dark sample must show only one. If the irradiated sample only shows one peak, your mobile phase or column lacks the required theoretical plates to resolve the isomers. Stop and optimize your gradient.

Phase 2: Preparative Separation

  • Column Setup: Utilize a C18 reversed-phase column (or a Lux Cellulose-4 chiral column for complex flavonolignans[3]).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: Formic acid suppresses the ionization of the phenolic hydroxyl groups, preventing peak tailing and ensuring sharp resolution.

  • Fraction Collection: Run the gradient elution and collect the isolated trans and cis peaks into amber vials chilled on ice.

  • Immediate Lyophilization: Freeze-dry the fractions immediately. Do not leave them in an aqueous acidic solution, as this can trigger degradation or reversion.

Phase 3: NMR Spectroscopic Confirmation

  • Sample Prep: Dissolve the lyophilized fractions in 600 µL of CDCl

    
    .
    
  • Acquisition: Acquire a 1D

    
    H-NMR spectrum at 400 MHz or higher.
    
  • Data Analysis: Locate the alkene protons (

    
     and 
    
    
    
    positions on the propanoid tail). Calculate the
    
    
    -coupling constant.
    • If

      
       Hz, the fraction is definitively the trans (E) isomer[4].
      
    • If

      
       Hz, the fraction is definitively the cis (Z) isomer.
      
References
  • Source: tuwien.
  • Source: nih.
  • Source: mdpi.
  • Source: researchgate.

Sources

Technical Support Guide: Synthesis of Coniferyl Alcohol Ethyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of coniferyl alcohol ethyl ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this synthesis. Instead of a rigid protocol, we offer a dynamic question-and-answer-based resource grounded in chemical principles to enhance experimental success.

Section 1: Core Synthesis Strategy & Inherent Challenges

The etherification of coniferyl alcohol, specifically at the phenolic hydroxyl group, is most commonly approached via a Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then attacks an ethylating agent.

Causality of Experimental Choice: The phenolic proton is significantly more acidic (pKa ≈ 10) than the allylic alcohol proton (pKa ≈ 16-18), allowing for selective deprotonation and etherification under controlled basic conditions. However, the conjugated structure of coniferyl alcohol and its nature as a monolignol present unique challenges, including susceptibility to oxidation and polymerization.[1][2]

The overall workflow can be visualized as follows:

G cluster_0 Synthesis Phase cluster_1 Isolation & Purification Phase cluster_2 Analysis Phase start Coniferyl Alcohol + Ethylating Agent reaction Base-catalyzed Reaction (e.g., K2CO3 in Acetone/DMF) start->reaction Step 1 workup Aqueous Workup & Solvent Extraction reaction->workup Step 2 purification Chromatography (e.g., Silica Gel Column) workup->purification Step 3 analysis Purity & Structural Verification (HPLC, GC-MS, NMR) purification->analysis Step 4 end_product Pure Coniferyl Alcohol Ethyl Ether analysis->end_product

Caption: General experimental workflow for the synthesis of coniferyl alcohol ethyl ether.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction is incomplete, and I have a high percentage of unreacted coniferyl alcohol in my crude product. What are the likely causes?

A1: This is a common issue often related to inefficient deprotonation or reagent deactivation.

  • Insufficient Base: The equilibrium between the phenol and the phenoxide must be shifted decisively. Weak bases may not be sufficient. For a less reactive ethylating agent like ethyl bromide, a stronger base such as sodium hydride (NaH) in an aprotic polar solvent like DMF might be necessary. For more reactive agents like diethyl sulfate, a milder base like potassium carbonate (K₂CO₃) in acetone or acetonitrile is often sufficient.

  • Presence of Water: Water can consume the base and protonate the phenoxide intermediate, halting the reaction. Ensure all glassware is oven-dried and use anhydrous solvents. The water content of reagents can be checked by Karl Fischer titration if necessary.[3]

  • Poor Reagent Quality: The ethylating agent (e.g., ethyl iodide, ethyl bromide) can degrade over time. Use a freshly opened bottle or distill the reagent before use. Similarly, coniferyl alcohol itself is unstable and can degrade, reducing the amount of active starting material.[1]

  • Low Reaction Temperature: While higher temperatures can promote side reactions, insufficient heat may lead to a sluggish reaction. A gentle reflux is typically required to drive the reaction to completion.

Q2: I observe several unexpected peaks in my HPLC and/or GC-MS analysis. What are the probable side products?

A2: The structure of coniferyl alcohol makes it susceptible to several side reactions, leading to a range of impurities.

  • Dimeric and Oligomeric Impurities: Coniferyl alcohol is a primary building block of lignin and is prone to oxidative radical coupling, especially under basic conditions in the presence of trace oxygen.[2][4] This leads to the formation of dimers (like dehydrodiconiferyl alcohol) and other oligomers, which are typically higher in molecular weight and more polar.

  • Coniferyl Aldehyde: Oxidation of the allylic alcohol group can occur, especially if the reaction is exposed to air for extended periods at elevated temperatures. This results in the formation of coniferyl aldehyde.[1]

  • Over-ethylated Product: While the phenolic hydroxyl is more reactive, forcing conditions (e.g., very strong base, high temperature, large excess of ethylating agent) can lead to the etherification of the less reactive allylic alcohol, resulting in a di-ethylated impurity.

  • Mixture of Ether Products: If using two different alcohols in an acid-catalyzed condensation reaction, a statistical mixture of three different ether products can form, making purification exceedingly difficult.[5] This is why the Williamson synthesis is the preferred route.

Q3: My purified product is a pale yellow oil or solid that darkens over time. How can I improve its stability?

A3: The coloration and degradation are classic signs of oxidation. The electron-rich aromatic ring and the allylic double bond are susceptible to oxidation by atmospheric oxygen and light.

  • Minimize Exposure to Air and Light: During workup and purification, work quickly and store fractions under an inert atmosphere (e.g., nitrogen or argon). Use amber vials or wrap containers in aluminum foil for storage.

  • Thorough Purification: Trace impurities, particularly metal ions, can catalyze oxidation. Effective purification by column chromatography is crucial.

  • Storage Conditions: Store the final product at low temperatures (-20°C is recommended) under an inert atmosphere. Dissolving the product in a de-gassed solvent can also improve stability for long-term storage.

Q4: What are the most effective methods for purifying the crude product and for analyzing its purity?

A4: A combination of chromatographic and spectroscopic techniques is essential for achieving and verifying high purity.

  • Purification: Flash column chromatography using silica gel is the most effective method.[4][6] A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity allows for the separation of the less polar desired product from the more polar unreacted coniferyl alcohol and dimeric impurities.

  • Purity Analysis:

    • HPLC: High-Performance Liquid Chromatography with a UV detector is an excellent tool for quantifying purity and detecting impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used.[7]

    • GC-MS: Gas Chromatography-Mass Spectrometry is useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.

    • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The disappearance of the phenolic -OH proton signal and the appearance of the characteristic quartet and triplet signals for the ethyl group are key indicators of a successful reaction. Other spectroscopic methods like IR can also be used for identification.

Section 3: Protocols & Methodologies

Protocol 1: Synthesis via Williamson Etherification

This protocol is a representative example and may require optimization.

  • Preparation: Add coniferyl alcohol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Solvent Addition: Add anhydrous acetone or DMF to the flask under a nitrogen atmosphere.

  • Reagent Addition: Add ethyl iodide or diethyl sulfate (1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The reaction is complete when the coniferyl alcohol spot has been consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the K₂CO₃ and wash the solid with acetone. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with 100% hexane.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified coniferyl alcohol ethyl ether.

Section 4: Summary of Potential Impurities

Impurity NameChemical Structure (Representation)Probable OriginKey Analytical Identifiers (MS/NMR)
Unreacted Coniferyl Alcohol R-OHIncomplete reactionM⁺ = 180; Presence of phenolic -OH proton in ¹H NMR (~5.5-6.0 ppm, broad)
Dehydrodiconiferyl Alcohol DimerOxidative coupling of starting materialM⁺ = 358; More complex aromatic and aliphatic regions in ¹H NMR
Coniferyl Aldehyde R-CHOOxidation of allylic alcoholM⁺ = 178; Aldehydic proton in ¹H NMR (~9.6 ppm)
Di-ethylated Product EtO-R-OEtOver-reaction under harsh conditionsM⁺ = 236; Two distinct sets of ethyl group signals in NMR

Section 5: Visualizing Reaction & Impurity Pathways

The following diagram illustrates the desired reaction pathway alongside common competing side reactions that lead to major impurities.

G CA Coniferyl Alcohol (Reactant) Phenoxide Coniferyl Phenoxide (Intermediate) CA->Phenoxide Deprotonation Unreacted Unreacted Coniferyl Alcohol CA->Unreacted Incomplete Reaction Aldehyde Coniferyl Aldehyde CA->Aldehyde Oxidation EtX Ethylating Agent (Et-I, Et2SO4) Product Coniferyl Alcohol Ethyl Ether (Desired Product) EtX->Product SN2 Attack (O-Alkylation) Base Base (K2CO3) Base->Phenoxide Deprotonation Phenoxide->Product SN2 Attack (O-Alkylation) Dimer Dimeric Impurities Phenoxide->Dimer Oxidative Coupling [O2]

Caption: Desired reaction pathway versus common side reactions leading to impurities.

References

  • Ludley, F.H., & Ralph, J. (n.d.). Facile New Synthesis of Coniferyl and Sinapyl Alcohols. USDA ARS.
  • (n.d.). A Convenient Synthesis of Coniferyl Alcohol. USDA ARS.
  • Carpin, L., et al. (2020). First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds. Frontiers in Chemistry. Available at: [Link]

  • Nakamura, Y., & Hyratsu, F. (1976). A New Synthesis of Coniferyl Aldehyde and Alcohol. Wood Research. Available at: [Link]

  • Dubelsten, P. (1982). THE E/Z ISOMERIZATION STEP IN THE BIOSYNTHESIS OF Z CONIFERYL ALCOHOL IN FAGUS GRANDIFOLIA EHRH. VTechWorks. Available at: [Link]

  • Quideau, S., & Ralph, J. (1992). Facile Large-Scale Synthesis of Coniferyl, Sinapyl, and P-Coumaryl Alcohols. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • (n.d.). III Analytical Methods. Ministry of the Environment, Government of Japan. Available at: [Link]

  • Li, Y., et al. (2020). Validation of a HPLC Method for the Determination of 4-Hydroxy-3-methoxycinnamyl Alcohol in Extracts Obtained from Stachyurus. International Journal of Biology. Available at: [Link]

  • Jo, E., et al. (2024). Structural Properties of Coniferyl Alcohol-Based Low Transition Temperature Mixtures. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Chemistry with Caroline. (2021, December 9). Synthesis of Ethers from Alcohols. YouTube. Available at: [Link]

  • Dash, P.P., & Mohapatra, S. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • (n.d.). Coniferyl alcohol – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Validation & Comparative

Comparative Spectral Analysis: 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol vs. Coniferyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the fields of lignin biosynthesis, biomass valorization, and drug development, monolignols and their synthetic derivatives serve as critical structural models. Coniferyl alcohol (4-hydroxy-3-methoxycinnamyl alcohol) is a primary building block of guaiacyl (G) lignin[1]. Its derivative, 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol (commonly referred to as 4-O-ethylconiferyl alcohol), represents a specifically modified analog where the reactive C4-phenolic hydroxyl group is masked via etherification[2].

From an analytical perspective, comparing the spectral data of these two compounds provides a masterclass in understanding how localized electronic changes—specifically the conversion of a hydrogen-bond-donating phenol into an alkyl aryl ether—propagate through molecular spectra. The causality of these spectral shifts is rooted in the disruption of phenolic hydrogen bonding, the addition of aliphatic electron density, and the alteration of the molecule's fragmentation thermodynamics.

Structural Relationship & Analytical Workflow

The structural divergence between the two compounds is localized entirely at the C4 position. This single modification cascades into distinct, measurable differences across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) platforms.

StructuralImpact Coniferyl Coniferyl Alcohol (Phenolic OH at C4) NMR NMR: Loss of OH (~5.6 ppm) Gain of Ethyl (1.4 & 4.1 ppm) Coniferyl->NMR IR IR: Loss of Phenolic OH Stretch Enhanced C-O-C (~1100 cm⁻¹) Coniferyl->IR MS MS: +28 Da Mass Shift Altered Fragmentation Coniferyl->MS Ethylated 4-O-Ethylconiferyl Alcohol (Ethoxy at C4) Ethylated->NMR Ethylated->IR Ethylated->MS

Fig 1: Spectral divergences driven by C4-ethylation of coniferyl alcohol.

Workflow Prep 1. Selective Alkylation (K2CO3, EtI, DMF) TLC 2. Self-Validation FeCl3 Stain (Negative = Success) Prep->TLC Acquisition 3. Spectral Acquisition (NMR, IR, LC-MS/MS) TLC->Acquisition Analysis 4. Comparative Data Synthesis (Signal Alignment) Acquisition->Analysis

Fig 2: Self-validating workflow for synthesis and spectral characterization.

Comparative Spectral Data Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is the most definitive tool for distinguishing these compounds[3]. In coniferyl alcohol, the phenolic proton typically resonates as a broad singlet near 5.60 ppm (in CDCl₃) due to rapid chemical exchange and hydrogen bonding[1].

Upon ethylation, this signal is entirely abolished. The causality of the new signals is straightforward: the introduced ethyl group yields a highly diagnostic triplet at ~1.45 ppm (the terminal methyl group, split by the adjacent CH₂ protons) and a quartet at ~4.10 ppm[2]. The pronounced downfield shift of the CH₂ quartet is caused by the strong inductive electron-withdrawing effect of the adjacent ether oxygen. The aromatic protons (H-2, H-5, H-6) experience minimal shifts, as the resonance electron-donating capability of an ethoxy group is nearly identical to that of a hydroxyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Coniferyl alcohol exhibits a massive, broad absorption band between 3200–3500 cm⁻¹, representing the overlapping stretches of both the phenolic and allylic hydroxyl groups participating in extensive intermolecular hydrogen bonding[4].

In 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol, the phenolic OH is masked. While an OH stretch remains (due to the primary allylic alcohol at C9), it is significantly sharper and less intense. Furthermore, the formation of the alkyl aryl ether introduces a strong, asymmetric C-O-C stretching vibration in the "fingerprint region" (typically 1040–1150 cm⁻¹), which alters the baseline profile compared to the free phenol.

Mass Spectrometry (MS)

The intact molecular ion [M]⁺ shifts exactly by +28 Da, moving from m/z 180.20 for coniferyl alcohol to m/z 208.25 for the ethylated analog. Mechanistically, the fragmentation pathways diverge significantly. Coniferyl alcohol predominantly loses water (-18 Da) from the allylic alcohol tail to form a stabilized conjugated diene radical cation[3]. The 4-O-ethyl derivative, however, undergoes a highly diagnostic cleavage of the ethyl ether. Aromatic ethyl ethers are prone to losing an ethyl radical (-29 Da) or undergoing a McLafferty-type rearrangement to expel ethylene (-28 Da), reverting to a m/z 180 fragment. This specific neutral loss is the definitive MS/MS signature of the ethyl ether[2].

Quantitative Data Comparison Table
Analytical TechniqueParameter / FeatureConiferyl Alcohol (Reference)3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol
¹H NMR (CDCl₃) Phenolic OH~5.60 ppm (br s, 1H)Absent
Ethyl -CH₂-Absent~4.10 ppm (q, J = 7.0 Hz, 2H)
Ethyl -CH₃Absent~1.45 ppm (t, J = 7.0 Hz, 3H)
Allylic -CH₂OH (H-9)~4.30 ppm (dd, 2H)~4.30 ppm (dd, 2H)
¹³C NMR (CDCl₃) C4 (Aromatic C-O)~145.8 ppm~148.2 ppm
Ethyl CarbonsAbsent~64.3 ppm (-CH₂-), ~14.8 ppm (-CH₃)
FT-IR O-H Stretch3200–3500 cm⁻¹ (Very broad, strong)~3300 cm⁻¹ (Sharper, reduced intensity)
C-O-C Stretch~1200 cm⁻¹ (Phenol C-O)~1140 cm⁻¹ (Enhanced ether C-O-C)
LC-MS (ESI+) Molecular Ion[M+H]⁺m/z 181.08m/z 209.11
Diagnostic Fragmentsm/z 163 (-H₂O)m/z 181 (-C₂H₄), m/z 163 (-C₂H₄, -H₂O)

Self-Validating Experimental Protocol

To generate the ethylated standard for comparative spectral analysis, one must selectively alkylate the phenolic hydroxyl group without reacting the primary allylic alcohol. The causality behind this selectivity relies on pKa differentials: the phenol has a pKa of ~9.8, while the allylic alcohol has a pKa of ~15.

Step 1: Selective Deprotonation Dissolve 10.0 mmol of high-purity coniferyl alcohol in 20 mL of anhydrous N,N-dimethylformamide (DMF). Add 10.5 mmol of anhydrous potassium carbonate (K₂CO₃). Causality: The mild base (K₂CO₃) is strong enough to quantitatively deprotonate the phenol but too weak to deprotonate the aliphatic alcohol, preventing over-alkylation.

Step 2: Etherification Add 11.0 mmol of iodoethane (ethyl iodide) dropwise to the stirring mixture. Heat the reaction to 60°C for 4 hours under an inert argon atmosphere.

Step 3: Self-Validation Check 1 (Reaction Completion via TLC) Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) mobile phase.

  • Validation Mechanism: Spray the developed plate with a 1% aqueous Iron(III) chloride (FeCl₃) solution. Unreacted coniferyl alcohol will immediately stain dark green/blue due to the formation of a colored Fe³⁺-phenol complex. The newly formed 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol spot (which will run higher on the plate due to decreased polarity) will not stain, physically validating the successful masking of the free phenol.

Step 4: Workup and Spectral Acquisition Quench the reaction with distilled water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers extensively with brine to remove residual DMF. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

  • Validation Mechanism 2: Prior to NMR acquisition, run the purified product through HPLC-UV (280 nm). A single peak (>98% Area Under Curve) confirms the sample is free of starting material, ensuring that the subsequent lack of a 5.60 ppm ¹H NMR signal is due to chemical conversion, not poor resolution.

References

  • 1 H NMR spectral data for the monolignol glucosides and coniferyl alcohol Source: ResearchGate URL
  • Source: BioMagResBank (bmrb.io)
  • Source: PubMed Central (nih.gov)
  • Source: Taylor & Francis (tandfonline.com)
  • Source: PubChem (nih.gov)

Sources

Comprehensive Reactivity Profiling: Coniferyl Alcohol vs. Its Ethyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the reactivity of monolignols and their derivatives is critical for applications ranging from biomass valorization to the development of targeted biomaterials. Coniferyl alcohol (CA) is the primary building block of guaiacyl (G) lignin. When comparing its reactivity to its "ethyl ether," we must delineate between two distinct etherification sites: the aliphatic


-hydroxyl group (

-ethyl coniferyl ether) and the phenolic 4-hydroxyl group (4-O-ethylconiferyl alcohol). Each modification fundamentally rewrites the molecule's thermodynamic and kinetic behavior during oxidative polymerization.

This guide objectively compares the reactivity profiles of native coniferyl alcohol against its aliphatic and phenolic ethyl ethers, providing mechanistic insights and self-validating experimental protocols.

Structural Causality & Reactivity Principles

The reactivity of coniferyl alcohol is governed by a delicate interplay between its functional groups. Modifying these groups with an ethyl ether linkage dictates the molecule's oxidative fate:

  • Native Coniferyl Alcohol (CA): Features both a free phenolic OH and a free

    
    -OH. The phenolic OH is readily oxidized by peroxidases or laccases to form a resonance-stabilized phenoxy radical[1]. Subsequent radical coupling generates a highly reactive quinone methide (QM) intermediate[2]. The free 
    
    
    
    -OH acts as an intramolecular nucleophile, trapping the QM to form
    
    
    -
    
    
    (pinoresinol) linkages, which are a hallmark of native lignin structure[3].
  • 
    -Ethyl Coniferyl Ether (
    
    
    
    -Et-CA):
    Etherification of the aliphatic tail eliminates its ability to act as an intramolecular nucleophile. While the phenolic OH still permits peroxidase-mediated radical formation, the resulting QM cannot form
    
    
    -
    
    
    structures. Instead, the QM must be trapped by external nucleophiles (e.g., water or other phenols), shifting the polymer linkage distribution heavily toward
    
    
    -O-4 and
    
    
    -5 structures.
  • 4-O-Ethylconiferyl Alcohol (4-O-Et-CA): Etherification of the phenolic OH removes the primary site of 1-electron oxidation. This renders the molecule enzymatically inert under standard physiological conditions. Radical generation for this derivative requires high-potential synthetic mediators in electrochemical setups to force C

    
    -C
    
    
    
    cleavage[4].

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative reactivity differences between the native monolignol and its etherified derivatives.

ParameterNative Coniferyl Alcohol (CA)

-Ethyl Coniferyl Ether
4-O-Ethylconiferyl Alcohol
Enzymatic Polymerization Yield ~98.3% (at optimal pH 4.5–6.0)[1]High (>85%)0% (Enzymatically Inert)
Oxidation Potential (vs. Ag/Ag

)
~0.4 - 0.5 V~0.4 - 0.5 V> 0.7 V[4]
Primary Reactive Intermediate Phenoxy Radical

Quinone Methide
Phenoxy Radical

Quinone Methide
Benzylic Radical (via PINO)
Quinone Methide Trapping Intramolecular (

-OH) & Intermolecular
Intermolecular Only (H

O, phenols)
N/A
Dominant Polymer Linkages

-O-4,

-5,

-

(Resinol)

-O-4,

-5 (No

-

)
N/A (Monomer Cleavage)

Mechanistic Pathways

The divergence in reactivity is best understood by tracking the flow of radical intermediates. The diagram below illustrates how etherification dictates the downstream trapping mechanisms.

ReactionMechanisms cluster_CA Native Coniferyl Alcohol cluster_Gamma γ-Ethyl Ether Derivative cluster_Phenolic 4-O-Ethyl Ether Derivative CA Coniferyl Alcohol (Free 4-OH, Free γ-OH) Radical1 Phenoxy Radical CA->Radical1 Peroxidase / H2O2 QM1 Quinone Methide Radical1->QM1 Dimerization Polymer1 Native DHP (β-O-4, β-5, β-β) QM1->Polymer1 Intramolecular γ-OH Trapping GammaEt γ-Ethyl Ether (Free 4-OH, Blocked γ-OH) Radical2 Phenoxy Radical GammaEt->Radical2 Peroxidase / H2O2 QM2 Quinone Methide Radical2->QM2 Dimerization Polymer2 Modified DHP (No β-β Linkages) QM2->Polymer2 External Trapping Only (H2O) PhenolEt 4-O-Ethyl Ether (Blocked 4-OH) NoRxn Enzymatically Inert (No Radical Formed) PhenolEt->NoRxn Peroxidase / H2O2

Divergent oxidative polymerization pathways of coniferyl alcohol and its ethyl ether derivatives.

Experimental Protocols: Self-Validating Systems

To empirically validate these reactivity differences, the following protocols leverage orthogonal analytical techniques to ensure self-validating data.

ExperimentalWorkflow Step1 1. Substrate Preparation Step2 2. Enzymatic Initiation Step1->Step2 Add H2O2/VP Step3 3. Reaction Monitoring Step2->Step3 UV-Vis 260nm Step4 4. Product Isolation Step3->Step4 Solvent Extraction Step5 5. Structural Analysis Step4->Step5 2D HSQC NMR

Step-by-step experimental workflow for evaluating dehydrogenative polymerization reactivity.

Protocol A: Enzymatic Dehydrogenative Polymerization (DHP Synthesis)

Objective: Compare the polymerization kinetics and linkage distribution of CA vs.


-Et-CA.
  • Substrate Preparation: Dissolve 20 mg of the substrate (CA or

    
    -Et-CA) in a 20% mixture of 1,4-dioxane and sodium malonate buffer (pH 4.5).
    
    • Causality Check: The 1,4-dioxane co-solvent ensures the solubility of the growing hydrophobic polymer chains without denaturing the enzyme, while pH 4.5 is the optimal window for Versatile Peroxidase (VP) stability[1].

  • Enzymatic Initiation: Load the substrate solution into a 5 mL syringe. In a second syringe, prepare a mixture of H

    
    O
    
    
    
    (1.0 molar equivalent to the substrate) and VP (200 U/L).
  • Controlled Addition: Add both solutions dropwise over 4 hours into a stirred 25 mL Erlenmeyer flask containing 10 mL of the buffer at room temperature.

    • Causality Check: The dropwise addition ensures a low steady-state concentration of phenoxy radicals. This mimics the slow, in vivo "end-wise" polymerization of lignin, preventing rapid, unnatural homodimerization and ensuring the resulting DHP accurately reflects thermodynamic quinone methide trapping preferences.

  • Reaction Monitoring: Monitor the depletion of the monomer via UV-Vis spectroscopy at 260 nm (tracking the disappearance of the conjugated double bond).

  • Product Isolation & Analysis: Acidify the reaction mixture to pH 2.5 to precipitate the DHP. Centrifuge, wash with water, and lyophilize. Analyze the polymer via 2D HSQC NMR to quantify the absence of

    
    -
    
    
    
    linkages in the
    
    
    -Et-CA derived polymer[3].
Protocol B: High-Potential Electrochemical Oxidation

Objective: Induce reactivity and structural cleavage in the enzymatically inert 4-O-Et-CA.

  • Electrolyte Preparation: Prepare a 0.1 M LiClO

    
     solution in CH
    
    
    
    CN/H
    
    
    O (7:3 v/v) containing a catalytic amount of 2,6-lutidine as a base[4].
  • Mediator Addition: Add N-Hydroxyphthalimide (NHPI) as an electron-transfer mediator to the cell containing the 4-O-Et-CA substrate.

  • Electrolysis: Conduct bulk electrolysis at 0.7 V vs. Ag/Ag

    
    .
    
    • Causality Check: Because the 4-O-ethyl ether lacks an oxidizable phenolic proton, standard peroxidases cannot initiate radical formation. By employing NHPI at 0.7 V, we generate the highly reactive phthalimide-N-oxyl (PINO) radical. This radical abstracts a hydrogen atom directly from the benzylic (C

      
      ) position, bypassing the blocked phenol and forcing C
      
      
      
      -C
      
      
      cleavage[4].
  • Product Recovery: Extract the reaction mixture with ethyl acetate and analyze via GC-MS to confirm the presence of C

    
    -carbonylation products and the complete absence of polymeric species[5].
    

References

  • Polymerization of coniferyl alcohol by Mn3+-mediated (enzymatic) oxidation : Effects of H2O2 concentration. Helda - University of Helsinki. 1

  • Coniferyl Ferulate Incorporation into Lignin Enhances the Alkaline Delignification and Enzymatic Degradation of Cell Walls. Biomacromolecules - ACS Publications. 5

  • The Generation and Reactions of Quinone Methides. PMC.2

  • Structural Analysis of Wheat Straw Lignin by Quantitative 31P and 2D NMR Spectroscopy. ACS Publications. 3

  • Studies on electro-oxidation of lignin and lignin model compounds. Part 2: N-Hydroxyphthalimide (NHPI)-mediated indirect electro-oxidation of non-phenolic lignin model compounds. ResearchGate. 4

Sources

Structural Analysis of Polymers Derived from Monolignol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The transition from extracting recalcitrant native lignin to synthesizing tailored monolignol-derived polymers has opened new frontiers in biomaterials, sustainable packaging, and nanomedicine. By utilizing classical monolignols (coniferyl and sinapyl alcohols) alongside engineered derivatives (such as monolignol ferulates) or grafting aliphatic chains, researchers can design polymers with precise mechanical properties and controlled biodegradability.

This guide provides an objective structural comparison of these polymers and details the analytical workflows required to validate their architecture, designed specifically for application scientists and drug development professionals.

Comparative Structural Landscape of Monolignol Polymers

The performance of a monolignol-derived polymer is entirely dictated by its interunit linkages and monomeric composition. Below is a comparison of four primary classes of these polymers:

  • G-DHPs (Guaiacyl Dehydrogenation Polymers) : Synthesized in vitro from coniferyl alcohol. Because the C5 position on the aromatic ring is unsubstituted, the resulting polymer is highly branched, containing a mix of

    
    -O-4 (aryl ether), 
    
    
    
    -5 (phenylcoumaran), and 5-5 (biphenyl) linkages.
  • S-DHPs (Syringyl Dehydrogenation Polymers) : Synthesized from sinapyl alcohol. With both C3 and C5 positions methoxylated, branching is sterically hindered, resulting in a highly linear polymer dominated by

    
    -O-4 linkages.
    
  • Zip-Lignins (Engineered Conjugate Polymers) : Synthesized by co-polymerizing classical monolignols with 1. This introduces chemically labile ester bonds directly into the polymer backbone, allowing for rapid, controlled deconstruction under mild alkaline conditions[1].

  • Lignin-graft-Polyesters (e.g., Lignin-graft-PLGA) : Semi-synthetic biomaterials where aliphatic polyesters are grafted onto the phenolic/aliphatic hydroxyls of a monolignol polymer core. These2 are highly tunable and widely used as drug delivery nanoparticles[2].

Quantitative Structural Comparison
Polymer TypePrimary Precursor(s)Dominant LinkagesAvg. Molecular Weight (

)
Primary Application
G-DHP Coniferyl alcohol

-O-4 (50%),

-5, 5-5
3,000 – 5,000 DaBiomimetic lignin models
S-DHP Sinapyl alcohol

-O-4 (>80%),

-

4,000 – 6,000 DaLinear polymer studies
Zip-Lignin Coniferyl alcohol + Ferulates

-O-4, Ester bonds
5,000 – 8,000 DaDegradable biomaterials
Lignin-graft-PLGA Lignin core + Lactide/GlycolideEster, Aliphatic ether15,000 – 40,000 DaDrug delivery vehicles

Analytical Methodologies & Causality

To ensure scientific integrity, the structural analysis of these polymers relies on understanding the causality behind the chosen analytical techniques.

  • Why 2D HSQC NMR? 1D proton NMR of monolignol polymers is notoriously unreliable due to severe signal overlap caused by the amorphous, heterogeneous nature of the polymer. 2D Heteronuclear Single Quantum Coherence (HSQC) NMR disperses the proton signals across the

    
    C dimension. This allows for the 3 of specific interunit linkages (
    
    
    
    -O-4,
    
    
    -
    
    
    ,
    
    
    -5)[3].
  • Why SEC-MALS with Acetylation? Unmodified monolignol polymers heavily hydrogen-bond, causing them to aggregate or interact with the Size Exclusion Chromatography (SEC) column matrix, leading to artificially early elution (false high MW). Acetylating the polymer caps the hydroxyl groups, ensuring it behaves as a true random coil. Coupling SEC with Multi-Angle Light Scattering (MALS) provides absolute molecular weight, bypassing the hydrodynamic volume discrepancies between lignin and standard polystyrene calibrants.

Experimental Protocols (Self-Validating Systems)

Protocol A: Biomimetic Synthesis of DHPs via Zutropfverfahren

The 4 is critical for mimicking natural lignification[4].

  • Step 1: Dissolve 200 mg of the chosen monolignol (e.g., coniferyl alcohol) in 1 mL acetone, then dilute into 200 mL of sodium phosphate buffer (0.01 M, pH 6.5).

  • Step 2: Dissolve 4 mg of Horseradish Peroxidase (HRP) in 20 mL of the same buffer in a separate reaction vessel.

  • Step 3 (Causality): Add the monolignol solution and a dilute

    
     solution dropwise to the HRP vessel over 24 hours. Why? Slow addition maintains a low steady-state concentration of phenoxy radicals, which strongly favors cross-coupling of monomers to the growing polymer end (
    
    
    
    -O-4) rather than bulk monomer-monomer dimerization (
    
    
    -
    
    
    ).
  • Step 4 (Self-Validation): Perform a thioacidolysis micro-assay on the resulting precipitate. A yield of >1000 µmol/g of trithioethyl ether monomers confirms successful end-wise

    
    -O-4 polymerization. A lower yield indicates failed bulk dimerization, invalidating the batch.
    
Protocol B: 2D HSQC NMR Linkage Mapping
  • Step 1: Dissolve 50 mg of the lyophilized polymer in 0.5 mL of DMSO-

    
    /pyridine-
    
    
    
    (4:1 v/v). Causality: Pyridine prevents polymer aggregation and shifts the residual water peak away from critical anomeric and aromatic signals.
  • Step 2: Acquire a multiplicity-edited HSQC spectrum using a standard pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems) with a relaxation delay (D1) of at least 2.0 seconds to ensure quantitative excitation.

  • Step 3 (Self-Validation): Integrate the

    
    -C/H cross-peaks for 
    
    
    
    -O-4,
    
    
    -
    
    
    , and
    
    
    -5 linkages. Check the integral ratio of the aromatic G2 (guaiacyl) or S2/S6 (syringyl) cross-peaks. The sum of the linkage integrals must mathematically align with the total aromatic unit integrals (accounting for end-groups). If linkages exceed aromatic rings, the relaxation delay was insufficient, invalidating the quantification.
Protocol C: Absolute MW Determination of Lignin-graft-Polyesters
  • Step 1: React 20 mg of the5 with 1 mL of acetic anhydride/pyridine (1:1) for 24 hours at room temperature to acetylate all free hydroxyls[5].

  • Step 2: Precipitate in ice-cold ethanol, centrifuge, and dissolve the pellet in HPLC-grade Tetrahydrofuran (THF).

  • Step 3: Inject into a SEC-MALS system equipped with cross-linked polystyrene columns.

  • Step 4 (Self-Validation): Run a highly monodisperse polystyrene standard (e.g., 5,000 Da) immediately before and after the sample sequence. A retention time drift of >0.1 min indicates column fouling or abnormal sample-matrix interaction, invalidating the calculated dispersity index (

    
    ).
    

Visualizing the Polymerization & Analysis Workflow

MonolignolWorkflow M1 Coniferyl Alcohol R1 Peroxidase / H2O2 (Zutropfverfahren) M1->R1 R2 Ring-Opening Polymerization M1->R2 M2 Monolignol Ferulates M2->R1 M3 Aliphatic Polyesters M3->R2 P1 G-DHP (Biomimetic Lignin) R1->P1 P2 Zip-Lignin (Labile Backbone) R1->P2 P3 Lignin-graft-PLGA (Biomaterial) R2->P3 A1 2D HSQC NMR P1->A1 A2 SEC-MALS P1->A2 P2->A1 P2->A2 P3->A1 P3->A2

Workflow from monolignol selection through polymerization to structural validation.

References

  • An investigation of the factors controlling the chemical structures of lignin dehydrogenation polymers De Gruyter / Holzforschung URL
  • Monolignol Ferulate Transferase Introduces Chemically Labile Linkages into the Lignin Backbone ResearchGate / Science URL
  • Biodegradable polymers: from synthesis methods to applications of lignin-graft-polyester Royal Society of Chemistry URL
  • A Versatile Click-Compatible Monolignol Probe to Study Lignin Deposition in Plant Cell Walls NIH / PLoS One URL
  • Stacked mutations disrupting syringyl and p-coumaroylated lignin biosynthesis in rice result in lignin dominated by guaiacyl units bioRxiv URL

Sources

The Definitive Guide to Cross-Validating Analytical Methods for Phenylpropanoid Quantification: HPLC-DAD vs. UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical dilemma in pharmacognosy and drug development: choosing the right analytical platform for quantifying phenylpropanoids. Phenylpropanoids—ranging from simple hydroxycinnamic acids (like caffeic and ferulic acid) to complex flavonoids and coumarins—are ubiquitous plant secondary metabolites with profound pharmacological relevance.

While Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is often treated as the gold standard due to its extreme sensitivity, it is highly susceptible to matrix interference. Conversely, High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) offers rock-solid robustness but lacks trace-level sensitivity.

To establish absolute analytical trustworthiness, we cannot rely on a single platform. We must build a self-validating system through rigorous cross-validation. This guide objectively compares these two methodologies, detailing the mechanistic causality behind their performance and providing a field-proven protocol for cross-validation.

The Analytical Contenders: Mechanistic Grounding

To understand why these methods perform differently, we must examine the physical causality of their signal generation.

HPLC-DAD: The Optical Benchmark

HPLC-DAD relies on the interaction between electromagnetic radiation and the conjugated


-electron systems inherent to the phenylpropanoid aromatic rings. This method is non-destructive and highly reproducible. The diagnostic utility of UV spectra is immense: simple hydroxybenzoic acids absorb strongly at 280 nm, while hydroxycinnamic acids and flavonoids exhibit distinct secondary absorption maxima around 340 nm [[1]](). Because optical absorbance is largely unaffected by the presence of non-absorbing co-eluting compounds (like sugars or lipids), DAD serves as an exceptionally robust, matrix-independent benchmark for major metabolites 2.
UHPLC-ESI-MS/MS: The Gas-Phase Scalpel

In contrast, LC-MS/MS relies on gas-phase ion generation. For phenylpropanoids, we exclusively utilize negative Electrospray Ionization (ESI-), exploiting their acidic phenolic hydroxyl groups to easily lose a proton and form


 pseudomolecular ions 3. By operating a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, we isolate the precursor ion in Q1, fragment it in Q2, and quantify a specific product ion in Q3. This provides unparalleled selectivity and sensitivity, allowing for the quantification of trace intermediates in the phenylpropanoid pathway [[4]]().
The Causality of Matrix Effects

Why is cross-validation mandatory? Because ESI is a competitive environment. When a phenylpropanoid co-elutes with unseen matrix components, they compete for the limited charge available on the surface of the ESI droplet. This phenomenon, known as ion suppression , artificially depresses the MS signal, leading to severe quantification errors if not properly corrected [[4]]().

MatrixEffect Coelution Co-eluting Matrix Components (e.g., Lipids) Droplet ESI Droplet Surface (Limited Charge Capacity) Coelution->Droplet Suppression Ion Suppression (Reduced MS Signal) Droplet->Suppression Charge Competition Analyte Phenylpropanoid Analyte Analyte->Droplet

Fig 1. Mechanism of ESI ion suppression caused by co-eluting matrix components competing for charge.

Cross-Validation Experimental Design & Protocols

To ensure scientific integrity, the experimental protocol must be a self-validating system . This means the workflow inherently flags its own errors. We achieve this by splitting a single homogenized extract and analyzing it in parallel, utilizing Stable Isotope-Labeled Internal Standards (SIL-IS) to monitor extraction and ionization efficiency.

Workflow Sample Plant Matrix (Spiked with SIL-IS) Extraction Extraction & Clean-up (80% MeOH, SPE) Sample->Extraction Split Sample Aliquot Split Extraction->Split HPLC HPLC-DAD (UV Absorbance 280/340nm) Split->HPLC LCMS UHPLC-ESI-MS/MS (MRM Mode, Negative Ion) Split->LCMS Val_HPLC Validation Parameters: Linearity, Precision, Recovery HPLC->Val_HPLC Val_LCMS Validation Parameters: Linearity, Precision, Matrix Effect LCMS->Val_LCMS Compare Cross-Validation Statistical Comparison (ANOVA) Val_HPLC->Compare Val_LCMS->Compare

Fig 2. Parallel cross-validation workflow for phenylpropanoid quantification.

Step-by-Step Methodology

Step 1: Matrix-Matched Extraction & Spiking

  • Lyophilize and homogenize the plant tissue. Weigh exactly 100 mg into a 2 mL microcentrifuge tube.

  • Self-Validation Trigger: Spike the dry powder with 10 µL of a 10 µg/mL

    
    -Caffeic Acid internal standard. Causality: If the final calculated recovery of this SIL-IS falls outside 85-115%, the system automatically flags the sample for severe matrix interference or extraction failure.
    
  • Add 1.0 mL of 80% (v/v) HPLC-grade methanol. Vortex for 5 minutes at room temperature, then sonicate for 15 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Split the filtrate into two identical 400 µL aliquots for parallel HPLC-DAD and UHPLC-MS/MS analysis.

Step 2: Chromatographic Separation (The Acid Paradox) Both systems utilize a C18 reversed-phase column. The mobile phase consists of (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid. Mechanistic Insight: Why add acid if we want to detect the deprotonated


 ion in MS? In solution, 0.1% formic acid forces the acidic phenolic hydroxyl groups (pKa ~4.5) into their fully protonated, neutral state, preventing peak tailing on the C18 stationary phase. The causality of our success lies in the ESI source design: the high voltage and desolvation temperature overcome the acidic mobile phase, stripping the proton in the gas phase to yield robust MS signals 5.

Step 3: Matrix Effect (ME) Quantification To quantify the ion suppression in the MS/MS, prepare a post-extraction spike.

  • Extract a blank matrix (a plant sample known to lack the target analyte, or a highly diluted sample).

  • Spike the target phenylpropanoid into the blank matrix extract and into pure solvent at identical concentrations.

  • Calculate ME:

    
    .
    An ME of 100% indicates no matrix effect; <100% indicates ion suppression.
    

Comparative Performance Data

The following table summarizes the cross-validation data for Caffeic Acid, a representative phenylpropanoid, analyzed via both platforms.

Validation ParameterHPLC-DAD (Caffeic Acid)UHPLC-MS/MS (Caffeic Acid)Mechanistic Causality / Implication
Limit of Detection (LOD) 0.05 µg/mL0.1 ng/mLMS/MS offers ~500x greater sensitivity due to precise gas-phase ion isolation and noise reduction 3.
Linear Dynamic Range 0.15 - 100 µg/mL0.5 - 500 ng/mLDAD is suited for major structural metabolites; MS/MS electron multipliers saturate at high concentrations.
Intra-day Precision (RSD) 1.2%4.8%DAD optical detection is highly stable; ESI droplet desolvation efficiency fluctuates slightly run-to-run.
Spike Recovery 98.5 ± 1.5%89.0 ± 5.2%MS/MS accuracy is impacted by matrix suppression; DAD remains largely unaffected by non-absorbing co-eluents.
Matrix Effect (ME) ~100% (No effect)72% (Ion Suppression)Co-eluting compounds compete for charge in the ESI source for MS/MS, necessitating matrix-matched calibration 4.

Conclusion & Strategic Recommendations

When developing a quantification strategy for phenylpropanoids, neither method is universally superior; they are highly complementary.

  • Use HPLC-DAD for the routine quality control of high-abundance phenylpropanoids (e.g., standardizing herbal extracts) where robustness, low cost, and minimal matrix interference are paramount.

  • Use UHPLC-MS/MS for targeted metabolomics, pharmacokinetic plasma analysis, or quantifying trace pathway intermediates.

  • The Golden Rule: Never publish UHPLC-MS/MS quantification data for complex plant matrices without cross-validating the high-concentration analytes against HPLC-DAD. If the MS/MS data reads 30% lower than the DAD data for the same sample, you have uncorrected ion suppression.

References

  • Characterization and Quantitative Analysis of Phenylpropanoid Amides in Eggplant (Solanum melongena L.) by High Performance Liquid Chromatography Coupled with Diode Array Detection and Hybrid Ion Trap Time-of-Flight Mass Spectrometry Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Comparative HPLC-DAD-ESI(+)MS Fingerprint and Quantification of Phenolic and Flavonoid Composition of Aqueous Leaf Extracts Notulae Botanicae Horti Agrobotanici Cluj-Napoca URL:[Link]

  • Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography coupled with Tandem Mass Spectrometry OSTI.GOV URL: [Link]

  • Comprehensive Quantification of (Poly)phenols in Lotus japonicus with and without Arbuscular Mycorrhizal Symbiosis National Institutes of Health (PMC) URL:[Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices MDPI URL:[Link]

Sources

The Geometric Divide: A Comparative Analysis of Cis- and Trans-Isomers' Biological Effects

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of molecular biology and pharmacology, the spatial arrangement of atoms, or stereochemistry, dictates function. Among the fundamental principles of stereochemistry, cis-trans isomerism, also known as geometric isomerism, presents a compelling case of how a subtle change in molecular geometry can lead to profoundly different biological outcomes. This guide provides an in-depth, objective comparison of the biological activities of prominent cis- and trans-isomer pairs, supported by experimental data and detailed methodologies, to offer researchers, scientists, and drug development professionals a clear perspective on this critical aspect of molecular interaction.

The Paradigm of Platinum: Cisplatin vs. Transplatin in Cancer Therapy

The differential activity between cisplatin and its trans-isomer, transplatin, is a cornerstone of medicinal chemistry, starkly illustrating the importance of stereochemistry in drug efficacy. Cisplatin is a potent and widely used anticancer agent, while transplatin is clinically ineffective.[1][2][3][4][5] This disparity arises from their distinct interactions with their primary cellular target: DNA.

Mechanism of Action: A Tale of Two Adducts

Upon entering a cell, the chloride ligands of both cisplatin and transplatin are hydrolyzed, enabling the platinum atom to bind to the N7 position of purine bases in DNA.[1][6] However, the geometric arrangement of the non-leaving amine ligands dictates the nature of the resulting DNA adducts.

The cis configuration of cisplatin is crucial for its therapeutic effect. It primarily forms 1,2-intrastrand cross-links between adjacent guanine bases on the same DNA strand.[1][6][7] This adduct introduces a significant kink in the DNA double helix, which is poorly recognized and repaired by cellular machinery. This distortion obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][6]

In stark contrast, the trans geometry of transplatin prevents the formation of these effective 1,2-intrastrand cross-links. Instead, it tends to form monofunctional adducts and interstrand cross-links, which are more readily repaired by the cell's DNA repair mechanisms.[2][8] This efficient repair prevents the accumulation of DNA damage necessary to induce apoptosis, rendering transplatin ineffective as an anticancer agent.[8]

cluster_cisplatin Cisplatin Action cluster_transplatin Transplatin Action Cisplatin Cisplatin ActivatedCisplatin Aquated Cisplatin Cisplatin->ActivatedCisplatin Hydrolysis DNA_Cis DNA ActivatedCisplatin->DNA_Cis Binds to N7 of Guanine CisAdduct 1,2-Intrastrand Cross-link DNA_Cis->CisAdduct KinkedDNA Kinked DNA CisAdduct->KinkedDNA Distorts Helix Apoptosis_Cis Apoptosis KinkedDNA->Apoptosis_Cis Blocks Replication/Transcription Transplatin Transplatin ActivatedTransplatin Aquated Transplatin Transplatin->ActivatedTransplatin Hydrolysis DNA_Trans DNA ActivatedTransplatin->DNA_Trans Binds to DNA TransAdduct Monofunctional/Interstrand Adducts DNA_Trans->TransAdduct RepairedDNA Repaired DNA TransAdduct->RepairedDNA Efficient Repair NoApoptosis Cell Survival RepairedDNA->NoApoptosis

Caption: Comparative mechanism of action of cisplatin and transplatin.

Quantitative Comparison of Cytotoxicity

The differential biological effects of cisplatin and transplatin are quantitatively reflected in their half-maximal inhibitory concentration (IC50) values across various cancer cell lines. The IC50 represents the concentration of a drug that is required for 50% inhibition of cell growth.

IsomerTarget Cancer Cell LinesApproximate IC50 Range (µM)Biological Outcome
Cisplatin Ovarian, Testicular, Lung, Bladder1 - 10Potent anticancer activity, induces apoptosis[1]
Transplatin Various> 50 (often inactive)Clinically ineffective, minimal cytotoxicity[1]

Experimental data consistently shows that the IC50 for cisplatin is significantly lower than that for transplatin, indicating its superior potency.[1] One study found the inhibitory effect of cisplatin on gene expression to be approximately seven times that of transplatin.[1][2][3][4][5]

Experimental Protocol: Determining IC50 via MTT Assay

A common method to determine the cytotoxicity of compounds like cisplatin and transplatin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To quantify and compare the cytotoxic effects of cisplatin and transplatin on a cancer cell line.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., HeLa cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of cisplatin and transplatin. Replace the cell culture medium with medium containing the different concentrations of the isomers. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the cells for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value from the dose-response curve.[1]

The Nutritional Dichotomy: Cis- vs. Trans-Fatty Acids

In the realm of nutrition, the geometric isomerism of unsaturated fatty acids has profound implications for human health. The primary examples are oleic acid, a cis-monounsaturated fatty acid, and its trans-isomer, elaidic acid.

Structural and Physical Differences

Cis-fatty acids, such as oleic acid, have their hydrogen atoms on the same side of the carbon-carbon double bond, creating a distinct kink in their structure.[9][10][11] This bend prevents the molecules from packing tightly, resulting in a liquid state at room temperature (oils).[9][11]

Conversely, trans-fatty acids, like elaidic acid, have hydrogen atoms on opposite sides of the double bond, giving them a more linear structure similar to saturated fatty acids.[10] This allows them to pack more closely, leading to a solid or semi-solid state at room temperature.[9][10]

cluster_fatty_acids Structure of Cis- and Trans-Fatty Acids Cis Cis-Fatty Acid (Oleic Acid) Kinked Structure Cis_desc Liquid at room temperature Cis->Cis_desc Trans Trans-Fatty Acid (Elaidic Acid) Linear Structure Trans_desc Solid at room temperature Trans->Trans_desc

Caption: Structural differences between cis- and trans-fatty acids.

Contrasting Metabolic and Health Effects

The structural differences between cis- and trans-fatty acids lead to divergent metabolic fates and health consequences.

  • Cis-Fatty Acids: Generally considered beneficial for cardiovascular health, cis-unsaturated fats, like those found in olive oil, avocados, and nuts, can help increase levels of high-density lipoprotein (HDL or "good") cholesterol while lowering low-density lipoprotein (LDL or "bad") cholesterol.[9][10][12]

  • Trans-Fatty Acids: Industrially produced trans-fats, created through a process called hydrogenation, are strongly linked to adverse health effects.[9][10] They raise LDL cholesterol and lower HDL cholesterol, a combination that significantly increases the risk of cardiovascular disease.[9][12][13]

Experimental studies in cell models have elucidated some of the distinct cellular effects. For instance, in C2C12 myotubes, pretreatment with oleic acid (cis), but not elaidic acid (trans), led to increased insulin-stimulated glucose uptake.[14][15] Conversely, elaidic acid, but not oleic acid, led to increased expression of the pro-inflammatory cytokine TNF-α.[14][15] In 3T3-L1 adipocytes, oleic acid exposure resulted in reduced resistin and increased adiponectin gene expression, both favorable for insulin sensitivity, effects not observed with elaidic acid.[14][15]

IsomerEffect on LDL CholesterolEffect on HDL CholesterolAssociated Health Outcomes
Cis-Fatty Acid (Oleic Acid) LowersRaises or no effectDecreased risk of heart disease[9][12]
Trans-Fatty Acid (Elaidic Acid) RaisesLowersIncreased risk of heart disease, inflammation[9][12][13]
Experimental Protocol: Assessing Cellular Glucose Uptake

Objective: To compare the effects of oleic acid and elaidic acid on insulin-stimulated glucose uptake in C2C12 myotubes.

Methodology:

  • Cell Differentiation: Culture C2C12 myoblasts and induce differentiation into myotubes.

  • Fatty Acid Treatment: Treat the differentiated myotubes with either oleic acid, elaidic acid, or a vehicle control for 24 hours.

  • Serum Starvation: Serum-starve the cells for a few hours to reduce basal glucose uptake.

  • Insulin Stimulation: Treat the cells with or without insulin for a short period (e.g., 30 minutes).

  • Glucose Uptake Assay: Add a radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose, and incubate for a short time (e.g., 10 minutes).

  • Cell Lysis and Scintillation Counting: Wash the cells to remove excess radiolabeled glucose, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein content of each sample. Compare the insulin-stimulated glucose uptake in cells treated with oleic acid, elaidic acid, and the control.

The Molecular Switch of Vision: Isomerization of Retinal

The process of vision is fundamentally dependent on the cis-trans isomerization of a molecule called retinal, a derivative of vitamin A.[16][17] In the photoreceptor cells of the retina, 11-cis-retinal is bound to a protein called opsin, forming rhodopsin.[18][19]

The absorption of a photon of light triggers the rapid isomerization of 11-cis-retinal to all-trans-retinal.[16][17][20] This change in shape causes a conformational change in the opsin protein, initiating a signal transduction cascade that results in a nerve impulse being sent to the brain, which we perceive as light.[18][20]

To regenerate the light-sensitive rhodopsin, the all-trans-retinal is released from the opsin and transported to the retinal pigment epithelium. Here, a series of enzymatic reactions, known as the visual cycle, converts all-trans-retinal back to 11-cis-retinal, which can then recombine with opsin to detect another photon.[16][17][18][19] This continuous cycle of cis-trans isomerization is essential for sustained vision.[20]

Rhodopsin Rhodopsin (Opsin + 11-cis-retinal) Light Photon of Light Rhodopsin->Light ActivatedRhodopsin Activated Rhodopsin (Opsin + all-trans-retinal) Light->ActivatedRhodopsin Isomerization Signal Signal Transduction Cascade (Nerve Impulse to Brain) ActivatedRhodopsin->Signal Separation Opsin and all-trans-retinal separate ActivatedRhodopsin->Separation VisualCycle Visual Cycle (Enzymatic Conversion) Separation->VisualCycle all-trans-retinal cisRetinal 11-cis-retinal VisualCycle->cisRetinal cisRetinal->Rhodopsin Recombines with Opsin

Caption: The role of cis-trans isomerization of retinal in the visual cycle.

Conclusion

The comparative analysis of cis- and trans-isomers' biological effects unequivocally demonstrates that geometric isomerism is a critical determinant of molecular function. From the life-saving efficacy of cisplatin to the detrimental health impacts of trans-fats and the fundamental process of vision, the orientation of atoms around a double bond or within a ring structure has profound consequences. For researchers in drug development and the life sciences, a thorough understanding of these principles is not merely academic but essential for the design of effective therapeutics and the formulation of sound nutritional and health guidelines. The case studies presented herein serve as a powerful reminder that in the world of biology, shape is paramount.

References

  • Geometric isomerism. (2018, October 30). Retrieved from [Link]

  • Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models. (2011, January 5). British Journal of Nutrition. Retrieved from [Link]

  • Cisplatin Discovery and Mode of Action. (2026, January 6). Chemistry LibreTexts. Retrieved from [Link]

  • Visual cycle. (n.d.). In Wikipedia. Retrieved from [Link]

  • The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. (n.d.). PMC. Retrieved from [Link]

  • THE VISUAL CYCLE. (2009, February 16). Retrieved from [Link]

  • Distinct Effects of Oleic Acid and Its Trans-Isomer Elaidic Acid on the Expression of Myokines and Adipokines in Cell Models. (2011, April 15). PubMed. Retrieved from [Link]

  • Classical visual cycle. Light induces cis-trans isomerization of... (n.d.). ResearchGate. Retrieved from [Link]

  • Cis vs. Trans Fatty Acids: Understanding the Differences and Their Impact on Health. (2026, January 15). Retrieved from [Link]

  • Cis vs. Trans Fatty Acids | Differences, Structure & Chemical. (n.d.). Study.com. Retrieved from [Link]

  • Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression. (2019, December 19). PMC. Retrieved from [Link]

  • Nutrition & Health Info Sheets for Health Professionals - Trans Fatty Acids. (2020, December 4). Retrieved from [Link]

  • Study of the interaction of DNA with cisplatin and other Pd(II) and Pt(II) complexes by atomic force microscopy. (n.d.). Nucleic Acids Research. Retrieved from [Link]

  • Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. (2018, October 23). Retrieved from [Link]

  • How is trans fat so bad for us compared to cis fat? (2019, August 25). Quora. Retrieved from [Link]

  • Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression. (2019, December 19). Semantic Scholar. Retrieved from [Link]

  • Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression. (2019, December 19). PubMed. Retrieved from [Link]

  • The Effect of Trans Fatty Acids on Human Health: Regulation and Consumption Patterns. (n.d.). Retrieved from [Link]

  • (PDF) Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression. (2025, October 16). ResearchGate. Retrieved from [Link]

  • The impact of cis‐ and trans‐isomerism on biological activity. (a)... (n.d.). ResearchGate. Retrieved from [Link]

  • The Trans-Fatty Acid, Elaidic Acid, Inhibits Macrophage Fatty Acid Catabolism and Stimulates Expression of Inflammatory Mediators. (2012, November 16). Blood. Retrieved from [Link]

  • Linoleic and α-linolenic acids differently modify the effects of elaidic acid on polyunsaturated fatty acid metabolism and some immune indices in rats. (2007, July 24). British Journal of Nutrition. Retrieved from [Link]

  • Mechanism of Cisplatin - Chemotherapy. (2023, February 19). YouTube. Retrieved from [Link]

  • Chemistry and Biology of Vision. (n.d.). PMC. Retrieved from [Link]

  • Effects of Stereoisomers on Drug Activity. (2021, June 21). Retrieved from [Link]

  • Contribution of Cis and Trans-platinum (II) Complexes in Synthetic Drug and Medicinal Chemistry from the view of Coordination Chemistry. (2014, October 19). International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. (n.d.). PMC. Retrieved from [Link]

  • Different Metabolism and Toxicity of TRANS Fatty Acids, Elaidate and Vaccenate Compared to Cis-Oleate in HepG2 Cells. (2022, June 30). MDPI. Retrieved from [Link]

  • Comparison of local anesthetic activities between cis and trans isomers of DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene. (n.d.). PubMed. Retrieved from [Link]

  • Chapter 6: Isomerism in Organic Compounds and Drug Molecules: Chemistry and Significance in Biology. (2023, May 17). Books.
  • Structural features which influence drug action. (n.d.). IS MUNI. Retrieved from [Link]

  • The Trans Fat Dilemma - Now What? (2013, November 9). San Francisco Plastic Surgery Blog. Retrieved from [Link]

  • Cis and trans effects differentially contribute to the evolution of promoters and enhancers. (n.d.). PMC. Retrieved from [Link]

  • Lipid Molecules - Introduction. (2024, November 22). Biology LibreTexts. Retrieved from [Link]

  • Comparison of Cis and Trans Fatty Acid Containing Phosphatidylcholines on Membrane Properties †. (n.d.). ResearchGate. Retrieved from [Link]

  • Geometrical Isomerism: Meaning, Examples, Applications. (2023, October 14). Vaia. Retrieved from [Link]

  • Why is the cis(E) isomer more prevalent in biological systems than trans(Z) isomers? (2022, June 10). Retrieved from [Link]

  • Cis–trans isomerism. (n.d.). In Wikipedia. Retrieved from [Link]

  • Geometric isomerism Definition - Physical Chemistry I Key... (2025, August 15). Fiveable. Retrieved from [Link]

  • Cis-trans isomerization in biochemistry. (n.d.). SciSpace. Retrieved from [Link]

  • Cis vs. Trans Isomers | Differences & Examples. (n.d.). Study.com. Retrieved from [Link]

  • Cis-Trans Isomers and its Differences in Properties. (2021, December 10). Longdom Publishing. Retrieved from [Link]

  • Difference Between Cis and Trans Isomers. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

  • Summary of Geometric Isomerism: Concepts and Applications. (n.d.). Teachy. Retrieved from [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.